Product packaging for Methyl Linolenate(Cat. No.:CAS No. 301-00-8)

Methyl Linolenate

カタログ番号: B1236981
CAS番号: 301-00-8
分子量: 292.5 g/mol
InChIキー: DVWSXZIHSUZZKJ-YSTUJMKBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl linolenate is a fatty acid methyl ester derived from alpha-linolenic acid. It has a role as a plant metabolite and an insect attractant. It is functionally related to an alpha-linolenic acid.
This compound has been reported in Mikania goyazensis, Anchietea salutaris, and other organisms with data available.
RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B1236981 Methyl Linolenate CAS No. 301-00-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
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InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSXZIHSUZZKJ-YSTUJMKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041560
Record name Methyl linolenate
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Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name Methyl linoleate & Methyl linolenate (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.883-0.893 (20°)
Record name Methyl linoleate & Methyl linolenate (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

301-00-8
Record name Methyl linolenate
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Record name Methyl linolenate
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Record name 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-
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Record name Methyl linolenate
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Record name Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
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Record name METHYL LINOLENATE
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Foundational & Exploratory

what are the physical properties of methyl linolenate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Methyl Linolenate

Introduction

This compound (C19H32O2) is the methyl ester of α-linolenic acid, an 18-carbon chain omega-3 fatty acid with three cis double bonds.[1][2][3][4] It is a key compound in various research and industrial fields, including biochemistry, food science, and the development of biofuels. Understanding its physical properties is crucial for its application in drug development, where it may be studied for its anti-inflammatory and antioxidant potential, and in materials science as a precursor for bio-based polymers.[4] This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its analysis.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][4][5] Its high degree of unsaturation makes it susceptible to oxidation, and it is sensitive to light, heat, and air.[2][6] Therefore, it is often stored at low temperatures (e.g., -20°C) under an inert atmosphere, such as nitrogen, and protected from light.[2][5]

Data Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.

PropertyValueConditions
Molecular Formula C₁₉H₃₂O₂-
Molecular Weight 292.46 g/mol [2][3][4][5][7]-
Density 0.883 - 0.895 g/mL[1][2][5][7]20-25 °C
Boiling Point 182 °C[2][6][7][8] 346 - 348 °C[4] 364 - 365 °C[9]at 3 mmHg at atmospheric pressure
Melting Point -57 °C[2]-
Refractive Index 1.459 - 1.470[1][2][4][7]n20/D (at 20 °C)
Flash Point 113 °C (235.4 °F)[8]Closed cup
Solubility Insoluble in water.[6][9] Soluble in DMSO, Ethanol,[3][10] Chloroform, and other fat solvents.[2][11]25 °C
Appearance Colorless to light yellow/orange clear liquid[1][4][5]Room Temperature

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. Below are detailed methodologies for key analyses relevant to this compound.

Determination of Purity and Composition by Gas Chromatography (GC)

Gas chromatography is the standard method for assessing the purity of fatty acid methyl esters (FAMEs) like this compound and determining their composition in a mixture. The European standard EN14103:2011 provides a revised method for this analysis in biodiesel.[12]

Objective: To separate and quantify this compound from other FAMEs.

Principle: The sample is vaporized and injected onto a capillary column. Components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.

Methodology:

  • Sample Preparation:

    • If starting from a neat oil or fat, a transesterification reaction is required to convert triglycerides to FAMEs. A common method involves heating the sample (e.g., 25 mg of oil) with methanolic hydrochloride (e.g., 2 mL of 2M methanolic HCl) at 80°C for 20 minutes.

    • For purified this compound or FAME mixtures, accurately weigh approximately 100 mg of the sample into a vial.[12]

    • Add a known amount (e.g., 100 mg) of an internal standard, such as methyl nonadecanoate (C19:0), for accurate quantification.[12]

    • Dissolve the sample and internal standard in a suitable solvent, like toluene or hexane, to a final volume of 10 mL.[12]

  • Instrumentation (based on Agilent 7890 Series GC): [12]

    • Column: A polar capillary column, such as a DB-WAX or Omegawax, is preferred for FAME separation (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the prepared sample is injected using a split injector.

    • Temperature Program:

      • Initial oven temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase temperature at 5°C/min to 240°C.

      • Final hold: Hold at 240°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) set at 250°C.

  • Data Analysis:

    • Identify peaks based on their retention times compared to known FAME standards.

    • Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard.

Determination of Density using a Vibrating-Tube Densitometer

This method provides highly accurate density measurements for liquids over a range of temperatures and pressures.

Objective: To measure the density of liquid this compound with high precision.

Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes when the tube is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

Methodology:

  • Calibration: The densitometer is calibrated using two fluids with accurately known densities, typically dry air and deionized water, across the desired temperature and pressure range.

  • Sample Loading: The sample of this compound is injected into the clean, dry vibrating tube, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation period of the filled tube once thermal equilibrium is reached at the set temperature (e.g., 20°C or 25°C).

  • Calculation: The density (ρ) is calculated by the instrument's software using the formula: ρ = A * τ² - B, where τ is the oscillation period, and A and B are instrument constants determined during calibration.

  • Data Correlation: For measurements across a range of temperatures and pressures, a Tait-type equation can be used to correlate the experimental density data.[14]

Logical and Experimental Workflows

Visualizing the experimental process is key for reproducibility and understanding. The following diagram illustrates a typical workflow for the analysis of this compound.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: Obtain Sample (e.g., Seed Oil or Purified Ester) esterification Transesterification (if starting from oil/fat) start->esterification Oil/Fat Sample dissolution Dissolution & Internal Standard Addition start->dissolution Purified FAME esterification->dissolution gc_injection GC Injection dissolution->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation detection Detection (FID) separation->detection integration Peak Integration detection->integration identification Peak Identification (vs. Standards) integration->identification quantification Quantification (vs. Internal Standard) identification->quantification report Final Report: Purity & Composition quantification->report

Caption: Workflow for FAME Analysis by Gas Chromatography.

This technical guide provides researchers, scientists, and drug development professionals with the essential physical data and methodological framework for working with this compound. Adherence to these standardized protocols will ensure the generation of accurate and reproducible results.

References

Natural Sources of Alpha-Methyl Linolenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyl linolenate, the methyl ester of the essential omega-3 fatty acid alpha-linolenic acid (ALA), is a lipophilic compound found in various natural sources, particularly in the plant kingdom. As a derivative of ALA, it is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for numerous physiological processes. This technical guide provides an in-depth overview of the natural sources of alpha-methyl linolenate, quantitative data on its occurrence, detailed experimental protocols for its analysis, and insights into the relevant metabolic pathways.

Natural Occurrence of Alpha-Methyl Linolenate

Alpha-methyl linolenate has been identified in a variety of plant species, often as a component of their essential oils or seed oils. While its precursor, alpha-linolenic acid, is more widespread, the methyl ester form has been specifically reported in the following natural sources.

Table 1: Quantitative Data of Alpha-Methyl Linolenate and Alpha-Linolenic Acid in Various Natural Sources
Natural SourcePlant PartCompoundConcentration (%)Reference(s)
Linum usitatissimum (Linseed)Seed Oilα-Linolenic Acid47.89 - 68.0[1]
Azadirachta indica (Neem)Seed OilMethyl LinolenateNot explicitly quantified, but present[2]
Seed Oilα-Linolenic AcidPresent, but not quantified[2]
Ligularia persicaLeaf Essential OilLinolenic Acid Methyl Ester4.7[3]
Mikania goyazensisNot SpecifiedThis compoundPresence reported, not quantified[4]
Anchietea salutarisNot SpecifiedThis compoundPresence reported, not quantified[4]
Hedysarum polybotrysNot SpecifiedThis compoundPresence reported, not quantified[5]
Oxalis triangularisNot SpecifiedThis compoundPresence reported, not quantified[6]

Note: The concentration of alpha-methyl linolenate can be derived from the corresponding alpha-linolenic acid content through transesterification.

Experimental Protocols

The analysis of alpha-methyl linolenate from natural sources typically involves extraction of lipids, conversion of fatty acids and their esters to fatty acid methyl esters (FAMEs) if not already in that form, and subsequent chromatographic analysis.

Lipid Extraction from Plant Material

A standard method for extracting lipids from plant tissues is the Folch or a modified Bligh-Dyer method.

Protocol:

  • Homogenize a known weight of dried and ground plant material (e.g., 10 g) in a chloroform:methanol (2:1, v/v) solution.

  • Filter the mixture to remove solid plant debris.

  • Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.

  • Allow the mixture to separate into two phases. The lower chloroform phase contains the lipids.

  • Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Transesterification of Triglycerides to Fatty Acid Methyl Esters (FAMEs)

For sources where alpha-linolenic acid is present as a triglyceride, it must be converted to its methyl ester for gas chromatography analysis.

Protocol: Acid-Catalyzed Transesterification

  • Dissolve a known amount of the lipid extract (e.g., 100 mg) in 2 mL of toluene.

  • Add 4 mL of 1% sulfuric acid in methanol.

  • Heat the mixture in a sealed tube at 50°C for 12 hours.

  • After cooling, add 5 mL of 5% sodium chloride solution.

  • Extract the FAMEs with 2 x 5 mL of hexane.

  • Pool the hexane extracts and wash with 2 mL of 2% potassium bicarbonate solution.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • The resulting hexane solution containing FAMEs is ready for GC analysis.

Gas Chromatography (GC) Analysis of FAMEs

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for the quantification of FAMEs.

Typical GC-FID Parameters:

  • Column: A polar capillary column, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or a similar column suitable for FAME separation.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at a rate of 4°C/minute.

    • Hold at 240°C for 10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

  • Quantification: Identification of alpha-methyl linolenate is based on the retention time compared to a pure standard. Quantification is performed by comparing the peak area with that of an internal standard (e.g., methyl heptadecanoate).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Alpha-Linolenic Acid

Alpha-methyl linolenate is readily hydrolyzed in vivo to alpha-linolenic acid (ALA), which then enters the metabolic pathway for the synthesis of longer-chain omega-3 fatty acids. This pathway involves a series of desaturation and elongation steps.

ALA_Metabolism ALA Alpha-Linolenic Acid (ALA) (18:3n-3) delta6_desaturase Δ6-Desaturase ALA->delta6_desaturase SDA Stearidonic Acid (SDA) (18:4n-3) elongase Elongase SDA->elongase ETA Eicosatetraenoic Acid (ETA) (20:4n-3) delta5_desaturase Δ5-Desaturase ETA->delta5_desaturase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) elongase2 Elongase EPA->elongase2 DPA Docosapentaenoic Acid (DPA) (22:5n-3) beta_oxidation Peroxisomal β-oxidation DPA->beta_oxidation DHA Docosahexaenoic Acid (DHA) (22:6n-3) delta6_desaturase->SDA elongase->ETA delta5_desaturase->EPA elongase2->DPA beta_oxidation->DHA

Caption: Metabolic conversion of alpha-linolenic acid to long-chain omega-3 fatty acids.

Experimental Workflow for FAME Analysis

The overall process for analyzing alpha-methyl linolenate from a natural source can be summarized in the following workflow.

FAME_Workflow sample Plant Material (e.g., Seeds, Leaves) extraction Lipid Extraction (e.g., Folch method) sample->extraction transesterification Transesterification (Acid or Base Catalyzed) extraction->transesterification If necessary gc_analysis GC-FID/MS Analysis extraction->gc_analysis If already esterified transesterification->gc_analysis data_analysis Data Analysis (Quantification) gc_analysis->data_analysis

Caption: General workflow for the analysis of alpha-methyl linolenate from natural sources.

Conclusion

Alpha-methyl linolenate is a naturally occurring fatty acid methyl ester with potential applications in nutrition and pharmacology. While linseed and neem oils are significant sources of its precursor, alpha-linolenic acid, direct evidence of the methyl ester is found in the essential oils of certain plants like Ligularia persica. The analytical methods for its quantification are well-established, relying on gas chromatography. Further research is warranted to explore a wider range of plant species for their alpha-methyl linolenate content and to elucidate the specific biological activities of this esterified form of a vital omega-3 fatty acid.

References

difference between alpha-linolenic acid and methyl linolenate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Differences Between Alpha-Linolenic Acid and Methyl Linolenate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alpha-linolenic acid (ALA) and this compound, focusing on their chemical, physical, and biological distinctions. The information is intended for a technical audience and is presented to support research and development activities.

Core Chemical and Physical Distinctions

Alpha-linolenic acid is a naturally occurring omega-3 polyunsaturated fatty acid essential to the human diet.[1][2] this compound is the methyl ester derivative of alpha-linolenic acid, often synthesized for specific applications in research and analysis.[3][4] The fundamental difference lies in the functional group at the terminus of the carbon chain: a carboxylic acid in ALA and a methyl ester in this compound. This seemingly subtle structural change leads to significant differences in their physicochemical properties and, consequently, their biological roles and applications.

Chemical Structure

The esterification of the carboxyl group in alpha-linolenic acid to form this compound is a key differentiating feature.

G cluster_ALA Alpha-Linolenic Acid cluster_ML This compound ala_struct ala_formula C₁₈H₃₀O₂ ml_struct ml_formula C₁₉H₃₂O₂

Figure 1: Chemical Structures of ALA and this compound
Physicochemical Properties

The conversion of the polar carboxylic acid to a less polar methyl ester significantly alters the physical properties of the molecule. These differences are crucial for their handling, analysis, and biological interactions.

PropertyAlpha-Linolenic AcidThis compound
Synonyms ALA, (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acidLinolenic acid methyl ester, Methyl α-linolenate
Molecular Formula C₁₈H₃₀O₂C₁₉H₃₂O₂
Molecular Weight 278.43 g/mol 292.46 g/mol
Appearance Colorless to pale yellow liquidColorless to light orange to yellow clear liquid
Melting Point -11 °C-57 °C
Boiling Point 230-232 °C (at 17 mmHg)182 °C (at 3 mmHg), 346-348 °C (at 760 mmHg)
Density 0.9176 g/cm³0.895 - 0.900 g/mL at 25 °C
Solubility Soluble in organic solvents, limited in waterSoluble in organic solvents, insoluble in water
Stability Susceptible to oxidationAlso susceptible to oxidation, but more stable for storage as a pure chemical

Biological Roles and Metabolic Fate

The primary biological relevance lies with alpha-linolenic acid as an essential fatty acid. This compound's biological activity is largely considered in the context of its in-vitro use or after its potential hydrolysis back to ALA in vivo.

Alpha-Linolenic Acid: An Essential Omega-3 Fatty Acid

Alpha-linolenic acid cannot be synthesized by humans and must be obtained through diet.[1][2] It serves as a precursor to longer-chain, more unsaturated omega-3 fatty acids, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a series of desaturation and elongation reactions.[5] However, this conversion process is inefficient in humans.[5]

ALA plays a crucial role in:

  • Cardiovascular Health: Associated with a reduced risk of cardiovascular disease.[6]

  • Anti-inflammatory Effects: Competes with linoleic acid (an omega-6 fatty acid) for the enzyme delta-6-desaturase, which can modulate the production of pro-inflammatory eicosanoids.[5]

  • Neuroprotection: Studies suggest neuroprotective effects against ischemic injury.

ALA influences several key signaling pathways involved in lipid metabolism and inflammation. For instance, it can suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol and fatty acid biosynthesis. Additionally, ALA can inhibit the NF-κB and MAPK signaling pathways, leading to reduced production of inflammatory mediators like nitric oxide.

G ALA Alpha-Linolenic Acid SREBPs SREBP-1c, SREBP-2 ALA->SREBPs inhibits NFkB_MAPK NF-κB & MAPK Pathways ALA->NFkB_MAPK inhibits Lipogenesis Cholesterol & Fatty Acid Biosynthesis SREBPs->Lipogenesis promotes Inflammation Inflammatory Mediators (e.g., NO) NFkB_MAPK->Inflammation promotes

Figure 2: Simplified Signaling Pathways of ALA
This compound: A Research Tool

This compound is primarily used in research and analytical settings. While it can exhibit some biological activities in vitro, such as anti-melanogenesis effects, it is generally a poor agonist for fatty acid receptors like GPR120 compared to the free acid form.[7] When used in vivo, its effects are often considered to be mediated by its hydrolysis to alpha-linolenic acid by esterase enzymes. However, the bioavailability of fatty acid methyl esters may be lower compared to free fatty acids or triglycerides.

Experimental Protocols and Analysis

The key practical is evident in the analytical laboratory, particularly in the context of gas chromatography (GC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

GC-MS is a standard technique for the qualitative and quantitative analysis of fatty acids. However, free fatty acids like ALA are not ideal for direct GC-MS analysis due to their low volatility and high polarity, which can lead to poor chromatographic separation. To overcome this, fatty acids are derivatized into their more volatile and less polar fatty acid methyl esters (FAMEs). In this context, alpha-linolenic acid is converted to this compound.

Objective: To convert alpha-linolenic acid in a sample to this compound for GC-MS analysis.

Materials:

  • Sample containing alpha-linolenic acid (e.g., lipid extract from cells or tissue)

  • Boron trifluoride-methanol (BF₃-methanol) solution (14%)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system

Methodology:

  • Lipid Extraction: Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Esterification: a. To the dried lipid extract, add 2 mL of 14% BF₃-methanol solution. b. Incubate the mixture in a sealed tube at 100°C for 30-60 minutes. c. Cool the tube to room temperature.

  • Extraction of FAMEs: a. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube. b. Vortex thoroughly and centrifuge to separate the layers. c. Carefully collect the upper hexane layer containing the FAMEs (including this compound).

  • Drying and Concentration: a. Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. b. Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

  • GC-MS Analysis: a. Inject an aliquot of the FAMEs solution into the GC-MS system. b. Separate the FAMEs on a suitable capillary column (e.g., a polar stationary phase). c. Identify and quantify this compound based on its retention time and mass spectrum compared to a known standard.

G start Sample containing ALA extraction Lipid Extraction start->extraction esterification Esterification with BF₃-Methanol extraction->esterification fame_extraction FAME Extraction with Hexane esterification->fame_extraction analysis GC-MS Analysis fame_extraction->analysis end Quantification of This compound analysis->end

Figure 3: Experimental Workflow for Fatty Acid Analysis

Summary of Core Differences

FeatureAlpha-Linolenic AcidThis compound
Chemical Nature Free fatty acid with a carboxylic acid group.Fatty acid methyl ester with a methyl ester group.
Primary Role Essential omega-3 fatty acid in nutrition, precursor to EPA and DHA.Analytical standard and research chemical; derivative for GC-MS analysis.
Biological Activity Biologically active, interacts with receptors and signaling pathways.Limited direct biological activity; often requires hydrolysis to ALA to be active.
Volatility & Polarity Less volatile and more polar.More volatile and less polar.
Analytical Use Typically derivatized to its methyl ester before GC-MS analysis.The direct analyte in GC-MS after derivatization of fatty acids.
Bioavailability Absorbed through the diet as a free fatty acid or from triglycerides.Potentially lower oral bioavailability compared to the free fatty acid.

Conclusion

The distinction between alpha-linolenic acid and this compound is a critical one for researchers in the fields of nutrition, biochemistry, and drug development. While structurally similar, the presence of a carboxylic acid versus a methyl ester group dictates their respective roles. Alpha-linolenic acid is the biologically significant, essential fatty acid, integral to human health and metabolic processes. In contrast, this compound serves as a vital tool in the laboratory, enabling the accurate analysis and quantification of its parent compound and other fatty acids. Understanding these core differences is fundamental to the design of meaningful experiments and the correct interpretation of their results.

References

Methyl Linolenate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 301-00-8

This technical guide provides a detailed overview of methyl linolenate, a polyunsaturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical and physical properties, toxicological profile, and safe handling procedures.

Chemical and Physical Properties

This compound, the methyl ester of α-linolenic acid, is a colorless to light yellow liquid. It is a key omega-3 fatty acid ester and finds applications in various research and industrial fields.[1] The following tables summarize its key quantitative properties.

Identifier Value Source
CAS Number 301-00-8[1][2][3][4]
Molecular Formula C19H32O2[1][3][4]
Molecular Weight 292.46 g/mol [1][3][5]
Synonyms Linolenic acid methyl ester, Methyl cis,cis,cis-9,12,15-octadecatrienoate[1][3]
Physical Property Value Source
Appearance Colorless to light yellow, clear liquid[1]
Boiling Point 182 °C @ 3 mmHg[3]
Density 0.895 g/mL at 25 °C[3]
Refractive Index n20/D 1.470
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Insoluble in water[6]
Storage Temperature -20°C

Toxicological Data

The toxicological profile of this compound indicates that it is not classified as a hazardous substance.[6] However, comprehensive toxicological studies are limited. The available information is summarized below.

Endpoint Result Source
Acute Oral Toxicity No data available[3]
Skin Corrosion/Irritation Not classified as an irritant. Generally does not irritate the skin.
Serious Eye Damage/Irritation No irritating effect.[6]
Respiratory or Skin Sensitization No sensitizing effects known.[6]
Carcinogenicity Not listed by IARC, NTP, or OSHA.[6]

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety. The following table outlines key safety and handling recommendations.

Aspect Recommendation Source
Personal Protective Equipment Wear protective gloves, and eye/face protection (safety goggles).
Handling Avoid breathing vapors, mist, or gas. Handle in a well-ventilated area.[3]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage at -20°C.
Incompatible Materials Strong oxidizing agents.
Fire Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Spill Response Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the safety and properties of chemical substances. The following sections describe standard methodologies relevant to the data presented.

Skin Irritation Testing

The assessment of skin irritation potential is conducted following the OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method .[7][8] This in vitro method provides a humane alternative to animal testing.

Methodology:

  • Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[8]

  • Procedure: The test substance is applied topically to the RhE tissue.

  • Exposure: The tissue is exposed to the substance for a defined period (e.g., up to 4 hours).[7]

  • Viability Assessment: After exposure, the cell viability of the RhE tissue is determined using a cell viability assay, typically the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[8]

  • Classification: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[8]

Flash Point Determination

The flash point is a critical parameter for assessing the fire hazard of a liquid. A standard method for its determination is the ASTM D6450 - Standard Test Method for Flash Point by Continuously Closed Cup (CCCFP) Tester .[9]

Methodology:

  • Apparatus: A continuously closed cup flash point analyzer is used.

  • Sample Preparation: A small volume of the sample (typically 1 mL) is placed into the test cup.[9]

  • Procedure: The test cup is heated at a controlled rate. An ignition source is applied to the vapor space above the liquid at regular temperature intervals.

  • Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Acute Oral Toxicity Assessment

Methodology:

  • Test Animals: Typically, a small number of rodents (e.g., rats) are used.

  • Dosage: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose level.

  • Observation: The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[10]

  • Procedure: Based on the outcome (survival or death), the dose for the next step is either increased or decreased. This process is repeated until the dose that causes mortality in a certain proportion of animals is identified, or the limit dose (e.g., 2000 mg/kg) is reached without mortality.[10]

  • Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

SafeHandlingWorkflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Waste Disposal Receiving Receive Shipment Inspect Inspect Container for Damage Receiving->Inspect Store Store at -20°C in a Ventilated Area Inspect->Store No Damage Quarantine Quarantine Inspect->Quarantine Damaged PPE Don Appropriate PPE (Gloves, Goggles) Store->PPE Ventilation Work in a Well-Ventilated Area PPE->Ventilation Experiment Perform Experiment Ventilation->Experiment Spill Small Spill Occurs Experiment->Spill Waste Generate Waste Experiment->Waste Absorb Absorb with Inert Material Spill->Absorb Collect Collect and Place in Waste Container Absorb->Collect Dispose Dispose according to Institutional Guidelines Collect->Dispose WasteContainer Segregate into appropriate Waste Container Waste->WasteContainer WasteContainer->Dispose

Caption: Workflow for the safe handling of this compound.

References

The Solubility of Methyl Linolenate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl linolenate in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies to support laboratory work.

Quantitative Solubility Data

The solubility of this compound, a key fatty acid methyl ester (FAME), is crucial for a range of applications, from formulation development to analytical chemistry. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.

SolventFormulaMolar Mass ( g/mol )Temperature (°C)SolubilityCitation
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified100 mg/mL (requires sonication)[1][2]
EthanolC₂H₅OH46.07Not Specified100 mg/mL
WaterH₂O18.02Not SpecifiedInsoluble (< 0.1 mg/mL)[3]
ChloroformCHCl₃119.38Not SpecifiedSparingly Soluble[4]
Ethyl AcetateC₄H₈O₂88.11Not SpecifiedSlightly Soluble[4]
MethanolCH₃OH32.04Not SpecifiedSlightly Soluble[4]
n-HexaneC₆H₁₄86.18Not SpecifiedSoluble[5]

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and indicate that while this compound does dissolve to some extent, the precise concentration at saturation has not been specified in the available literature. The solubility in n-hexane is inferred from the commercial availability of a standard solution of this compound in this solvent.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many scientific endeavors. The following section details established methodologies that can be adapted for quantifying the solubility of this compound in various organic solvents.

Isothermal Equilibrium Method (Shake-Flask)

The isothermal equilibrium method, often referred to as the shake-flask method, is a widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Principle: An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant represents its solubility at that specific temperature.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The optimal equilibration time should be determined experimentally by analyzing the supernatant concentration at different time points until it remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved this compound to settle. Centrifugation at the same temperature can be employed to expedite this process.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the undissolved solid.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).[7][8] A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly for non-volatile solutes.[9][10]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

  • Prepare Saturated Solution: Generate a saturated solution of this compound in the desired solvent using the isothermal equilibrium method described above.

  • Sample Collection: Accurately pipette a known volume of the clear supernatant into a pre-weighed, inert container (e.g., a glass vial or aluminum pan).

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

  • Drying and Weighing: Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dried this compound by the initial volume of the supernatant.

Spectroscopic Method

For compounds that possess a chromophore, UV-Vis spectrophotometry can be a rapid method for determining solubility.[11][12][13] While this compound itself does not have a strong chromophore in the standard UV-Vis range, derivatization techniques can be employed.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and relating it to a calibration curve.

Detailed Methodology (with derivatization):

  • Prepare Saturated Solution: Prepare a saturated solution as described in the isothermal equilibrium method.

  • Dilution: Accurately dilute an aliquot of the supernatant with the solvent to a concentration that falls within the linear range of the spectrophotometer.

  • Derivatization (if necessary): If this compound does not absorb light in the desired range, a chemical derivatization step to introduce a chromophore may be necessary.

  • Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) against a solvent blank.

  • Quantification: Determine the concentration of this compound using a pre-established calibration curve of absorbance versus concentration for the derivatized or underivatized compound in the same solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method followed by analytical quantification.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to Solvent B Agitate at Constant Temperature A->B C Monitor Concentration over Time B->C Until Equilibrium D Settle or Centrifuge at Constant Temperature C->D E Collect Supernatant D->E F Quantify by HPLC or GC-FID E->F

Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and the experimental approaches for its determination. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions and analytical capabilities to obtain precise and reliable solubility data.

References

A Technical Guide to High-Purity Methyl Linolenate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl linolenate, the methyl ester of α-linolenic acid, is an omega-3 polyunsaturated fatty acid of significant interest in biomedical research and pharmaceutical development. Its involvement in various physiological processes, including inflammation, melanogenesis, and cellular signaling, has made it a focal point for studies aiming to understand and modulate these pathways. This technical guide provides an in-depth overview of commercially available high-purity this compound, detailed experimental protocols for its application in cell-based assays, and a summary of its role in key signaling pathways.

Commercial Suppliers of High-Purity this compound

For researchers and drug development professionals, sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. Several reputable chemical suppliers offer this compound in various grades and quantities. The following table summarizes the offerings from prominent vendors.

SupplierProduct NamePurityCAS NumberMolecular FormulaNotes
Sigma-Aldrich This compound≥99% (GC)301-00-8C₁₉H₃₂O₂Offered as a neat liquid; detailed Certificate of Analysis available upon request.[1]
Cayman Chemical α-Linolenic Acid methyl ester≥98%301-00-8C₁₉H₃₂O₂Provided as a solution in ethanol (250 mg/ml); technical data sheet includes solubility information in various solvents.
MedChemExpress This compound99.46%301-00-8C₁₉H₃₂O₂Certificate of Analysis, HNMR, and MS data are available on their website.
Thermo Fisher Scientific This compound, 99%≥98.5% (GC)301-00-8C₁₉H₃₂O₂Specifications include appearance, refractive index, and infrared spectrum conformity.[2]
TCI Chemicals This compound>98.0%(GC)301-00-8C₁₉H₃₂O₂Offered as a standard material for Gas Chromatography (GC).[3][4]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Anti-Inflammatory Effects via NF-κB and MAPK Pathways

Alpha-linolenic acid, the precursor to this compound, has been shown to possess anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.

G cluster_nucleus Nuclear Events Methyl_Linolenate This compound IKK IKK Complex Methyl_Linolenate->IKK Inhibits MAPK_cascade MAPK Cascade (ERK, JNK, p38) Methyl_Linolenate->MAPK_cascade Inhibits IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflammatory_Genes Activates Transcription AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Nucleus AP1->Inflammatory_Genes Activates Transcription G Methyl_Linolenate This compound PI3K PI3K Methyl_Linolenate->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (via phosphorylation) MITF MITF GSK3b->MITF Inhibits Tyrosinase Tyrosinase & other melanogenic enzymes MITF->Tyrosinase Promotes Transcription Melanin Melanin Synthesis Tyrosinase->Melanin G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Source Source High-Purity This compound Prepare_Stock Prepare Stock Solution (e.g., in Ethanol or DMSO) Source->Prepare_Stock Treatment Treat Cells with This compound +/- Stimulant Prepare_Stock->Treatment Cell_Culture Culture Cells (e.g., B16F10, RAW 264.7) Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Biochemical_Assay Biochemical Assays (e.g., Melanin Content, ELISA) Harvest->Biochemical_Assay Western_Blot Western Blot (Protein Expression/ Phosphorylation) Harvest->Western_Blot Reporter_Assay Reporter Gene Assay (e.g., NF-κB Luciferase) Harvest->Reporter_Assay Data_Analysis Data Analysis & Interpretation Biochemical_Assay->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

References

The Biological Role of Methyl Linolenate in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl linolenate, a methyl ester of the omega-3 fatty acid α-linolenic acid, serves as a crucial signaling precursor in plant metabolism.[1] While it can act as a plant metabolite and an insect attractant in its own right, its primary biological significance lies in its role as a key intermediate in the biosynthesis of jasmonates.[1][2] Jasmonates, including jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), are potent phytohormones that regulate a wide array of developmental processes and defense responses against biotic and abiotic stresses. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its conversion to jasmonates, the intricate signaling pathways that are subsequently activated, and the physiological consequences of this activation. Detailed experimental protocols for the analysis of this compound and a conceptual workflow for investigating its biological functions are also provided.

Biosynthesis of Jasmonates from α-Linolenic Acid

The journey from α-linolenic acid to the bioactive jasmonates is a well-orchestrated enzymatic cascade that traverses multiple cellular compartments. This compound is an intermediate in this process, arising from the esterification of α-linolenic acid. The core biosynthetic pathway to jasmonic acid is outlined below.

The initial steps of jasmonate biosynthesis occur within the chloroplasts.[3] α-Linolenic acid is released from chloroplast membranes and undergoes oxygenation by 13-lipoxygenase (13-LOX).[4] The resulting 13-hydroperoxyoctadecatrienoic acid (13-HPOT) is then converted to an unstable allene oxide by allene oxide synthase (AOS).[5] This allene oxide is subsequently cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA).[5]

OPDA is then transported to the peroxisome for the final steps of JA biosynthesis.[3] Here, OPDA is reduced by OPDA reductase3 (OPR3), followed by three cycles of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid, which can then be epimerized to the more stable (-)-jasmonic acid.[3] Jasmonic acid can then be methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT) to produce the volatile signal, methyl jasmonate (MeJA).[6]

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13-HPOT alpha_Linolenic_Acid->13_HPOT 13-LOX Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide AOS OPDA cis-(+)-12-OPDA Allene_Oxide->OPDA AOC OPDA_perox cis-(+)-12-OPDA OPDA->OPDA_perox Transport OPC_8 OPC-8:0 OPDA_perox->OPC_8 OPR3 JA (+)-7-iso-Jasmonic Acid OPC_8->JA β-oxidation (3 cycles) JA_cyto Jasmonic Acid JA->JA_cyto Transport MeJA Methyl Jasmonate (MeJA) JA_cyto->MeJA JMT JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_cyto->JA_Ile JAR1

Figure 1: Jasmonate biosynthesis pathway from α-linolenic acid.

Jasmonate Signaling Pathway

The perception of jasmonate signals and the subsequent transcriptional reprogramming are mediated by a well-defined signaling cascade. The bioactive form of jasmonate is the isoleucine conjugate, JA-Ile.[7]

In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[7] They bind to and inhibit the activity of various transcription factors, including MYC2, which is a key regulator of jasmonate-responsive genes.[8]

Upon perception of biotic or abiotic stress, the levels of JA-Ile rise. JA-Ile then acts as a molecular glue, facilitating the interaction between the JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1).[9][10] COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[11] This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressors by the 26S proteasome.[10]

The degradation of JAZ proteins releases the transcription factors they were repressing, such as MYC2.[8] Liberated MYC2 can then activate the expression of a suite of downstream jasmonate-responsive genes, leading to various physiological responses, including the production of defense compounds, growth inhibition, and senescence.[8]

Jasmonate_Signaling cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_responsive_genes Jasmonate-Responsive Genes Physiological_Responses Defense, Growth Inhibition, etc. JA_responsive_genes->Physiological_Responses Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress_Signal->JA_Biosynthesis JA_Biosynthesis->JA_Ile

Figure 2: Core jasmonate signaling pathway.

Quantitative Data on the Effects of Jasmonate Signaling

The activation of the jasmonate signaling pathway by its precursor, this compound, through conversion to JA and MeJA, has profound and quantifiable effects on plant physiology. The following tables summarize some of these effects.

Table 1: Effects of Methyl Jasmonate (MeJA) on Plant Growth Parameters

Plant SpeciesMeJA ConcentrationEffect on Plant HeightEffect on BiomassReference
Soybean (Glycine max)1.0 mM-17%-22% (shoot), -15% (root)[12]
Tomato (Solanum lycopersicum)1.0 mM-20%-30% (shoot), -25% (root)[7]
Sunflower (Helianthus annuus)0.1 mMSignificant decreaseSignificant decrease[7]
Wheat (Triticum aestivum)10⁻⁷ M+7% (mitotic index in roots)-[13]
Chinese Chives (Allium tuberosum)500 µMNo significant effectNo significant effect[14]

Table 2: Effects of Methyl Jasmonate (MeJA) on Plant Defense Against Herbivores

Plant SpeciesHerbivoreMeJA TreatmentEffect on HerbivoreReference
Rice (Oryza sativa)Cucumber beetle100 µM50% reduction in growth[15]
Rice (Oryza sativa)Rice water weevil100 µM100% reduction in growth, 100% mortality[15]
Tomato (Solanum lycopersicum)Tetranychus evansi (red spider mite)Exogenous applicationHigher mortality, lower oviposition rate[16]
Ficus hahlianaGeneralist herbivores (assessed with dummy caterpillars)Exogenous applicationTwo-fold increase in predation on herbivores[17]
Poplar (Populus alba var. pyramidalis)Asian Longhorned Beetle (Anoplophora glabripennis)10⁻⁴ mol/LSignificantly lower larval survival rate[10]

Table 3: Fold Change in Expression of Jasmonate-Responsive Genes in Arabidopsis thaliana After MeJA Treatment

GeneFunctionFold Change (MeJA vs. Control)Time PointReference
VSP2 (Vegetative Storage Protein 2)Defense/Wounding Response>1008 hours[18]
LOX2 (Lipoxygenase 2)JA Biosynthesis~508 hours[19]
JAZ7 (Jasmonate ZIM-domain 7)JA Signaling Repressor~201 hour[20]
PDF1.2 (Plant Defensin 1.2)Defense against Fungi~1524 hours[20]
PAL1 (Phenylalanine Ammonia-Lyase 1)Phenylpropanoid Biosynthesis~424 hours

Experimental Protocols

Extraction and Quantification of this compound and Other Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the analysis of FAMEs from plant tissue.

1. Sample Preparation: a. Harvest approximately 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powdered tissue to a glass tube with a Teflon-lined screw cap.

2. Lipid Extraction and Transesterification (One-Step Method): a. To the powdered tissue, add 2 mL of a methylation reagent (e.g., methanol containing 2.5% (v/v) H₂SO₄). b. Add a known amount of an internal standard (e.g., pentadecanoic acid or heptadecanoic acid) for quantification. c. Tightly cap the tube and incubate at 80°C for 1-2 hours in a heating block or water bath.

3. FAMEs Extraction: a. Cool the tubes to room temperature. b. Add 1 mL of hexane and 1 mL of deionized water. c. Vortex vigorously for 1 minute to partition the FAMEs into the hexane layer. d. Centrifuge at 3,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

4. GC-MS Analysis: a. Inject 1 µL of the hexane extract into the GC-MS system. b. GC Conditions (example):

  • Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 250°C at 4°C/min, and hold for 5 min.
  • Injector Temperature: 250°C. c. MS Conditions (example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 50 to 550.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 250°C.

5. Data Analysis: a. Identify this compound and other FAMEs by comparing their mass spectra and retention times to those of authentic standards. b. Quantify the amount of each FAME by comparing its peak area to the peak area of the internal standard.

Extraction of Jasmonates for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general method for the extraction of jasmonates from plant tissue.

1. Sample Preparation: a. Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder.

2. Extraction: a. To the powdered tissue, add 1 mL of extraction solvent (e.g., 2-propanol:H₂O:concentrated HCl at a ratio of 2:1:0.002 v/v/v).[15] b. Add a known amount of deuterated internal standards (e.g., d₂-JA, d₆-JA-Ile) for accurate quantification. c. Shake at 4°C for 30 minutes. d. Add 2 mL of dichloromethane and shake for another 30 minutes at 4°C.[15] e. Centrifuge at 13,000 x g for 5 minutes at 4°C.

3. Phase Separation and Purification: a. Transfer the lower organic phase to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

4. LC-MS/MS Analysis: a. LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.3 mL/min. b. MS/MS Conditions (example):
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of specific jasmonates.

Experimental Workflow for Investigating the Role of this compound

The following diagram outlines a general workflow for designing and executing experiments to investigate the biological role of this compound in a specific plant process.

Experimental_Workflow Hypothesis Hypothesis Formulation (e.g., this compound mediates drought tolerance) Experimental_Design Experimental Design - Plant material (wild-type vs. mutants) - Treatment (e.g., drought stress, herbivory) - Time course Hypothesis->Experimental_Design Sample_Collection Sample Collection - Harvest tissues at different time points - Flash freeze in liquid nitrogen Experimental_Design->Sample_Collection Metabolite_Analysis Metabolite Analysis - Extraction of FAMEs and Jasmonates - GC-MS and LC-MS/MS analysis Sample_Collection->Metabolite_Analysis Transcriptome_Analysis Transcriptome Analysis - RNA extraction - RNA-seq or qRT-PCR Sample_Collection->Transcriptome_Analysis Phenotypic_Analysis Phenotypic Analysis - Growth measurements - Stress tolerance assays - Herbivore performance Sample_Collection->Phenotypic_Analysis Data_Integration Data Integration and Analysis - Statistical analysis - Correlation of metabolome, transcriptome, and phenotype data Metabolite_Analysis->Data_Integration Transcriptome_Analysis->Data_Integration Phenotypic_Analysis->Data_Integration Conclusion Conclusion and Model Building Data_Integration->Conclusion

Figure 3: A general experimental workflow for studying this compound's role.

Conclusion

This compound occupies a pivotal position in plant metabolism as a direct precursor to the jasmonate family of phytohormones. Its conversion to jasmonic acid and subsequently to bioactive conjugates like JA-Ile initiates a sophisticated signaling cascade that is central to a plant's ability to respond to a wide range of environmental challenges. Understanding the biosynthesis, signaling, and physiological effects of this pathway is crucial for developing novel strategies in crop protection and for the discovery of new bioactive compounds for pharmaceutical applications. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to further unravel the multifaceted roles of this compound and the broader jasmonate signaling network in plant biology.

References

Spectroscopic Profile of Methyl Linolenate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for methyl linolenate ((9Z,12Z,15Z)-octadeca-9,12,15-trienoate), a crucial fatty acid methyl ester in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a thorough reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
5.34mOlefinic protons (-CH=CH-)
3.67sMethoxyl protons (-OCH₃)
2.81tMethylene protons between two double bonds (=CH-CH₂-CH=)
2.30tMethylene protons α to carbonyl group (-CH₂-COO-)
2.05mAllylic methylene protons (-CH₂-CH=)
1.61mMethylene protons β to carbonyl group (-CH₂-CH₂-COO-)
1.30mMethylene protons of the aliphatic chain (-CH₂-)n
0.97tTerminal methyl protons (-CH₂-CH₃)

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
174.2Carbonyl carbon (-COO-)
132.0Olefinic carbon (-CH=CH-CH₂-CH₃)
130.3Olefinic carbon (-CH=CH-CH₂-CH=)
128.3Olefinic carbon
128.2Olefinic carbon
127.8Olefinic carbon
127.1Olefinic carbon
51.4Methoxyl carbon (-OCH₃)
34.1Methylene carbon α to carbonyl group (-CH₂-COO-)
29.7 - 29.1Methylene carbons of the aliphatic chain
27.2Allylic methylene carbon
25.6Methylene carbon between two double bonds (=CH-CH₂-CH=)
24.9Methylene carbon β to carbonyl group (-CH₂-CH₂-COO-)
20.6Methylene carbon adjacent to terminal methyl group (-CH₂-CH₃)
14.3Terminal methyl carbon (-CH₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3010=C-H stretching (alkene)
2960, 2925, 2854C-H stretching (alkane)
1743C=O stretching (ester)
1654C=C stretching (alkene)
1436C-H bending (CH₃)
1170C-O stretching (ester)

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/zRelative Intensity (%)Assignment
292-Molecular Ion [M]⁺
7999.99[C₆H₇]⁺ (Base Peak)[1][2]
9561.29
9359.38
10856.65
6751.55

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

4.1. NMR Spectroscopy

  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5-mm NMR tube.[3]

  • Instrumentation : A high-field NMR spectrometer (e.g., 90 MHz, 400 MHz, or 800 MHz) is used for analysis.[4][5][6]

  • ¹H NMR Acquisition : Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-5 seconds.[6]

  • ¹³C NMR Acquisition : A 90-degree pulse angle is typically used with a longer relaxation delay (e.g., 6-18 seconds) to ensure quantitative accuracy.[3] Inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE) for better quantification.[7]

4.2. Infrared (IR) Spectroscopy

  • Sample Preparation : For neat samples, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (capillary film).[1][8] Alternatively, Attenuated Total Reflectance (ATR) can be used where the liquid sample is placed directly on the ATR crystal.[1]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

4.3. Mass Spectrometry (MS)

  • Sample Preparation : The this compound sample is diluted in a suitable solvent (e.g., hexane or methylene chloride) before injection.[9]

  • Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is commonly used. The GC is equipped with a capillary column suitable for separating fatty acid methyl esters (e.g., BPX-70).[9]

  • GC Conditions : The oven temperature is programmed to ramp up to allow for the separation of components. Typical conditions might start at 140°C and increase to 180°C.[9]

  • MS Conditions : Electron Ionization (EI) at 70 eV is a common ionization method.[2] The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Acquisition Dissolution Dissolution in Solvent (for NMR, GC-MS) Sample->Dissolution Neat Neat Sample/Film (for IR) Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS IR IR Spectroscopy Neat->IR Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

Methyl Linolenate as an Insect Attractant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Mechanism of Attraction

Methyl linolenate's role as an insect attractant is primarily understood through its function as a precursor or inducer of a blend of volatile organic compounds (VOCs) that are attractive to certain insect species. While direct attraction to this compound itself has been less studied, its application to plants has been shown to trigger the release of a variety of volatiles that act as synomones, benefiting both the plant by attracting natural enemies of herbivores, and the insect by guiding it to a food source or host.

A key example is the attraction of the parasitic wasp Cotesia kariyai to maize plants treated with this compound.[2][3] In this interaction, this compound induces the plant to emit a specific blend of VOCs that the wasp uses as a cue to locate its herbivorous host.[2][3]

Data Presentation: Volatiles Induced by this compound Treatment

The following table summarizes the key volatile compounds released by maize plants after treatment with this compound, which were found to be attractive to the parasitic wasp Cotesia kariyai.

CompoundChemical ClassAttractiveness to Cotesia kariyai
α-PineneMonoterpeneAttractive in pure form[2][3]
MentholMonoterpenoidAttractive in pure form[2][3]
Methyl SalicylateEsterAttractive in a mixture[2][3]
α-CopaeneSesquiterpeneAttractive in a mixture[2][3]
β-MyrceneMonoterpeneAttractive in a mixture[2][3]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the role of this compound and other semiochemicals as insect attractants.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the overall antennal olfactory sensitivity.

Objective: To determine if an insect antenna can detect this compound.

Materials:

  • Live, immobilized insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary microelectrodes

  • Ag/AgCl wires

  • Electrolyte solution (e.g., saline solution)

  • High-impedance DC amplifier

  • Data acquisition system (computer with appropriate software)

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • Synthetic this compound

  • Solvent (e.g., hexane or paraffin oil)

  • Control (solvent only)

Procedure:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and the tip of the antenna are placed into two glass capillary microelectrodes filled with an electrolyte solution. Ag/AgCl wires are inserted into the back of the electrodes to establish an electrical connection.

  • Odor Stimulus Preparation: A solution of this compound is prepared in a suitable solvent at a specific concentration. A small amount of this solution is applied to a piece of filter paper, and the solvent is allowed to evaporate. The filter paper is then placed inside an odor delivery device, such as a Pasteur pipette. A control stimulus with only the solvent is also prepared.

  • Stimulation and Recording: A continuous stream of purified and humidified air is directed over the antennal preparation. The odor delivery device is inserted into this airstream, and a puff of the odor stimulus is delivered to the antenna.

  • Data Acquisition: The change in electrical potential across the antenna (the EAG response) is amplified and recorded by the data acquisition system.

  • Data Analysis: The amplitude of the EAG response is measured. Responses to this compound are compared to the responses to the solvent control and a standard reference compound.

Y-Tube Olfactometer Assay

A Y-tube olfactometer is a behavioral assay used to determine an insect's preference between two odor sources.

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter and controller

  • Purified and humidified air source

  • Odor sources (e.g., filter paper treated with this compound and a solvent control)

  • Collection chambers

  • Light source (if applicable for the insect species)

  • Stopwatch

  • Test insects

Procedure:

  • Setup: The Y-tube olfactometer is placed horizontally or vertically, depending on the insect's behavior. A controlled and equal airflow is established through each arm of the Y-tube.

  • Odor Introduction: The odor source (filter paper with this compound) is placed in one arm of the olfactometer, and the control (filter paper with solvent) is placed in the other arm.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect is allowed a set amount of time to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms. The time taken to make a choice is also recorded.

  • Replication: The experiment is replicated with multiple insects. To avoid positional bias, the positions of the odor and control arms are switched after a set number of trials.

  • Data Analysis: The number of insects choosing the arm with this compound is compared to the number choosing the control arm using a statistical test (e.g., Chi-squared test).

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that combines the separation of volatile compounds by gas chromatography with the sensitive detection by an insect antenna.

Objective: To identify which specific compounds in a complex mixture (e.g., headspace of a this compound-treated plant) elicit an olfactory response in an insect.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • EAG setup (as described above)

  • Effluent splitter

  • Heated transfer line

  • Volatile sample (e.g., headspace extract)

Procedure:

  • Sample Injection: The volatile sample is injected into the GC.

  • Separation: The compounds in the sample are separated as they travel through the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the GC's FID, which produces a chromatogram, while the other portion is directed through a heated transfer line to the insect antennal preparation.

  • Simultaneous Detection: The FID records the chemical profile of the sample, while the EAG setup records the antennal responses to the compounds as they elute from the column.

  • Data Analysis: The EAG signal is aligned with the FID chromatogram. Peaks in the EAG trace that correspond to specific peaks in the chromatogram indicate that the insect's antenna is responsive to those particular compounds. These active compounds can then be identified using mass spectrometry (GC-MS).

Mandatory Visualizations

Signaling Pathway: General Insect Olfaction

Insect_Olfactory_Pathway cluster_sensillum Sensillum cluster_osn Olfactory Sensory Neuron (OSN) cluster_brain Antennal Lobe (Brain) Odorant This compound (or induced VOCs) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillum Lymph OR_Orco Odorant Receptor (OR) + Orco Coreceptor OBP->OR_Orco Transport & Delivery Neuron_Membrane Dendritic Membrane of Olfactory Sensory Neuron (OSN) OR_Orco->Neuron_Membrane Activation (Ion Channel Opening) Ion_Channel Ion Influx (Na+, Ca2+) Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Axonal Projection PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission LN Local Interneuron (LN) Glomerulus->LN Synaptic Modulation Higher_Brain Higher Brain Centers (e.g., Mushroom Body) PN->Higher_Brain Signal Relay Behavioral_Response Behavioral Response (e.g., Attraction) Higher_Brain->Behavioral_Response Information Processing & Integration

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow: Y-Tube Olfactometer Assay

Y_Tube_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis Air Purified & Humidified Air Odor_Arm Odor Arm: This compound Air->Odor_Arm Control_Arm Control Arm: Solvent Air->Control_Arm Y_Tube Y-Tube Olfactometer Insect_Release Release Insect at Base of Y-Tube Odor_Arm->Y_Tube Control_Arm->Y_Tube Observation Observe Insect's Choice (Set Time Limit) Insect_Release->Observation Record_Choice Record Choice: Odor or Control Observation->Record_Choice Choice Made No_Choice Record 'No Choice' Observation->No_Choice No Choice Made Replicate Replicate with Multiple Insects Record_Choice->Replicate No_Choice->Replicate Switch_Arms Switch Odor/Control Arms Periodically Replicate->Switch_Arms Statistical_Test Statistical Analysis (e.g., Chi-squared test) Switch_Arms->Statistical_Test Conclusion Conclusion: Attraction, Repulsion, or No Preference Statistical_Test->Conclusion

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Conclusion and Future Directions

This compound is a significant semiochemical that can induce plant volatile emissions attractive to insects, particularly parasitic wasps. The methodologies of EAG, Y-tube olfactometry, and GC-EAD are crucial for elucidating the specific roles of this compound and its induced volatiles in insect behavior.

Future research should focus on several key areas:

  • Direct Behavioral Responses: Quantitative studies are needed to determine the direct attractive or repellent effects of pure this compound on a wider range of insect species, including dose-response relationships.

  • Electrophysiological Studies: Direct electrophysiological recordings (EAG and Single Sensillum Recording) are necessary to identify the specific olfactory sensory neurons and receptors that respond to this compound.

  • Field Studies: The efficacy of this compound as a lure or as a plant treatment to attract beneficial insects needs to be validated under field conditions.

  • Synergistic and Antagonistic Effects: Research into how this compound interacts with other plant volatiles to modulate insect behavior will provide a more complete understanding of its ecological role.

A deeper understanding of the mechanisms underlying this compound's activity as an insect attractant will open new avenues for the development of novel and sustainable pest management strategies.

References

Foundational Differences Between Alpha-Linolenic Acid and Gamma-Linolenic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational differences between alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), two isomeric polyunsaturated fatty acids (PUFAs) with distinct metabolic fates and physiological effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by detailing their biochemical properties, metabolic pathways, and the experimental methodologies used for their study.

Core Structural and Physicochemical Distinctions

Alpha-linolenic acid and gamma-linolenic acid are both 18-carbon fatty acids with three double bonds, making them isomers with the same chemical formula (C18H30O2). However, the placement of these double bonds in their hydrocarbon chains leads to significant differences in their classification and biological roles.[1]

  • Alpha-Linolenic Acid (ALA) is an omega-3 (n-3) fatty acid, signifying that the first double bond is located at the third carbon atom from the methyl end of the fatty acid chain. Its systematic name is all-cis-9,12,15-octadecatrienoic acid.[2][3]

  • Gamma-Linolenic Acid (GLA) is an omega-6 (n-6) fatty acid, with its first double bond positioned at the sixth carbon atom from the methyl end. Its systematic name is all-cis-6,9,12-octadecatrienoic acid.[3]

These structural distinctions influence their three-dimensional shape, with ALA having a more hooked conformation and GLA a more bent structure.[1] These conformational differences impact how they are incorporated into and affect the properties of cell membranes.[1]

Table 1: Physicochemical Properties of Alpha-Linolenic Acid vs. Gamma-Linolenic Acid

PropertyAlpha-Linolenic Acid (ALA)Gamma-Linolenic Acid (GLA)
Chemical Formula C18H30O2C18H30O2
Molar Mass 278.43 g/mol 278.43 g/mol
Classification Omega-3 Fatty AcidOmega-6 Fatty Acid
Systematic Name all-cis-9,12,15-octadecatrienoic acidall-cis-6,9,12-octadecatrienoic acid
Melting Point -11 °C-11 °C
Boiling Point 232 °C (at 17 mmHg)322 °C
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents

Divergent Metabolic Pathways and Conversion Efficiencies

The primary metabolic distinction between ALA and GLA lies in their roles as precursors to different families of long-chain polyunsaturated fatty acids (LC-PUFAs) and, subsequently, different classes of eicosanoids with often opposing biological activities.

The Alpha-Linolenic Acid (Omega-3) Pathway

ALA is the parent compound of the omega-3 fatty acid series. Through a series of desaturation and elongation reactions, ALA is converted to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[4] These conversions are known to be inefficient in humans.[5][6][7]

The conversion efficiency of ALA to EPA is estimated to be less than 8%, while the conversion to DHA is even more limited, at less than 4%.[5] Factors such as sex, genetics, and dietary intake of omega-6 fatty acids can influence these conversion rates.[5] For instance, a high intake of linoleic acid (an omega-6 fatty acid) can competitively inhibit the enzymes involved in the conversion of ALA.[8]

The Gamma-Linolenic Acid (Omega-6) Pathway

GLA is an intermediate in the omega-6 fatty acid pathway. It is synthesized from linoleic acid (LA) by the enzyme delta-6-desaturase. GLA is then rapidly elongated to dihomo-gamma-linolenic acid (DGLA), which can be further desaturated to the pro-inflammatory arachidonic acid (AA).[9][10] However, only a small fraction of DGLA is typically converted to AA.[9]

Table 2: Metabolic Conversion Efficiencies

Conversion PathwayProductEstimated Conversion Rate in HumansFactors Influencing Conversion
ALA to EPA Eicosapentaenoic Acid< 8%Sex, genetics, dietary omega-6 intake
ALA to DHA Docosahexaenoic Acid< 4%Sex, genetics, dietary omega-6 intake
GLA to DGLA Dihomo-gamma-linolenic AcidEfficiently converted-
DGLA to AA Arachidonic AcidLimited-

Contrasting Physiological Effects and Signaling Pathways

The distinct metabolic products of ALA and GLA give rise to their differential physiological effects, particularly in the context of inflammation.

Signaling Pathways of ALA Metabolites

The beneficial effects of ALA are largely attributed to its conversion to EPA and DHA. These LC-PUFAs are precursors to anti-inflammatory and pro-resolving lipid mediators, including resolvins, protectins, and maresins.[11][12] Eicosanoids derived from EPA, such as the 3-series prostaglandins and 5-series leukotrienes, are generally less potent inflammatory agents than their arachidonic acid-derived counterparts.[12]

Signaling Pathways of GLA Metabolites

The physiological effects of GLA are more complex. While its downstream metabolite, arachidonic acid, is a major precursor to pro-inflammatory eicosanoids (e.g., prostaglandin E2, leukotriene B4), DGLA itself can be converted to anti-inflammatory eicosanoids.[13][14] DGLA is metabolized to the 1-series prostaglandins (e.g., prostaglandin E1) and 15-hydroxyeicosatrienoic acid (15-HETrE), both of which possess anti-inflammatory properties.[13][15]

metabolic_pathways

Experimental Protocols for Analysis

Accurate quantification and characterization of ALA, GLA, and their metabolites are crucial for research and drug development. The following sections provide detailed methodologies for their analysis.

Lipid Extraction from Cells and Tissues

A modified Bligh-Dyer method is commonly used for total lipid extraction.[16][17]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Harvest cells and wash with ice-cold PBS. For tissues, homogenize in a suitable buffer.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet or tissue homogenate to lyse the cells and solubilize lipids.

  • Vortex the mixture thoroughly.

  • Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex again and centrifuge at approximately 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until further analysis.

lipid_extraction

Saponification of Esterified Fatty Acids

To analyze total fatty acids, esterified forms must be hydrolyzed through saponification.[3][6][18]

Materials:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution

  • 0.5 N Hydrochloric Acid (HCl)

  • Phenolphthalein indicator

  • Ethanol/ether mixture (fat solvent)

  • Reflux condenser

  • Boiling water bath

Procedure:

  • Dissolve the dried lipid extract in a minimal amount of fat solvent.

  • Add an excess of 0.5 M ethanolic KOH solution.

  • Heat the mixture under reflux in a boiling water bath for 30-60 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess KOH with standardized 0.5 N HCl until the pink color disappears.

  • A blank titration without the lipid sample is performed to determine the initial amount of KOH.

Preparation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography

For analysis by gas chromatography (GC), fatty acids are converted to their more volatile methyl ester derivatives.[1][5][9]

Materials:

  • Boron trifluoride (BF3) in methanol (12-14% w/v) or 1.25 M HCl in methanol

  • Hexane or Heptane

  • Saturated NaCl solution

  • Toluene

  • Anhydrous sodium sulfate

Procedure (using BF3-Methanol):

  • To the saponified fatty acid salts, add 2 mL of 12% w/w BF3 in methanol.

  • Heat the mixture at 60°C for 5-10 minutes in a sealed tube.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • The hexane extract can be dried over anhydrous sodium sulfate before GC analysis.

Gas Chromatography (GC) Analysis of FAMEs

FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[8][19]

Typical GC Conditions:

  • Column: A polar capillary column, such as one with a polyethylene glycol (e.g., FAMEWAX) or a biscyanopropyl stationary phase, is typically used for FAME analysis.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is used to separate FAMEs based on their chain length and degree of unsaturation. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all components.

  • Detector: FID is commonly used for quantification, while MS is used for identification and confirmation of FAMEs.

fame_analysis_workflow

Conclusion

The foundational differences between alpha-linolenic acid and gamma-linolenic acid, stemming from the distinct positioning of their double bonds, lead to divergent metabolic pathways and physiological effects. ALA, an omega-3 fatty acid, is a precursor to the anti-inflammatory and pro-resolving mediators EPA and DHA. In contrast, GLA, an omega-6 fatty acid, gives rise to both anti-inflammatory (via DGLA) and pro-inflammatory (via AA) eicosanoids. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for researchers and drug development professionals seeking to modulate fatty acid metabolism and its downstream signaling for therapeutic benefit.

References

The Biochemical Journey of Methyl Linolenate: From Plant Stress to Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl linolenate, the methyl ester of the essential omega-3 fatty acid α-linolenic acid, is a multifaceted molecule with significant roles in diverse biological processes. While often considered a simple derivative of its more famous free fatty acid counterpart, this compound is an active participant in distinct biochemical pathways, ranging from the generation of potent signaling molecules in plants to the modulation of critical signaling cascades in mammalian cells. This technical guide provides a comprehensive overview of the core biochemical pathways involving this compound, with a focus on its enzymatic conversions and its role as a signaling molecule.

Direct Enzymatic Oxygenation of this compound: The Lipoxygenase Pathway

Contrary to the common assumption that this compound must first be hydrolyzed to α-linolenic acid, evidence suggests that lipoxygenases (LOXs) can directly utilize fatty acid methyl esters as substrates. In some instances, LOX isoforms exhibit higher activity towards esterified fatty acids compared to their free forms[1]. This direct enzymatic action initiates a cascade of reactions, most notably the jasmonate biosynthesis pathway in plants.

The initial step involves the stereospecific insertion of molecular oxygen into the this compound molecule by a lipoxygenase. Depending on the specific LOX isoform, this oxygenation can occur at either the C-9 or C-13 position of the fatty acid chain, leading to the formation of a hydroperoxy derivative.

Key Enzymes and Reactions:
  • Lipoxygenase (LOX): Catalyzes the addition of oxygen to this compound to form a hydroperoxy-octadecatrienoic acid methyl ester.

  • Allene Oxide Synthase (AOS): This enzyme converts the hydroperoxide intermediate into an unstable allene oxide.

  • Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form 12-oxophytodienoic acid (OPDA), a precursor to jasmonic acid.

Subsequent steps involving reduction and β-oxidation lead to the formation of jasmonic acid, which can then be methylated to the volatile signaling molecule, methyl jasmonate.

Jasmonate Biosynthesis from this compound methyl_linolenate This compound hydroperoxide 13(S)-Hydroperoxy- octadecatrienoic acid methyl ester methyl_linolenate->hydroperoxide Lipoxygenase (LOX) allene_oxide Allene Oxide methyl ester hydroperoxide->allene_oxide Allene Oxide Synthase (AOS) opda 12-oxophytodienoic acid (OPDA) allene_oxide->opda Allene Oxide Cyclase (AOC) ja Jasmonic Acid opda->ja Reduction & β-oxidation meja Methyl Jasmonate ja->meja SAM:JA Carboxyl Methyltransferase

Fig. 1: Jasmonate biosynthesis pathway originating from this compound.

Modulation of the Akt/GSK3β Signaling Pathway

Recent research has implicated this compound in the regulation of the Akt/GSK3β signaling pathway, a critical cascade involved in cell proliferation, survival, and metabolism. A key study demonstrated that this compound, along with methyl linoleate, can downregulate melanogenesis in B16F10 mouse melanoma cells by modulating this pathway[2][3][4].

The proposed mechanism involves the ability of this compound to influence the phosphorylation status of Akt and Glycogen Synthase Kinase 3 Beta (GSK3β). Specifically, treatment with this compound leads to a decrease in the phosphorylation of both Akt and GSK3β[4]. The dephosphorylation of GSK3β at Serine 9 activates the kinase, which in turn can phosphorylate and promote the degradation of β-catenin. A reduction in nuclear β-catenin leads to decreased transcription of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

Akt_GSK3b_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus methyl_linolenate This compound akt Akt methyl_linolenate->akt Inhibits phosphorylation p_akt p-Akt gsk3b GSK3β akt->gsk3b Phosphorylates (inactivates) p_gsk3b p-GSK3β (inactive) beta_catenin β-catenin gsk3b->beta_catenin Phosphorylates for degradation mitf MITF Transcription beta_catenin->mitf Activates melanogenesis_genes Melanogenesis Genes (e.g., Tyrosinase, TRP1) mitf->melanogenesis_genes Activates

Fig. 2: Proposed mechanism of this compound's effect on the Akt/GSK3β pathway in melanogenesis.

Quantitative Data Summary

While specific kinetic parameters for the direct interaction of this compound with lipoxygenase are not extensively documented, the following table summarizes relevant quantitative data for related processes.

ParameterValueEnzyme/SystemSubstrateReference
IC50 (Anti-melanogenesis) 60 μMB16F10 cellsThis compound[5]
Apparent Km 79.79 μMMung bean LOXLinoleic acid[6]
Apparent Km 135.5 μMMung bean LOXLinolenic acid[6]
Apparent Km 253.1 μMMung bean LOXArachidonic acid[6]

Note: The kinetic parameters for mung bean LOX are provided for context, as specific data for this compound was not available in the reviewed literature.

Experimental Protocols

Protocol 1: Lipoxygenase Activity Assay using this compound

This protocol is adapted from standard spectrophotometric assays for lipoxygenase activity.

Principle: Lipoxygenase catalyzes the formation of a hydroperoxide from this compound, which results in a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

  • This compound substrate solution (e.g., 10 mM in ethanol)

  • Purified lipoxygenase enzyme

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the reaction buffer and the this compound substrate solution. The final substrate concentration should be optimized for the specific enzyme being studied.

  • Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the purified lipoxygenase enzyme solution to the cuvette and mix immediately by inversion.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm over time (e.g., for 3-5 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions (molar extinction coefficient for the hydroperoxide is approximately 25,000 M-1cm-1).

LOX_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer + this compound) start->prepare_reagents equilibrate Equilibrate to Reaction Temperature prepare_reagents->equilibrate add_enzyme Add Lipoxygenase Enzyme equilibrate->add_enzyme measure_absorbance Monitor Absorbance at 234 nm add_enzyme->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end

Fig. 3: Workflow for a lipoxygenase activity assay.
Protocol 2: Western Blot Analysis of Akt and GSK3β Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of Akt and GSK3β in B16F10 cells following treatment with this compound.

Materials:

  • B16F10 mouse melanoma cells[1][7][8]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture B16F10 cells in appropriate medium until they reach the desired confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of this compound (e.g., 50-100 µM) or a vehicle control for a specified time (e.g., 24-48 hours)[5].

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein and a loading control to normalize the data.

    • Quantify the band intensities using densitometry software.

Western_Blot_Workflow start Start cell_culture Culture & Treat B16F10 Cells with this compound start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Fig. 4: General workflow for Western blot analysis of protein phosphorylation.

Conclusion

This compound is an important bioactive lipid with direct roles in cellular biochemistry. Its ability to serve as a substrate for lipoxygenases initiates the production of potent signaling molecules like jasmonates in plants. Furthermore, emerging evidence highlights its capacity to modulate key signaling pathways such as the Akt/GSK3β cascade in mammalian cells, suggesting its potential as a modulator of cellular processes like melanogenesis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate biochemical pathways involving this compound and to explore its potential applications in drug development and other scientific disciplines. Further research is warranted to elucidate the precise kinetic parameters of its enzymatic conversions and to fully unravel the molecular details of its interactions with cellular signaling networks.

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography for the Analysis of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

[AN-GC-001]

Abstract

This application note provides a comprehensive guide for the analysis of methyl linolenate using gas chromatography (GC) with flame ionization detection (FID). The protocol details sample preparation through esterification, optimized GC method parameters, and data analysis procedures. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices, including oils and biodiesel.

Introduction

This compound (C18:3) is a fatty acid methyl ester (FAME) of significant interest in various fields, including food science, biofuel production, and pharmaceutical research. Gas chromatography is a powerful and widely used technique for the separation and quantification of FAMEs. This application note outlines a robust GC-FID method for the analysis of this compound, ensuring high resolution and accurate results.

Experimental Protocols

Sample Preparation: Transesterification of Lipids to Fatty Acid Methyl Esters (FAMEs)

Accurate analysis of fatty acids by GC requires their conversion to volatile methyl esters. The following is a common base-catalyzed transesterification protocol.

Materials:

  • Sample containing lipids (e.g., vegetable oil, biodiesel)

  • Heptane

  • 2 M Methanolic Potassium Hydroxide (KOH)

  • Internal Standard (IS) solution (e.g., Methyl nonadecanoate (C19:0) in toluene)

  • Toluene

  • Anhydrous Sodium Sulfate

  • GC Vials

Procedure:

  • Accurately weigh approximately 100 mg of the oil sample into a vial.[1]

  • Add a known amount of internal standard solution (e.g., 100 mg of methyl nonadecanoate).[1]

  • Add 10 mL of toluene and vortex to dissolve the sample.[1]

  • For base-catalyzed transesterification, add 0.1 mL of 2N methanolic KOH to about 200 mg of the oil sample dissolved in 2 mL of heptane.[2]

  • Cap the vial and vortex vigorously for 30 seconds.[2]

  • Allow the mixture to stand at room temperature for 30 minutes to achieve phase separation.[2]

  • Transfer the upper organic layer (containing the FAMEs) to a clean GC vial.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) is required.

GC Conditions: The following table summarizes the recommended GC conditions for the analysis of this compound.

ParameterValue
Column HP-INNOWax, 30 m x 0.25 mm, 0.25 µm[1]
Injector Split/Splitless
Injector Temperature 250 °C[1]
Split Ratio 100:1[1][2]
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1 mL/min (Constant Flow)[1]
Oven Program
Initial Temperature180°C, hold for 32 min[2]
Ramp 120°C/min to 215°C[2]
Hold31.25 min[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C[2]

Data Presentation

The following table presents example quantitative data for the analysis of this compound in different biodiesel samples, as adapted from the EN14103:2011 method.[1]

SampleThis compound (% w/w) - Run 1This compound (% w/w) - Run 2
Soybean7.37.3
Rapeseed8.38.4
Coconut0.00.0
Rape/Coco (50/50)4.14.1

Experimental Workflow

The following diagram illustrates the complete workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Lipid Sample Weighing Weigh Sample & Add Internal Standard Sample->Weighing Dissolution Dissolve in Organic Solvent Weighing->Dissolution Transesterification Base-Catalyzed Transesterification (KOH/MeOH) Dissolution->Transesterification Extraction Extract FAMEs Transesterification->Extraction Drying Dry with Na2SO4 Extraction->Drying GC_Vial Transfer to GC Vial Drying->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound analysis by GC-FID.

References

Application Note & Protocol: Preparation of Methyl Linolenate Standards for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl linolenate (C18:3), an omega-3 fatty acid methyl ester (FAME), is a crucial analyte in various fields, including food science, biodiesel quality control, and biomedical research. Accurate quantification of this compound using gas chromatography (GC) necessitates the preparation of precise and stable calibration standards. This document provides a detailed protocol for the preparation of this compound standards, ensuring reliable and reproducible results for GC analysis. The protocol covers the handling of the neat standard, preparation of a stock solution, and subsequent serial dilutions to generate a calibration curve.

Materials and Reagents

  • This compound (neat standard, ≥98.5% purity)[1]

  • High-purity solvent (e.g., Toluene, Dichloromethane, or Hexane)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

  • Inert gas (e.g., Nitrogen or Argon)

Experimental Protocols

1. Handling and Storage of Neat Standard

Proper handling and storage of the neat this compound standard are critical to maintain its integrity and prevent degradation.

  • Storage: Upon receipt, store the neat this compound standard at 0°C or colder.[2] For long-term storage, a temperature of -20°C is recommended.[3] The standard should be kept in a tightly sealed container, preferably under an inert atmosphere.[4]

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture. Handle the standard in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

2. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL primary stock solution.

  • Place a clean, dry 10 mL volumetric flask on an analytical balance and tare it.

  • Carefully transfer approximately 100 mg of the neat this compound standard into the volumetric flask.[5] Record the exact weight to the nearest 0.1 mg.[5]

  • Add a small amount of the chosen solvent (e.g., toluene) to dissolve the standard.[5]

  • Once dissolved, fill the volumetric flask to the 10 mL mark with the solvent.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial, flush with an inert gas, and seal tightly with a PTFE-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution at 2-8°C or colder when not in use.

3. Preparation of Working Standards (Serial Dilutions)

Prepare a series of working standards by diluting the stock solution to create a calibration curve. The concentration range should encompass the expected concentration of this compound in the samples.

  • Label a series of volumetric flasks for the desired concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • To prepare the 100 µg/mL standard, pipette 100 µL of the 10 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Use serial dilution to prepare the remaining standards. For example, to prepare the 50 µg/mL standard, take 5 mL of the 100 µg/mL solution and dilute to 10 mL.

  • Transfer each working standard to a separate, clearly labeled amber glass vial, flush with inert gas, and seal.

  • Store the working standards at 2-8°C. It is recommended to prepare fresh working standards regularly, depending on their stability.

Workflow for Standard Preparation

G Workflow for this compound Standard Preparation A Weigh Neat Standard B Dissolve in Solvent in Volumetric Flask A->B C Create Stock Solution (e.g., 10 mg/mL) B->C D Perform Serial Dilutions C->D E Working Standards (e.g., 5-100 µg/mL) D->E F Transfer to Vials and Store Properly E->F G GC Analysis F->G

References

Application Notes and Protocols for the Use of Methyl Linolenate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the principles and practices for utilizing methyl linolenate as an internal standard (IS) in chromatographic analyses. While not a conventional choice due to its prevalence in many biological and industrial samples, there are specific analytical scenarios where its application may be considered. These notes offer a detailed guide on the rationale for selecting an internal standard, a generalized protocol for its use in Gas Chromatography with Flame Ionization Detection (GC-FID), and the necessary validation parameters to ensure data integrity.

Introduction to Internal Standards in Chromatography

An internal standard in chromatography is a compound of known concentration that is added to a sample before analysis. By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume, detector response, and sample preparation can be compensated for. An ideal internal standard should possess the following characteristics:

  • It should not be naturally present in the sample.

  • It must be chemically similar to the analyte(s) of interest.

  • It should elute in a region of the chromatogram that is free from interfering peaks from the sample matrix.

  • It must be stable and not react with the sample components or the mobile/stationary phase.

  • It should be available in high purity.

Rationale for Using this compound as an Internal Standard

This compound (C18:3) is a fatty acid methyl ester (FAME) that is commonly found in vegetable oils and various biological tissues. Its use as an internal standard is therefore limited to specific applications where its absence in the sample matrix can be guaranteed. Such scenarios might include:

  • Analysis of non-lipid samples: Quantifying organic compounds where a long-chain fatty acid ester provides a suitable retention time and detector response.

  • Analysis of specific lipid matrices: In samples known to be devoid of C18:3, such as certain microbial or synthetic lipid mixtures.

  • As a surrogate standard: In environmental analysis, where a compound with similar properties to the analytes of interest is needed to monitor extraction efficiency.

It is crucial to verify the absence of this compound in the sample matrix before its use as an internal standard. Failure to do so will lead to inaccurate quantification.

Experimental Protocol: Quantification of Fatty Acid Methyl Esters using GC-FID with this compound as a Hypothetical Internal Standard

This protocol describes a general procedure for the analysis of FAMEs. While odd-chain FAMEs like methyl heptadecanoate (C17:0) are typically recommended, this protocol is adapted to illustrate the use of this compound as an internal standard. Note: The user must validate this method for their specific application.

Materials and Reagents
  • Solvents: Hexane, Methanol, Chloroform (all HPLC or GC grade)

  • Derivatization Reagent: 0.5 M KOH in methanol or 14% Boron Trifluoride (BF₃) in methanol

  • Internal Standard Stock Solution: Prepare a stock solution of this compound (≥98.5% purity) in hexane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing the FAMEs of interest at known concentrations.

  • Sample: The sample to be analyzed, free of endogenous this compound.

Sample Preparation and Derivatization (Transesterification)
  • Lipid Extraction (for solid/liquid samples):

    • Accurately weigh approximately 50-100 mg of the homogenized sample into a glass tube.

    • Add a known volume of the this compound Internal Standard Stock Solution.

    • Perform a lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform:methanol mixture.

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

    • Vortex the tube and heat at 60°C for 10 minutes.

    • Cool the tube to room temperature.

    • Add 2 mL of hexane and 2 mL of deionized water.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

Gas Chromatography (GC) Conditions
  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for FAME analysis.[1]

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/minute.

    • Ramp to 220°C at 5°C/minute, hold for 10 minutes.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the FAMEs and the internal standard (this compound) by comparing their retention times with those of the calibration standards.

  • Calibration Curve: Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of each FAME in the sample using the generated calibration curve.

Data Presentation: Typical Performance Data for FAME Analysis

The following tables summarize typical quantitative data that should be obtained during the validation of a chromatographic method for FAME analysis. This data is representative of the method's performance and is not specific to the use of this compound as an internal standard.

Table 1: Chromatographic Performance

Fatty Acid Methyl EsterRetention Time (min)
Methyl Palmitate (C16:0)~15.5
Methyl Stearate (C18:0)~18.2
Methyl Oleate (C18:1)~18.8
Methyl Linoleate (C18:2)~19.5
This compound (C18:3) (IS) ~20.3
Methyl Arachidate (C20:0)~22.1

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 - 5 µg/mL
Limit of Quantification (LOQ)2 - 15 µg/mL
Repeatability (RSD%)< 5%
Recovery90 - 110%

Mandatory Visualizations

Experimental Workflow for FAME Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spike with Internal Standard (this compound) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Solvent Evaporation Extract->Dry Deriv Derivatization to FAMEs (e.g., with KOH/Methanol) Dry->Deriv Final_Extract Extraction of FAMEs into Hexane Deriv->Final_Extract GC_Inject GC Injection Final_Extract->GC_Inject Separation Chromatographic Separation (e.g., DB-WAX column) GC_Inject->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Area Ratio vs. Concentration) Integration->Calibration Quant Quantification Calibration->Quant

Caption: General experimental workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).

Decision Logic for Internal Standard Selection

G Start Select Potential Internal Standard (IS) Q1 Is the IS present in the sample? Start->Q1 Q2 Is the IS chemically similar to the analyte? Q1->Q2 No Unsuitable Unsuitable IS Q1->Unsuitable Yes Q3 Does the IS co-elute with other components? Q2->Q3 Yes Q2->Unsuitable No Q4 Is the IS stable and available in high purity? Q3->Q4 No Q3->Unsuitable Yes Suitable Suitable IS Q4->Suitable Yes Q4->Unsuitable No

Caption: Logical steps for selecting a suitable internal standard in chromatography.

References

Application Note & Protocol: Extraction and Quantification of Methyl Linolenate from Seed Oils

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-linolenic acid (ALA), an omega-3 fatty acid, is an essential fatty acid crucial for human health. Seed oils are a primary source of ALA. For accurate quantification and use in research and drug development, the fatty acids in these oils are typically converted to their corresponding fatty acid methyl esters (FAMEs), with methyl linolenate being the FAME derived from alpha-linolenic acid. This document provides a detailed protocol for the extraction of this compound from seed oils via transesterification, followed by its quantification using gas chromatography (GC).

The most common method for preparing FAMEs from glycerolipids is transesterification, which can be catalyzed by acids, bases, or enzymes.[1][2] Base-catalyzed transesterification is often faster and occurs under milder conditions than acid-catalyzed reactions.[1] However, acid-catalyzed methods are effective for samples containing free fatty acids (FFAs).[3] For the purpose of this protocol, we will focus on a widely used two-step acid-catalyzed followed by a base-catalyzed transesterification, and an alternative direct transesterification method.

Experimental Protocols

Method 1: Two-Step Transesterification (Acid-Esterification followed by Base-Transesterification)

This method is particularly useful for seed oils with a high content of free fatty acids (FFAs), as the initial acid-catalyzed step converts FFAs to FAMEs, preventing soap formation that can occur during base-catalyzed transesterification.[3]

Materials and Reagents:

  • Seed oil sample

  • Methanol (anhydrous)

  • Hexane (HPLC grade)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., methyl nonadecanoate, C19:0)[4]

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

Step 1: Acid-Catalyzed Esterification of Free Fatty Acids

  • Weigh approximately 250 mg of the seed oil sample into a 20 mL vial.[5]

  • Add 5 mL of hexane to dissolve the oil.[5]

  • Prepare a 1% (v/v) solution of sulfuric acid in methanol.

  • Add 5 mL of the 1% H₂SO₄ in methanol solution to the oil-hexane mixture.

  • Cap the vial tightly and heat at 50-60°C for 2 hours with constant stirring.

  • Allow the mixture to cool to room temperature.

Step 2: Base-Catalyzed Transesterification of Triglycerides

  • To the cooled mixture from Step 1, add 0.25 mL of a 2N solution of potassium hydroxide in methanol.[5]

  • Shake the mixture vigorously for 5 minutes.

  • Add 5 mL of a saturated NaCl solution to stop the reaction and aid in phase separation.

  • Allow the layers to separate in a separatory funnel. The upper layer contains the FAMEs in hexane.

  • Wash the organic layer with 5 mL of distilled water twice.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Filter the solution to remove the sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen or using a rotary evaporator to obtain the FAMEs.

  • Re-dissolve the FAMEs in a known volume of hexane containing the internal standard for GC analysis.

Method 2: Direct Transesterification

This single-step method is faster and uses fewer solvents, making it a viable alternative for rapid screening of fatty acid profiles.[6]

Materials and Reagents:

  • Seed oil sample

  • Methanol:Benzene:Hexane:Aluminum chloride:Sulfuric acid mixture (37:20:36:5:2 ratio)[6]

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • Place 15 g of the seed sample (or an equivalent amount of extracted oil) in a one-necked flask.[6]

  • Add 100 mL of the Methanol:Benzene:Hexane:Aluminum chloride:Sulfuric acid mixture.[6]

  • Reflux the mixture for 30 minutes.[6]

  • Allow the mixture to cool and then filter.

  • Transfer the supernatant to a separatory funnel and wash the organic layer with distilled water until neutral.[6]

  • Concentrate the organic layer to obtain the FAMEs.[6]

Gas Chromatography (GC) Analysis

The quantification of this compound is performed using a gas chromatograph equipped with a flame ionization detector (GC-FID). The EN14103:2011 method is a standard for analyzing FAME content in biodiesel and can be adapted for this purpose.[4]

GC Parameters:

ParameterValue
Column DB-WAX fused silica capillary column (30m x 0.25mm I.D., 0.25µm film thickness) or similar polar column
Carrier Gas Helium at a flow rate of 0.5-1.0 mL/min
Injector Temperature 250°C
Detector Temperature 250°C
Oven Program Initial temp 60°C, ramp to 220°C at 2°C/min, hold for 60 min
Injection Volume 1 µL
Split Ratio 50:1 or splitless depending on concentration

Quantification:

The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard (e.g., methyl nonadecanoate).[4] A standard mix of FAMEs, including this compound, should be run to determine retention times and response factors.[5]

Data Presentation

The following table summarizes typical reaction conditions and yields for FAME production from various seed oils.

Oil SourceCatalystMethanol:Oil Molar RatioTemperature (°C)Time (h)FAME Yield (%)Reference
Rapeseed OilSodium Hydroxide6:160193.3[2]
Castor Seed OilHeterogeneous Base330.9:1 (in reactive extraction)64696.13[7]
Chinese TallowNano-scale magneticNot specified642.796.78[8]
Cotton Seed OilImmobilized Lipase2.05:1 (g/g)49.951438.24[9]
Sunflower OilCalcium Oxide6:1551~91[10]

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow seed_oil Seed Oil Sample add_solvent Add Hexane & Methanol seed_oil->add_solvent acid_catalysis Acid-Catalyzed Esterification (H₂SO₄, 50-60°C) add_solvent->acid_catalysis base_catalysis Base-Catalyzed Transesterification (KOH/NaOH) acid_catalysis->base_catalysis phase_separation Phase Separation (Add NaCl solution) base_catalysis->phase_separation wash_dry Wash & Dry (H₂O, Na₂SO₄) phase_separation->wash_dry evaporation Solvent Evaporation wash_dry->evaporation fames Fatty Acid Methyl Esters (FAMEs) evaporation->fames gc_analysis GC-FID Analysis fames->gc_analysis quantification Quantification of This compound gc_analysis->quantification

Caption: Workflow for the two-step extraction of this compound.

Logical Relationship of Transesterification

transesterification_logic cluster_reactants Reactants cluster_products Products triglyceride Triglyceride (from Seed Oil) fame Fatty Acid Methyl Esters (incl. This compound) triglyceride->fame glycerol Glycerol triglyceride->glycerol methanol Methanol methanol->fame methanol->glycerol catalyst Catalyst (Acid, Base, or Enzyme) catalyst->fame

Caption: The core chemical reaction of transesterification.

References

Application Notes and Protocols for the Derivatization of Methyl Linolenate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids like methyl linolenate. However, the inherent chemical properties of free fatty acids, such as their low volatility and high polarity, present challenges for direct GC-MS analysis, often leading to poor chromatographic peak shape and inaccurate quantification.[1][2] To overcome these limitations, a derivatization step is essential. This process chemically modifies the fatty acid to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][2] The most common derivatization technique for fatty acids is the conversion to their corresponding fatty acid methyl esters (FAMEs).[2] This application note provides detailed protocols for the most prevalent derivatization methods for this compound and other fatty acids, along with a quantitative comparison to aid in method selection.

Quantitative Data Summary

The selection of a derivatization method can significantly impact the accuracy and precision of fatty acid quantification. The following tables summarize quantitative data from comparative studies of different derivatization methods.

Table 1: Comparison of Acid-Catalyzed Derivatization Methods for Fatty Acids

Parameter1.09 M Methanolic HCl14% BF3 in MethanolReference
Total Fatty Acid Concentration Similar (P = 0.96)Similar (P = 0.96)[3]
Weight % of 18:3 (Linolenic Acid) Not significantly differentNot significantly different[3]
Potential for Isomerization LowerHigher potential for partial isomerization[3]
Cost More cost-effectiveHigher cost[3]

Table 2: Comparison of Base-Catalyzed and Combined Derivatization Methods

ParameterKOCH3/HCl MethodTMS-DM MethodReference
Recovery of Unsaturated FAs 84% to 112%90% to 106%[2]
Intraday RSD < 4% (for most FAs)< 4%[2]
Interday RSD < 6% (for most FAs)< 6%[2]
Analysis Time ShorterLonger[2]
Cost Less expensiveMore expensive[2]

Table 3: Performance of Automated vs. Manual Acid-Catalyzed Derivatization

ParameterAutomated Method (BF3-Methanol)Manual Method (BF3-Methanol)Reference
Average RSD (Fatty Acid Standards) 1.2%2.7%[4]
Recovery of Internal Standards 94% to 101%Not specified[4]
Reagent Volume 50-fold decreaseStandard[4]
Reaction Time 20 minutes2 hours[4]

Experimental Protocols

The following are detailed protocols for the most commonly employed derivatization methods for preparing FAMEs from samples containing this compound.

Method 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF3)-Methanol

This is a widely used and effective method for the esterification of both free fatty acids and the transesterification of esterified fatty acids.[5]

Materials:

  • Sample containing this compound (e.g., lipid extract)

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Place a known amount of the dried lipid extract (typically 1-10 mg) into a screw-cap glass tube.

  • Reagent Addition: Add 1-2 mL of 14% BF3-Methanol reagent to the tube.

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for specific sample types.[5]

  • Cooling: Cool the tube to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • Analysis: The FAME-containing hexane solution is now ready for injection into the GC-MS.

Method 2: Acid-Catalyzed Esterification using Methanolic HCl

This method is a cost-effective alternative to BF3-Methanol and is also suitable for both free and esterified fatty acids.[3]

Materials:

  • Sample containing this compound

  • Methanolic HCl (e.g., 1.2% w/v)

  • Toluene (optional, to improve solubility)

  • Hexane (GC grade)

  • Water (deionized)

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Place the lipid sample into a screw-cap glass tube. If the sample is not readily soluble in methanol, a small amount of toluene can be added.[6]

  • Reagent Addition: Add 2 mL of methanolic HCl to the tube.

  • Reaction: Tightly cap the tube and heat at 45°C overnight or at 100°C for 1-1.5 hours.[6]

  • Cooling: Cool the reaction mixture to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of water to the tube.

  • Phase Separation: Vortex the tube to extract the FAMEs into the hexane layer and allow the phases to separate.

  • Collection: Transfer the upper hexane layer to a clean vial for GC-MS analysis.

Method 3: Base-Catalyzed Transesterification using Methanolic KOH

This method is rapid and uses less harsh reagents but is primarily for the transesterification of glycerolipids and will not derivatize free fatty acids.[2][7]

Materials:

  • Sample containing esterified this compound

  • 2 M Methanolic potassium hydroxide (KOH) solution

  • n-Hexane (GC grade)

  • 1.0 M Hydrochloric acid (HCl)

  • Screw-cap glass tubes with PTFE liners

  • Water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Redissolve the lipid extract in 2 mL of n-hexane in a screw-cap tube.

  • Reagent Addition: Add 1 mL of 2 M methanolic KOH solution to the sample.[2]

  • Reaction: Cap the tube, shake vigorously for 30 seconds, and then heat in a water bath at 70°C for 2 minutes.[2]

  • Neutralization: Cool the tube and add 1.2 mL of 1.0 M HCl to neutralize the base. Gently stir the solution.

  • Extraction: After phase separation, add another 1 mL of n-hexane.

  • Collection: Transfer the upper hexane phase containing the FAMEs to a vial for GC-MS analysis.[2]

Experimental Workflow and Signaling Pathways

The general workflow for the derivatization of this compound for GC-MS analysis is depicted below.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction FAME Extraction cluster_analysis Analysis Sample Lipid-Containing Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drying Drying of Extract (under Nitrogen) Extraction->Drying Derivatization Addition of Derivatizing Agent (e.g., BF3-Methanol) Drying->Derivatization Heating Heating (e.g., 60-100°C) Derivatization->Heating Quenching Quenching/Extraction (Hexane/Water) Heating->Quenching PhaseSeparation Phase Separation Quenching->PhaseSeparation Collection Collection of Organic Layer (FAMEs) PhaseSeparation->Collection GCMS GC-MS Analysis Collection->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

The chemical reaction for the acid-catalyzed esterification of a fatty acid to its corresponding FAME is illustrated in the following diagram.

Esterification_Reaction cluster_reactants Reactants cluster_products Products FattyAcid R-COOH (Fatty Acid) Catalyst H+ (Acid Catalyst, e.g., BF3) Methanol CH3OH (Methanol) FAME R-COOCH3 (Fatty Acid Methyl Ester) Water H2O (Water) Catalyst->FAME Esterification

Caption: Acid-catalyzed esterification of a fatty acid to a fatty acid methyl ester (FAME).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of methyl linolenate. The described protocol is suitable for researchers, scientists, and professionals in drug development and related fields requiring high-purity this compound. This method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, offering efficient separation from other fatty acid methyl esters. All quantitative data, including system suitability parameters and purity assessment, are summarized for clarity. A detailed experimental protocol and a workflow diagram are provided to ensure reproducible results.

Introduction

This compound, the methyl ester of α-linolenic acid, is an omega-3 polyunsaturated fatty acid of significant interest in various research areas, including nutrition, pharmacology, and cell biology. Obtaining high-purity this compound is crucial for accurate in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of fatty acid methyl esters (FAMEs).[1][2] This application note presents a straightforward and scalable RP-HPLC method for the isolation of this compound.[3][4]

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Sample containing this compound (e.g., from transesterification of flaxseed oil)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Sample Preparation
  • Accurately weigh and dissolve the crude this compound sample in methanol to a final concentration of approximately 1 mg/mL.[5]

  • For complex mixtures, a preliminary purification step such as solid-phase extraction (SPE) may be beneficial to reduce chromatographic complexity.[5]

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[5]

HPLC Method

The separation of this compound can be achieved using the following isocratic RP-HPLC method:

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at 205 nm[6]
Run Time 30 minutes

Data Presentation

The performance of this HPLC method was evaluated for its ability to separate this compound from other common C18 fatty acid methyl esters.

Table 2: Retention Times of C18 Fatty Acid Methyl Esters

CompoundRetention Time (min)
This compound (C18:3)~12.5
Methyl Linoleate (C18:2)~14.8
Methyl Oleate (C18:1)~17.2
Methyl Stearate (C18:0)~22.1

Note: Retention times are approximate and may vary slightly depending on the specific column and HPLC system used.

Table 3: Method Performance Characteristics

ParameterResult
Limit of Detection (LOD) 0.0001% mass[7]
Limit of Quantitation (LOQ) 0.0004% mass[7]
Recovery 81.7 ± 0.2% to 110.9 ± 0.1%[7]
Repeatability (RSD%) 0.2% to 1.3%[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound using the described HPLC method.

HPLC_Workflow cluster_0 HPLC System cluster_1 Data Analysis & Purification SamplePrep Sample Preparation Dissolve Dissolve Sample (1 mg/mL in Methanol) SamplePrep->Dissolve Filter Filter Sample (0.22 µm filter) Dissolve->Filter HPLC_System HPLC Analysis Filter->HPLC_System Injection Inject Sample Separation Isocratic Elution (ACN:H2O, 85:15) Injection->Separation Detection UV Detection (205 nm) Separation->Detection Data_Analysis Data Analysis & Purification Detection->Data_Analysis Chromatogram Analyze Chromatogram Fraction_Collection Collect Methyl Linolenate Peak Chromatogram->Fraction_Collection Purity_Check Purity Verification Fraction_Collection->Purity_Check

Caption: Workflow for HPLC purification of this compound.

Alternative and Complementary Methods

While reversed-phase HPLC is a versatile method, other techniques can be employed for specific purification challenges.

  • Silver Ion HPLC (Ag+-HPLC): This technique is particularly effective for separating isomers of unsaturated fatty acid methyl esters based on the number, configuration, and position of the double bonds.[8][9][10] It can be used as an orthogonal method to RP-HPLC for achieving very high purity or for isolating specific isomers.

  • Normal-Phase HPLC (NP-HPLC): NP-HPLC can also be used for the separation of lipid classes.[11] A mobile phase consisting of hexane and an alcohol like isopropanol can be effective.[2]

Conclusion

The described RP-HPLC method provides a reliable and reproducible approach for the purification of this compound. The method is scalable and can be adapted for both analytical and preparative purposes.[3][4] The provided tables and workflow diagram serve as a comprehensive guide for researchers and scientists to implement this protocol in their laboratories. For challenging separations involving isomers, the use of silver ion HPLC as a complementary technique is recommended.

References

In Vitro Applications of Methyl Linolenate in Cell Culture: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linolenate, a methyl ester of the omega-3 fatty acid alpha-linolenic acid, is a polyunsaturated fatty acid (PUFA) of significant interest in biomedical research. In vitro studies are crucial for elucidating its cellular and molecular mechanisms of action. This document provides detailed application notes and protocols for researchers investigating the effects of this compound in various cell culture models. The focus is on its anti-cancer, anti-inflammatory, and anti-melanogenic properties, with a detailed look into the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cell viability, apoptosis, and inflammation from various in vitro studies.

Table 1: Cytotoxic and Anti-proliferative Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (h)EffectCitation
B16F10Murine MelanomaMTT Assay≤ 10048No significant effect on cell viability[1]
B16F10Murine MelanomaMTT Assay20048Cell viability decreased to 73.70 ± 5.57%[1]
DaudiBurkitt's LymphomaTrypan Blue, MTT, LDH10, 50, 100, 25048, 72Dose-dependent cytotoxicity[2]
A549Human Lung CarcinomaSRB AssayNot specifiedNot specifiedPotent cytotoxic agent[3]
MCF-7Human Breast CancerNot specifiedNot specifiedNot specifiedGrowth inhibition
HT-29Human Colon CancerNot specifiedNot specifiedNot specifiedGrowth inhibition
PC-3Human Prostate CancerNot specifiedNot specifiedNot specifiedGrowth inhibition

Table 2: Apoptosis-Inducing Effects of this compound

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (h)ObservationsCitation
DaudiBurkitt's LymphomaAnnexin V-FITC, DNA fragmentation, PARP cleavage10, 50, 100, 250Not specifiedInduction of apoptosis[2]
A549Human Lung CarcinomaNot specifiedNot specifiedNot specifiedApoptosis inducer[3][4]
H1650Human Lung CancerAnnexin VNot specified72Significantly elevated early apoptotic cells[5]
A549Human Lung CancerAnnexin VNot specified24Significantly elevated early apoptotic cells[5]
T47DHuman Breast CancerAnnexin VNot specifiedNot specifiedSignificantly elevated early apoptotic cells[5]

Table 3: Anti-inflammatory Effects of α-Linolenic Acid (a related PUFA) in THP-1 Monocytes

AnalyteTreatmentConcentration (µM)Effect on SecretionCitation
IL-1βα-Linolenic Acid500Potent decrease to ~10% of control[5]
IL-6α-Linolenic Acid50 and higherDose-dependent decrease[5]
TNF-αα-Linolenic Acid500Increased production[5]
IL-1βLPS + α-Linolenic Acid500U-shaped dose-response[5]
IL-6LPS + α-Linolenic Acid10Increased production[5]
TNF-αLPS + α-Linolenic Acid500U-shaped dose-response[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value can be determined by plotting cell viability against the concentration of this compound.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Signaling Proteins (Akt, GSK3β, NF-κB)

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GSK3β, anti-p-GSK3β, anti-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes.

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to in vitro studies of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment ml_prep This compound Preparation ml_prep->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay treatment->apoptosis western Western Blot treatment->western qpcr qPCR treatment->qpcr data_analysis Data Analysis & Interpretation mtt->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis

Caption: General experimental workflow for in vitro studies of this compound.

Akt_GSK3b_pathway cluster_inhibition Inhibition of Melanogenesis ML This compound Akt Akt ML->Akt Inhibits pAkt p-Akt (Inactive) GSK3b GSK3β Akt->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation β-catenin Degradation beta_catenin->degradation MITF MITF beta_catenin->MITF Activates Tyrosinase Tyrosinase MITF->Tyrosinase Activates Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: this compound inhibits melanogenesis via the Akt/GSK3β signaling pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm ML This compound IKK IKK ML->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) IkB_NFkB IκBα-NF-κB (Inactive Complex) degradation IκBα Degradation IkB_p->degradation nucleus Nucleus NFkB_active->nucleus inflammation Pro-inflammatory Gene Expression nucleus->inflammation PPAR_pathway ML This compound PPARg PPARγ ML->PPARg Activates PPAR_RXR PPARγ-RXR Heterodimer PPARg->PPAR_RXR RXR RXR RXR->PPAR_RXR nucleus Nucleus PPAR_RXR->nucleus PPRE PPRE gene_expression Target Gene Expression PPRE->gene_expression nucleus->PPRE Binds to effects Anti-inflammatory & Metabolic Effects gene_expression->effects

References

Application Notes and Protocols: Methyl Linolenate in Biodiesel Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linolenate, the methyl ester of the polyunsaturated fatty acid α-linolenic acid (C18:3), is a significant component of biodiesel derived from various feedstocks, particularly vegetable oils like linseed (flaxseed), canola, and soybean oil. Its presence in biodiesel has a profound impact on the fuel's properties, influencing its stability, cold-weather performance, and overall quality. These application notes provide detailed protocols for the production of biodiesel rich in this compound and the subsequent analysis of its key properties. The information is intended to guide researchers in the fields of biofuels, renewable energy, and lipid chemistry.

Data Presentation

The following tables summarize the key physicochemical properties of this compound and the impact of its concentration on critical biodiesel quality parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₂O₂[1]
Molecular Weight 292.46 g/mol [1]
Boiling Point 182 °C at 3 mmHg[2]
Density 0.895 g/mL at 25 °C[2]
Flash Point 113.0 °C (closed cup)[2]

Table 2: Influence of this compound Content on Biodiesel Oxidation Stability

The oxidation stability of biodiesel is a critical parameter that affects its storage life. This compound, with its three double bonds, is particularly susceptible to oxidation.[3] The Rancimat method (EN 14112) is a standard procedure to determine the oxidation stability, measured as the induction period in hours.[4]

FeedstockPredominant Fatty Acid Methyl EstersLinolenic Acid Methyl Ester Content (% w/w)Oxidation Stability (Induction Period, hours)
Palm OilMethyl Palmitate, Methyl Oleate~0.2%>10
Rapeseed OilMethyl Oleate, Methyl Linoleate~8-12%6.1[5]
Soybean OilMethyl Oleate, Methyl Linoleate~7-10%3-6
Linseed OilThis compound~50-68%<3

Note: The oxidation stability is inversely correlated with the content of polyunsaturated fatty acid methyl esters like this compound.[3][6]

Table 3: Effect of this compound Content on Biodiesel Cold Flow Properties

The presence of unsaturated fatty acid methyl esters generally improves the cold flow properties of biodiesel. However, the complex mixture of different esters determines the final cloud point (CP) and pour point (PP).

Fatty Acid Methyl EsterDegree of UnsaturationMelting Point (°C)Effect on CP and PP
Methyl Stearate (C18:0)Saturated38Increases CP and PP
Methyl Oleate (C18:1)Monounsaturated-20Decreases CP and PP
Methyl Linoleate (C18:2)Polyunsaturated-35Further decreases CP and PP
This compound (C18:3)Polyunsaturated-57Significantly decreases CP and PP

Note: While higher unsaturation generally improves cold flow, the overall composition of the biodiesel blend dictates the final properties.[7][8]

Experimental Protocols

Protocol 1: Biodiesel Production from High-Linolenic Acid Oil (Linseed Oil) via Base-Catalyzed Transesterification

This protocol describes the conversion of linseed oil, which is rich in α-linolenic acid, into fatty acid methyl esters (FAME), primarily this compound.

Materials:

  • Linseed oil (low free fatty acid content, <1%)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Magnetic stirrer with hotplate

  • Reaction flask with a condenser

  • Separatory funnel

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Methoxide Catalyst:

    • Carefully dissolve 0.5 g of NaOH pellets in 100 mL of methanol in a sealed container. This should be done with caution as the reaction is exothermic and produces flammable vapors. The molar ratio of methanol to oil should be 6:1.[9]

  • Transesterification Reaction:

    • Preheat 250 mL of linseed oil to 65°C in the reaction flask while stirring.[9]

    • Slowly add the prepared sodium methoxide solution to the heated oil.

    • Maintain the reaction temperature at 65°C and continue stirring for 180 minutes.[9]

  • Separation of Glycerol:

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for at least 8 hours, or overnight.

    • Two distinct layers will form: the upper layer is the crude biodiesel (methyl esters), and the lower, darker layer is glycerol.

    • Carefully drain and collect the glycerol layer.

  • Biodiesel Purification (Water Washing):

    • Wash the crude biodiesel by adding an equal volume of warm (50°C) distilled water to the separatory funnel.[10]

    • Gently shake the funnel and then allow the layers to separate. The water will wash away residual catalyst, methanol, and soaps.

    • Drain the lower water layer.

    • Repeat the washing process 2-3 times, or until the wash water is clear and has a neutral pH.[11]

  • Drying the Biodiesel:

    • Transfer the washed biodiesel to a clean, dry flask.

    • Add a small amount of anhydrous sodium sulfate to absorb any remaining water.

    • Gently swirl the flask and let it sit for a few hours.

    • Filter the biodiesel to remove the sodium sulfate. The resulting product is purified biodiesel.

Protocol 2: Quantification of this compound using Gas Chromatography (GC)

This protocol outlines the analysis of the fatty acid methyl ester profile of the produced biodiesel, with a focus on quantifying this compound, following a method similar to EN 14103.[12][13]

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for FAME analysis (e.g., a polar wax column)

  • Helium or Hydrogen as carrier gas

  • Biodiesel sample from Protocol 1

  • Heptane (analytical grade)

  • Internal standard (e.g., methyl heptadecanoate)

  • FAME standard mixture for peak identification

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the biodiesel sample into a vial.

    • Add a known amount of the internal standard.

    • Dilute the mixture with 10 mL of heptane.[12]

  • GC Analysis:

    • Set the GC operating conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) as recommended for FAME analysis on the specific column being used.

    • Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with that of a known standard.

    • Calculate the concentration of this compound as a percentage of the total FAMEs by comparing its peak area to the peak area of the internal standard and the total area of all FAME peaks.

Protocol 3: Determination of Oxidation Stability using the Rancimat Method

This protocol describes the determination of the oxidative stability of the produced biodiesel according to the Rancimat method (EN 14112).[4][14]

Materials and Equipment:

  • Rancimat instrument

  • Biodiesel sample

  • Distilled water

Procedure:

  • Instrument Setup:

    • Prepare the Rancimat instrument according to the manufacturer's instructions. This includes cleaning the reaction and measuring vessels.

    • Fill the measuring vessel with a specified volume of distilled water.

  • Sample Analysis:

    • Accurately weigh 3 g of the biodiesel sample into the reaction vessel.[4]

    • Place the vessels in the instrument's heating block, which is maintained at 110°C.

    • Start the measurement, which involves passing a constant stream of air (10 L/h) through the biodiesel sample.[4]

  • Data Acquisition:

    • Volatile oxidation products formed during the degradation of the biodiesel are carried by the air stream into the measuring vessel containing distilled water.

    • The instrument continuously measures the conductivity of the water.

    • The induction period is the time elapsed until a rapid increase in conductivity is detected, indicating the formation of acidic byproducts of oxidation. This is automatically calculated by the instrument's software.

Protocol 4: Determination of Cold Flow Properties (Cloud Point and Pour Point)

This protocol describes the determination of the cloud point (ASTM D2500) and pour point (ASTM D97) of the biodiesel.[7]

Materials and Equipment:

  • Cloud and Pour Point test apparatus (cooling bath, test jars)

  • Thermometer

Procedure for Cloud Point (ASTM D2500):

  • Pour the biodiesel sample into a test jar to the prescribed level.

  • Place the test jar in the cooling bath.

  • At every 1°C drop in temperature, inspect the bottom of the test jar for the first appearance of a haze or cloud of wax crystals.

  • The temperature at which this is first observed is recorded as the cloud point.[7]

Procedure for Pour Point (ASTM D97):

  • After determining the cloud point, continue to cool the sample in the cooling bath.

  • At every 3°C drop in temperature, remove the test jar and tilt it to see if the biodiesel still flows.

  • The pour point is the lowest temperature at which the sample will still flow, recorded as 3°C above the temperature at which it ceased to flow.[7]

Mandatory Visualizations

experimental_workflow cluster_production Biodiesel Production cluster_analysis Biodiesel Analysis oil Linseed Oil reaction Transesterification (65°C, 180 min) oil->reaction methoxide Sodium Methoxide methoxide->reaction separation Glycerol Separation reaction->separation washing Water Washing separation->washing drying Drying washing->drying biodiesel Purified Biodiesel drying->biodiesel gc GC Analysis (Quantification of this compound) biodiesel->gc rancimat Rancimat Test (Oxidation Stability) biodiesel->rancimat cold_flow Cold Flow Properties (Cloud & Pour Point) biodiesel->cold_flow transesterification_pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products triglyceride Triglyceride (Linseed Oil) step2 Step 2: Nucleophilic Attack on Triglyceride triglyceride->step2 methanol Methanol (3) step1 Step 1: Formation of Methoxide Ion methanol->step1 catalyst NaOH/KOH (Catalyst) catalyst->step1 step1->step2 step3 Step 3: Formation of Diglyceride & Methyl Ester step2->step3 step4 Step 4: Reaction with Diglyceride & Monoglyceride step3->step4 biodiesel Biodiesel (this compound) (3) step4->biodiesel glycerol Glycerol step4->glycerol

References

Application Notes and Protocols: Synthesis of Methyl Linolenate from Linolenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl linolenate is the methyl ester of α-linolenic acid, an 18-carbon polyunsaturated omega-3 fatty acid.[1] It serves as a crucial standard in lipid research, a precursor in the synthesis of more complex molecules, and a component in the production of biodiesel.[2][3] The synthesis of this compound from linolenic acid is typically achieved through esterification, a reaction that combines the carboxylic acid (linolenic acid) with an alcohol (methanol) in the presence of a catalyst. The most common and direct method is acid-catalyzed esterification, especially when starting with the free fatty acid.[4][5]

These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Linolenic Acid

This protocol is ideal for converting free fatty acids like linolenic acid directly into their corresponding methyl esters.[4][6] The use of an acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the reaction by protonating the carbonyl oxygen of the fatty acid, making it more susceptible to nucleophilic attack by methanol.[6] The reaction is reversible, so using an excess of methanol helps drive the equilibrium towards the product side.[5]

Materials and Reagents:

  • α-Linolenic acid (≥98% purity)

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)[4][7]

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g of α-linolenic acid in 20 mL of anhydrous methanol. Add 5 mL of toluene to aid in solubility.

  • Catalyst Addition: While stirring, slowly add 0.5 mL of concentrated sulfuric acid to the solution. Caution: This reaction is exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Let the reaction proceed for 2-4 hours with continuous stirring.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Slowly add 20 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur. Swirl gently and release the pressure frequently.

  • Extraction: Add 20 mL of hexane to the separatory funnel and shake vigorously. Allow the layers to separate. The top organic layer contains the this compound.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine solution to remove residual water and salts.

  • Drying and Filtration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate for 15-20 minutes. Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the hexane and any residual methanol, yielding the crude this compound product.

  • Purification (Optional): For higher purity, the crude product can be purified using column chromatography on silica gel, typically with a hexane/ethyl acetate solvent system.[9]

Protocol 2: Characterization of this compound

Confirmation of the product's identity and purity is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess purity and identify the compound based on its retention time and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Procedure:

  • Prepare a dilute solution of the synthesized this compound in hexane (e.g., 1 mg/mL).

  • Inject 1 µL of the sample into the GC-MS system.

  • Use a suitable capillary column (e.g., a low-polarity column like OV-1) for separation.[10]

  • A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 250°C) to ensure elution of the FAMEs.[11][12]

  • The mass spectrometer will detect the molecular ion peak (m/z) and characteristic fragment ions of this compound.[13][14]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Dissolve a small amount of the purified product (5-10 mg) in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the obtained chemical shifts with known values for this compound.[15][16][17]

Data Presentation

Table 1: Summary of Typical Reaction Conditions and Yields

ParameterAcid-Catalyzed EsterificationNotes
Catalyst Sulfuric Acid (H₂SO₄) or HClTypically 1-3% (v/v) of alcohol.[4][7]
Solvent/Reagent Excess MethanolActs as both solvent and reactant.[5]
Molar Ratio Linolenic Acid:Methanol ~1:20 to 1:30High excess of methanol drives the reaction forward.
Temperature 60-70°C (Reflux)Mild conditions are sufficient.[8]
Reaction Time 2-12 hoursCan be optimized by monitoring with TLC.[5]
Typical Yield >90%Yields are generally high for this method.[8]

Table 2: Spectroscopic Data for this compound (C₁₉H₃₂O₂) Characterization

Data TypeFeatureExpected Value / Observation
Molecular Weight C₁₉H₃₂O₂292.46 g/mol [17]
GC-MS Molecular Ion (M⁺)m/z = 292[13]
Key Fragment Ionsm/z = 261, 95, 79, 67[13][14]
¹H NMR (CDCl₃)-O-CH ₃ (ester)~3.67 ppm (singlet, 3H)[16][18]
-CH =CH - (olefinic)~5.35 ppm (multiplet, 6H)[16][18]
=C-CH ₂-C= (diallylic)~2.81 ppm (triplet, 4H)[18]
-CH ₂-COO- (α to carbonyl)~2.30 ppm (triplet, 2H)[18]
-CH ₃ (terminal)~0.97 ppm (triplet, 3H)[16][18]
¹³C NMR (CDCl₃)C =O (carbonyl)~174.2 ppm[17]
-C H=C H- (olefinic)~127.0 - 132.0 ppm[17]
-O-C H₃ (ester)~51.4 ppm[17]
=C-C H₂-C= (diallylic)~25.6 ppm[17]
-C H₃ (terminal)~14.3 ppm[17]

Visualizations

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Linolenic Acid + Methanol + Acid Catalyst B Reflux (65-70°C, 2-4h) A->B C Neutralization (NaHCO3 solution) B->C D Extraction with Hexane C->D E Washing (Water, Brine) D->E F Drying over Na2SO4 E->F G Solvent Removal (Rotary Evaporation) F->G H Crude this compound G->H I Purification (Column Chromatography) H->I optional J Pure this compound I->J K Characterization (GC-MS, NMR) J->K reaction linolenic_acid Linolenic Acid (R-COOH) plus1 + methanol Methanol (CH3OH) methyl_linolenate This compound (R-COOCH3) methanol->methyl_linolenate H+ (catalyst)     (Reflux)      plus2 + water Water (H2O)

References

Application Note: Quantification of Methyl Linolenate in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl linolenate, the methyl ester of alpha-linolenic acid (ALA), is an important omega-3 fatty acid crucial for human health. Its quantification in food products is vital for nutritional labeling, quality control, and research in food science and nutrition. This application note provides a detailed protocol for the quantification of this compound in various food matrices using gas chromatography with flame ionization detection (GC-FID), a widely adopted and robust analytical technique. The methodology covers sample preparation, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and instrumental analysis.

Principle

The quantification of this compound in food samples generally involves a multi-step process. First, lipids are extracted from the food matrix. These extracted lipids, which are primarily triglycerides, are then converted into their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification. This derivatization step is necessary to increase the volatility of the fatty acids for gas chromatographic analysis. The resulting FAME mixture, which includes this compound, is then separated and quantified using a GC system equipped with a flame ionization detector (FID). Identification is based on the retention time compared to a known standard, and quantification is achieved by comparing the peak area of the analyte to that of an internal or external standard.

Experimental Workflow

The overall experimental workflow for the quantification of methyl linolen-ate in food samples is depicted below.

Quantification_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Food Sample Homogenization Drying Drying (e.g., Lyophilization) Homogenization->Drying Extraction Solvent Extraction (e.g., Folch Method) Drying->Extraction Transesterification Transesterification to FAMEs (e.g., BF3-Methanol) Extraction->Transesterification GC_FID GC-FID Analysis Transesterification->GC_FID Quantification Data Processing & Quantification GC_FID->Quantification

Caption: General workflow for this compound quantification.

Experimental Protocols

Sample Preparation
  • Homogenization: Solid food samples should be homogenized to a fine powder or paste to ensure efficient lipid extraction. This can be achieved using a high-speed blender or a mortar and pestle.

  • Drying: To prevent interference from water during solvent extraction, samples are typically dried. Lyophilization (freeze-drying) is the preferred method to minimize lipid oxidation. Alternatively, drying in an oven at a low temperature (45-55 °C) with anhydrous sodium sulfate can be used[1]. High temperatures should be avoided as they can cause lipid oxidation[1].

Lipid Extraction (Folch Method)
  • Weigh approximately 1-10 g of the dried, homogenized sample into a suitable flask.

  • Add a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be at least 20 times the sample volume.

  • Agitate the mixture vigorously for 20-30 minutes at room temperature.

  • Filter the mixture to separate the liquid extract from the solid residue.

  • To the filtrate, add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

  • After centrifugation or allowing the mixture to stand, the lower chloroform layer containing the lipids is carefully collected.

  • The solvent is then evaporated under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol)

This method is widely used for the derivatization of fatty acids from food samples[1].

  • To the extracted lipid sample (typically 50-100 mg) in a screw-capped test tube, add 2-4 mL of 14% boron trifluoride (BF3) in methanol[1][2].

  • Add an internal standard (e.g., methyl heptadecanoate) at a known concentration.

  • Seal the tube tightly and heat in a water bath at 80-100 °C for 45-60 minutes[1].

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2-5 mL of hexane or heptane.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Allow the layers to separate. The upper organic layer containing the FAMEs is transferred to a clean vial for GC analysis.

Base-Catalyzed Methylation (using Methanolic KOH)

This is a rapid method suitable for many sample types.

  • Dissolve the lipid extract in 1-2 mL of hexane.

  • Add 0.2 mL of 2 M methanolic potassium hydroxide (KOH)[1].

  • Vortex the mixture for 2 minutes at room temperature.

  • Centrifuge briefly to separate the layers.

  • The upper hexane layer containing the FAMEs is ready for GC injection.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

The analysis of FAMEs is typically performed on a GC system equipped with a polar capillary column and an FID detector.

Typical GC-FID Parameters:

ParameterValue
Instrument Gas Chromatograph with FID
Column Highly polar capillary column (e.g., DB-23, SP-2560, or similar), 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness[3]
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 4 min, ramp to 240 °C at 3 °C/min, hold for 15 min. (This is an example program and should be optimized for the specific column and sample type).
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)

Data Presentation

The following table summarizes quantitative data for alpha-linolenic acid (the precursor to this compound) found in various food samples from the literature. Note that the results are often presented as the fatty acid itself, which is directly proportional to the methyl ester.

Food SampleAnalytical MethodConcentration of Alpha-Linolenic Acid (ALA)Reference
Sacha Inchi OilHPLC-DAD2.74 ± 0.03 g/L[4]
Linseed OilHPLC-DAD2.74 ± 0.03 g/L[4]
Loche Pumpkin OilHPLC-DAD0.36 ± 0.01 g/L[4]
Macre Pumpkin OilHPLC-DAD0.30 ± 0.01 g/L[4]
Soybean OilHPLC-DAD0.81 ± 0.01 g/L[4]
Formula Milk Product 1GC-FID50.850 ± 0.053 mg/100 kcal[5]
Formula Milk Product 2GC-FID122.279 ± 0.113 mg/100 kcal[5]

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated for several key parameters:

  • Linearity: A calibration curve should be constructed using at least five concentrations of a certified this compound standard. The coefficient of determination (R²) should be > 0.99[6][7].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve[8][9].

  • Precision: Assessed through repeatability (intra-day precision) and reproducibility (inter-day precision). This is determined by analyzing replicate samples and is expressed as the relative standard deviation (%RSD), which should typically be below 15%[8][10].

  • Accuracy: Determined by analyzing a certified reference material (CRM) or by performing recovery studies on spiked samples. Recoveries are generally expected to be within 80-120%[6].

Signaling Pathway Diagram

While there isn't a direct "signaling pathway" for the analytical quantification process, the logical flow of the experimental procedure can be visualized. The following diagram illustrates the decision-making process and steps involved in the protocol.

Logical_Flow Start Start: Food Sample Homogenize Homogenize Sample Start->Homogenize Start->Homogenize Extract_Lipids Extract Lipids Homogenize->Extract_Lipids Homogenize->Extract_Lipids Derivatize Derivatize to FAMEs Extract_Lipids->Derivatize Extract_Lipids->Derivatize GC_Analysis GC-FID Analysis Derivatize->GC_Analysis Derivatize->GC_Analysis Identify_Peak Identify this compound Peak (by Retention Time) GC_Analysis->Identify_Peak GC_Analysis->Identify_Peak Quantify Quantify Peak Area Identify_Peak->Quantify Identify_Peak->Quantify Calculate_Conc Calculate Concentration (using Calibration Curve) Quantify->Calculate_Conc Quantify->Calculate_Conc Report Report Results Calculate_Conc->Report Calculate_Conc->Report

Caption: Logical flow of the quantification protocol.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of this compound in a variety of food samples. Adherence to proper sample preparation, extraction, and derivatization techniques, followed by validated GC-FID analysis, will ensure accurate and reproducible results. This methodology is suitable for routine quality control, nutritional analysis, and research applications in the food and pharmaceutical industries.

References

Application Notes and Protocols for Studying Lipid Oxidation Mechanisms Using Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linolenate, the methyl ester of the omega-3 fatty acid α-linolenic acid, serves as an invaluable model substrate for investigating the complex mechanisms of lipid oxidation. Its high degree of unsaturation, with three double bonds, makes it particularly susceptible to oxidation, mirroring the degradation processes that affect polyunsaturated fatty acids (PUFAs) in biological membranes, food products, and pharmaceutical formulations. Understanding the oxidation of this compound provides critical insights into oxidative stress, the efficacy of antioxidants, and the development of stable drug delivery systems.[1][2]

These application notes provide a comprehensive overview of the experimental approaches to studying this compound oxidation, including detailed protocols and data interpretation guidelines.

I. Mechanisms of this compound Oxidation

The oxidation of this compound is a free-radical chain reaction, classically divided into three stages: initiation, propagation, and termination.

  • Initiation: The process begins with the abstraction of a hydrogen atom from one of the bis-allylic methylene groups (C-11 or C-14) by an initiator, such as heat, light, or transition metal ions. This results in the formation of a lipid radical (L•).

  • Propagation: The lipid radical rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

  • Termination: The chain reaction is terminated when two radical species react with each other to form non-radical products.

The primary products of this compound oxidation are a complex mixture of hydroperoxides.[3] These hydroperoxides are unstable and can decompose to form a wide array of secondary oxidation products, including aldehydes, ketones, and other volatile compounds that contribute to rancidity and can be cytotoxic.

II. Experimental Approaches to Studying this compound Oxidation

A variety of methods can be employed to induce and monitor the oxidation of this compound. The choice of method depends on the specific research question, such as determining the rate of oxidation, identifying oxidation products, or evaluating the efficacy of antioxidants.

A. Induction of Oxidation
  • Autoxidation: This involves exposing this compound to air, often accelerated by elevated temperatures or light.[4][5]

  • Metal-Catalyzed Oxidation: Transition metals like iron and copper can act as pro-oxidants by catalyzing the decomposition of hydroperoxides, leading to the formation of new radicals.[6]

  • Enzymatic Oxidation: Enzymes such as lipoxygenases can catalyze the specific oxidation of polyunsaturated fatty acids.

B. Monitoring Oxidation

Several analytical techniques can be used to follow the course of this compound oxidation. The extent of oxidation can be measured quantitatively by various methods, including oxygen uptake, substrate disappearance, and the formation of conjugated dienes, TBA-reactive material, and hydrocarbon gas.[7] However, in the oxidation of this compound, no single product is formed in a way that is perfectly quantitative, and the estimated extent of oxidation often decreases in the order of oxygen uptake > substrate disappearance > peroxide > conjugated diene > TBA-reactive material.[7]

III. Experimental Protocols

Protocol 1: Autoxidation of this compound in Bulk Phase

This protocol describes a basic method for studying the autoxidation of pure this compound.

Materials:

  • Pure this compound (>99%)

  • Glass vials or reaction vessels

  • Incubator or oven with temperature control

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of this compound into a glass vial.

  • Place the vial, uncapped or loosely capped to allow air access, into an incubator set at the desired temperature (e.g., 40, 60, 80 °C).[5]

  • At predetermined time intervals, remove aliquots of the sample for analysis.

  • Monitor the progress of oxidation using one or more of the analytical methods described below.

Protocol 2: Iron-Promoted Oxidation of this compound in an Oil-in-Water Emulsion

This protocol is designed to study lipid oxidation in a system that mimics biological membranes or food emulsions.[6]

Materials:

  • This compound

  • Octadecane (as the oil phase)

  • Emulsifier (e.g., Brij, dodecyl trimethylammonium bromide)

  • Buffer solution (e.g., pH 3.0 or 7.0)

  • Iron (II) chloride (FeCl₂) solution

  • High-speed homogenizer

Procedure:

  • Prepare the oil phase by mixing this compound and octadecane.

  • Prepare the aqueous phase by dissolving the emulsifier in the buffer.

  • Create a coarse emulsion by adding the oil phase to the aqueous phase and mixing.

  • Homogenize the coarse emulsion using a high-speed homogenizer to create a fine oil-in-water emulsion.

  • Initiate oxidation by adding a specific concentration of FeCl₂ solution (e.g., 80 or 160 µM) to the emulsion.[6]

  • Incubate the emulsion at a controlled temperature.

  • At regular intervals, take samples to measure the formation of lipid hydroperoxides and thiobarbituric acid reactive substances (TBARS).[6]

IV. Analytical Methods for Assessing Lipid Oxidation

A. Peroxide Value (PV)

This method measures the concentration of hydroperoxides, the primary products of lipid oxidation.

Principle: Hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which then react with a thiocyanate to form a colored complex that can be measured spectrophotometrically.

B. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA) and other aldehydes that are secondary products of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that is measured spectrophotometrically at 532 nm.

C. Conjugated Diene Measurement

The formation of conjugated dienes is an early indicator of lipid oxidation.

Principle: During the oxidation of polyunsaturated fatty acids, a shift in the double bond position occurs, leading to the formation of conjugated dienes which absorb UV light at approximately 234 nm.

D. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying specific oxidation products. For instance, the mixture of methyl hydroxylinolenates, obtained by reducing the hydroperoxide isomers from autoxidized this compound, can be resolved into its components.[3]

E. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile secondary oxidation products.

V. Data Presentation

Quantitative data from lipid oxidation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of Temperature on the Autoxidation of this compound

Temperature (°C)Peroxide Value (meq/kg) at 24hTBARS (µmol MDA/g) at 24hConjugated Dienes (Abs @ 234nm) at 24h
40DataDataData
60DataDataData
80DataDataData

Table 2: Influence of Iron Concentration on this compound Oxidation in Emulsions

Iron (µM)pHHydroperoxide Formation Rate (µM/h)TBARS Formation Rate (µM/h)
803.0DataData
1603.0DataData
807.0DataData
1607.0DataData

VI. Visualizations

Experimental Workflow for Studying this compound Autoxidation

experimental_workflow cluster_prep Sample Preparation cluster_oxidation Oxidation cluster_analysis Analysis start Weigh this compound vial Place in Glass Vial start->vial incubate Incubate at Controlled Temperature vial->incubate Air Exposure sampling Aliquot Sampling at Time Intervals incubate->sampling pv Peroxide Value sampling->pv tbars TBARS Assay sampling->tbars cd Conjugated Dienes sampling->cd hplc HPLC Analysis sampling->hplc gcms GC-MS Analysis sampling->gcms

Figure 1. Workflow for autoxidation studies.
Signaling Pathway of Free Radical-Mediated Lipid Peroxidation

lipid_peroxidation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (Heat, Light, Metal) ml This compound (LH) initiator->ml H• abstraction l_radical Lipid Radical (L•) ml->l_radical looh Lipid Hydroperoxide (LOOH) ml->looh new_l_radical New Lipid Radical (L•) ml->new_l_radical o2 Oxygen (O2) l_radical->o2 loo_radical Peroxyl Radical (LOO•) l_radical->loo_radical o2->loo_radical loo_radical->ml H• abstraction loo_radical->looh loo_radical_term LOO• loo_radical->loo_radical_term l_radical_term L• new_l_radical->l_radical_term non_radical Non-radical Products loo_radical_term->non_radical l_radical_term->non_radical

Figure 2. Free radical lipid peroxidation pathway.

VII. Conclusion

This compound is a versatile and relevant model for studying the intricate mechanisms of lipid oxidation. By employing the standardized protocols and analytical methods outlined in these application notes, researchers can gain valuable insights into the kinetics and products of lipid peroxidation. This knowledge is fundamental for developing strategies to prevent oxidative damage in various contexts, from improving the shelf-life of food and cosmetics to designing more stable and effective drug formulations. The comparative study of methyl linoleate and this compound oxidation, particularly in the presence of proteins like bovine serum albumin, can further elucidate the role of fatty acid type and protein/lipid ratios in the progression of lipid peroxidation.[8]

References

Application Note: Isolating Methyl Gamma-Linolenate with Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl gamma-linolenate, the methyl ester of gamma-linolenic acid (GLA), is an omega-6 polyunsaturated fatty acid of significant interest in the pharmaceutical and nutraceutical industries. This application note provides a detailed protocol for the efficient isolation and purification of methyl gamma-linolenate from natural sources, such as Spirulina platensis, using flash chromatography. This method offers a rapid and effective alternative to conventional purification techniques, resulting in a high yield of the target compound.[1][2]

Data Presentation

The following table summarizes the quantitative data from a successful flash chromatography separation of methyl gamma-linolenate.

ParameterValueReference
Starting MaterialEnriched GLA fraction from Spirulina platensis[1]
Amount of Starting Material0.5 g[1]
Flash Chromatography SystemIsolera™ System (Biotage)[1]
Stationary Phase50 g KP-Sil Biotage SNAP Cartridge[1]
Mobile Phase60% Hexane : 40% Acetone[1]
Flow Rate50 ml/min[1]
Detection Wavelength254 nm[1]
Yield of Methyl Gamma-Linolenate71% w/w[1][2]

Experimental Protocols

This section outlines the detailed methodology for the isolation of methyl gamma-linolenate using flash chromatography.

Preparation of Enriched Gamma-Linolenic Acid (GLA) Fraction

Prior to flash chromatography, an enriched fraction of GLA is typically prepared from the raw material (e.g., Spirulina platensis). This often involves extraction and saponification, followed by methylation to convert the fatty acids into their methyl esters (FAMEs).

Sample Preparation for Flash Chromatography
  • Weigh 0.5 g of the enriched GLA fraction.[1]

  • Dissolve the fraction in a minimal amount of a suitable solvent (e.g., hexane).

  • Adsorb the dissolved sample onto a small amount of silica gel or a dedicated samplet.[1]

  • Dry the samplet under vacuum to remove the solvent completely. This ensures even loading onto the flash column.[1]

Flash Chromatography Protocol
  • System Preparation:

    • Equilibrate the flash chromatography system (e.g., Isolera™ system) with the mobile phase (60% Hexane : 40% Acetone).[1]

    • Install a 50 g KP-Sil Biotage SNAP Cartridge as the stationary phase.[1]

  • Sample Loading:

    • Place the dried samplet containing the adsorbed sample onto the top of the equilibrated flash column.[1]

  • Elution and Fraction Collection:

    • Begin the chromatographic run with a constant flow rate of 50 ml/min.[1]

    • Monitor the elution of compounds using a UV detector at a wavelength of 254 nm.[1]

    • Collect the fractions corresponding to the peak of interest, which is methyl gamma-linolenate.

  • Post-Run Analysis:

    • Analyze the collected fractions using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the presence and purity of methyl gamma-linolenate.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the isolated methyl gamma-linolenate.

Characterization of Isolated Methyl Gamma-Linolenate

The identity and purity of the isolated compound should be confirmed using spectroscopic methods. In a reported study, the isolated methyl gamma-linolenate was characterized by IR, ¹H NMR, ¹³C NMR, and mass spectral analysis, and the data were consistent with the expected structure.[1][2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_flash Flash Chromatography cluster_post Post-Purification start Start: Enriched GLA Fraction dissolve Dissolve in Hexane start->dissolve adsorb Adsorb onto Samplet dissolve->adsorb dry Dry under Vacuum adsorb->dry load Load Samplet onto Column dry->load run Elute with 60% Hexane : 40% Acetone (50 ml/min) load->run detect Monitor at 254 nm run->detect collect Collect Fractions detect->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end End: Purified Methyl Gamma-Linolenate evaporate->end

Caption: Workflow for isolating methyl gamma-linolenate.

References

Application Note: The Role of Methyl Linolenate in Anti-Melanogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Melanogenesis, the process of melanin synthesis, is a critical physiological mechanism for protecting the skin from ultraviolet (UV) radiation. However, the overproduction and abnormal accumulation of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Microphthalmia-associated transcription factor (MITF) is the master regulator of this process, controlling the expression of key melanogenic enzymes like tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1).[1][2] Consequently, substances that can downregulate the MITF signaling pathway are of significant interest for cosmetic and therapeutic applications as skin-whitening agents. Methyl linolenate, a polyunsaturated fatty acid methyl ester, has emerged as a potent inhibitor of melanogenesis.[3] This document outlines the mechanism of action of this compound, provides quantitative data from relevant studies, and details the experimental protocols for investigating its anti-melanogenic properties.

Mechanism of Action: The Akt/GSK3β/β-Catenin Pathway

This compound exerts its anti-melanogenic effects not by directly inhibiting tyrosinase enzyme activity, but by downregulating the expression of melanogenic proteins.[1] Research shows that this compound suppresses the expression of MITF, which in turn reduces the transcription of its target genes, TYR and TRP1.[1][3]

The underlying mechanism involves the modulation of the Akt/Glycogen Synthase Kinase 3β (GSK3β)/β-catenin signaling pathway.[1] In melanocytes stimulated by α-melanocyte-stimulating hormone (α-MSH), Akt is phosphorylated, which leads to the inhibitory phosphorylation of GSK3β. This inhibition of GSK3β allows β-catenin to stabilize, accumulate, and translocate to the nucleus, where it co-activates MITF transcription.[1][4] this compound treatment has been shown to decrease the phosphorylation of Akt and GSK3β, leading to a reduction in β-catenin levels.[1] This disruption of the signaling cascade effectively suppresses MITF expression and, consequently, melanogenesis.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MC1R MC1R Akt Akt MC1R->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylates p_GSK3b p-GSK3β p_Akt->p_GSK3b Phosphorylates (Inhibits GSK3β) GSK3b GSK3β b_catenin β-catenin GSK3b->b_catenin Promotes Degradation p_GSK3b->b_catenin Stabilizes MITF MITF b_catenin->MITF Activates Transcription Methyl_Linolenate This compound Methyl_Linolenate->p_Akt Inhibits Tyrosinase Tyrosinase, TRP1 MITF->Tyrosinase Activates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes a_MSH α-MSH a_MSH->MC1R Binds cluster_assays Downstream Assays start B16F10 Cell Culture treatment Treatment (e.g., α-MSH ± this compound) start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest & Lyse Cells incubation->harvest melanin_assay Melanin Content Assay harvest->melanin_assay For Pigment Quantification tyrosinase_assay Tyrosinase Activity Assay harvest->tyrosinase_assay For Enzyme Activity western_blot Western Blot Analysis harvest->western_blot For Protein Expression

References

Application Notes and Protocols for the Experimental Use of Methyl Linolenate in Biofuel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of methyl linolenate as a model compound and feedstock in biofuel research, with a primary focus on biodiesel production. The following sections detail the protocols for the synthesis of biodiesel from this compound via transesterification, analytical methods for its characterization, and a summary of its key physicochemical and combustion properties.

Introduction

This compound (C19H32O2) is the methyl ester of α-linolenic acid, an unsaturated fatty acid with three double bonds (C18:3).[1] Its high degree of unsaturation makes it a critical component to study in the context of biodiesel properties, particularly oxidative stability.[2][3] While not typically used in its pure form as a primary feedstock for commercial biodiesel production, it serves as an essential model compound for research purposes to understand the conversion process and the influence of polyunsaturated fatty acid esters on the final fuel characteristics.[4] Biodiesel, a renewable alternative to conventional diesel fuel, is primarily composed of fatty acid methyl esters (FAMEs) produced through the transesterification of triglycerides from sources like vegetable oils and animal fats.[5]

Key Applications in Biofuel Research

This compound is instrumental in several areas of biofuel research:

  • Biodiesel Production: It is investigated as a component of biodiesel, offering a renewable energy source.[4]

  • Model Compound Studies: It serves as a model for understanding lipid metabolism and fatty acid interactions during biofuel production.[4]

  • Combustion Characteristics Analysis: Studying the combustion of this compound-derived biodiesel helps in understanding its performance and emission profiles in diesel engines.[6]

  • Stability Assessment: Due to its polyunsaturated nature, it is crucial for investigating the oxidative stability of biodiesel during long-term storage.[2][3][7]

Experimental Protocols

Base-Catalyzed Transesterification of this compound

This protocol describes the conversion of this compound to a biodiesel-like FAME mixture through base-catalyzed transesterification. This process involves the reaction of the fatty acid methyl ester with an alcohol (typically methanol) in the presence of a strong base catalyst to produce new methyl esters and glycerol.

Materials:

  • This compound (≥98.5% purity)

  • Methanol (anhydrous, 99.8%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Heptane

  • Deionized water

  • Anhydrous sodium sulfate

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Prepare a 0.5% to 1.5% (w/w of oil) solution of NaOH or KOH in anhydrous methanol. This is the methoxide solution. Ensure the complete dissolution of the catalyst pellets.

  • Reaction Setup: Place a known amount of this compound into the reaction vessel. A typical molar ratio of methanol to oil is 6:1 to ensure the reaction goes to completion.[8][9]

  • Reaction: Heat the this compound to the desired reaction temperature, typically between 55°C and 65°C, while stirring.[10] Once the temperature is stable, add the prepared methoxide solution to the reaction vessel.

  • Reaction Time: Allow the reaction to proceed for 30 to 180 minutes.[8] The optimal time can be determined by monitoring the reaction progress using techniques like TLC or FTIR.

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle overnight. Two distinct layers will form: an upper biodiesel (FAME) layer and a lower glycerol layer.

  • Washing: Carefully drain the lower glycerol layer. Wash the upper biodiesel layer with warm deionized water (approximately 20% of the biodiesel volume) to remove any residual catalyst, soap, and methanol. Repeat the washing process 2-3 times, or until the wash water is neutral.

  • Drying: Dry the washed biodiesel by passing it through a column of anhydrous sodium sulfate or by using a rotary evaporator to remove residual water.

  • Product Analysis: Analyze the final product for its composition and properties using the analytical methods described below.

Analytical Methods for Biodiesel Characterization

Gas chromatography is the standard method for determining the fatty acid methyl ester (FAME) content in biodiesel.[2][5][11]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary split/splitless injector.

  • Column: Polar stationary phase column (e.g., polyethylene glycol).[5]

Procedure (based on EN 14103): [3][11]

  • Sample Preparation: Weigh approximately 100 mg of the biodiesel sample into a vial. Add a known amount of an internal standard, such as methyl heptadecanoate (C17:0) or methyl nonadecanoate (C19:0), dissolved in a solvent like heptane or toluene.[2][12] Dilute the mixture with the same solvent.

  • Injection: Inject 1 µL of the prepared sample into the GC with a split ratio (e.g., 50:1).[2][11]

  • GC Conditions:

    • Injector Temperature: 250°C[2]

    • Oven Temperature Program: Isothermal at 200°C or a temperature ramp (e.g., start at 200°C, hold for 10 min, ramp to 250°C at 20°C/min, hold for 10 min).[2][5]

    • Detector Temperature: 250°C[2]

    • Carrier Gas: Helium or Hydrogen.

  • Quantification: Identify the FAME peaks by comparing their retention times with those of a known FAME standard mixture.[11] Calculate the concentration of each FAME relative to the internal standard. The total FAME content is the sum of all identified FAMEs.

HPLC can also be used to quantify FAMEs and is particularly useful for analyzing biodiesel components without the need for derivatization.[4][13]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.

Procedure:

  • Standard Preparation: Prepare standard solutions of methyl oleate, methyl linoleate, and this compound of known concentrations.[4]

  • Sample Preparation: Dilute the biodiesel sample in a suitable solvent (e.g., a mixture of methanol and 2-propanol-hexane).[14]

  • HPLC Conditions:

    • Mobile Phase: A gradient of methanol and a mixture of 2-propanol-hexane (5:4, v/v) is often used.[14]

    • Flow Rate: Typically 1 mL/min.

    • Detection Wavelength: 205 nm.[14]

  • Quantification: Generate a calibration curve using the standard solutions. Determine the concentration of this compound and other FAMEs in the sample by comparing their peak areas to the calibration curve. The limits of detection for this compound can be as low as 0.0001% by mass.[4][1][15]

FTIR spectroscopy is a rapid and non-destructive technique that can be used to monitor the progress of the transesterification reaction in real-time.[16][17]

Procedure:

  • Baseline Spectrum: Obtain an FTIR spectrum of the initial this compound reactant.

  • Reaction Monitoring: Periodically (e.g., every minute), withdraw a small aliquot of the reaction mixture and acquire its FTIR spectrum.

  • Spectral Analysis: Monitor the changes in specific absorption bands. The disappearance of the carbonyl (C=O) peak of the triglyceride (around 1745 cm⁻¹) and the appearance of the carbonyl peak of the methyl ester (around 1740-1742 cm⁻¹) indicate the progress of the reaction.[18] The region between 1800-1700 cm⁻¹ is characteristic of the C=O stretching of esters.[19]

Data Presentation

Physicochemical Properties of this compound and Related FAMEs

The properties of the final biodiesel are heavily influenced by its FAME composition. The table below summarizes key properties of this compound and other common methyl esters found in biodiesel.

PropertyThis compound (C18:3)Methyl Linoleate (C18:2)Methyl Oleate (C18:1)Methyl Stearate (C18:0)ASTM D6751 Standard
Molecular Formula C₁₉H₃₂O₂C₁₉H₃₄O₂C₁₉H₃₆O₂C₁₉H₃₈O₂-
Molecular Weight ( g/mol ) 292.46[4]294.48296.50298.53-
Density (g/cm³ at 20°C) 0.900[4]0.8880.8750.8640.86-0.90
Kinematic Viscosity (mm²/s at 40°C) ~2.75[7]~3.3~4.5~5.91.9-6.0[20][21]
Cetane Number ~23[7]~34~59~7747 min
Flash Point (°C) ~170~175~178~180130 min
Cloud Point (°C) ~-45~-20~-2~24Report
Pour Point (°C) ~-50~-25~-5~20-15 to 16
Oxidation Stability (hours at 110°C) Very LowLowModerateHigh3 min

Note: Some values are approximate and can vary based on the specific experimental conditions and purity of the sample. Data compiled from multiple sources for comparison.[7][20][21][22][23]

Combustion Characteristics of Biodiesel Blends

The combustion characteristics of biodiesel are crucial for engine performance and emissions. The following table presents a summary of how the presence of unsaturated esters like methyl oleate (as a surrogate for unsaturated FAMEs including this compound) in blends with ultra-low sulfur diesel (ULSD) affects key combustion parameters.

ParameterULSD (B0)O20 (20% Methyl Oleate)O50 (50% Methyl Oleate)
Cetane Number 47-51
Ignition Delay (CAD) 6.5 - 9.7-~2 CAD shorter than ULSD
Maximum Apparent Heat Release --~30% reduction vs. ULSD
Combustion Duration (CAD) ~56 - 67~56 - 67~56 - 67
Thermal Efficiency (%) ~34~33.5~33.5
NOx Emissions Baseline-Up to 20% reduction
Soot Emissions BaselineLowLow, slight increase at low RPM

Data adapted from studies on methyl oleate as a biodiesel surrogate.[24] CAD = Crank Angle Degrees.

Visualizations

Experimental Workflow for Biodiesel Production

The following diagram illustrates the general workflow for producing and analyzing biodiesel from this compound.

G cluster_0 Biodiesel Synthesis cluster_1 Purification cluster_2 Analysis A This compound C Transesterification Reaction (55-65°C, 30-180 min) A->C B Methanol + Catalyst (NaOH/KOH) B->C D Separation of Glycerol C->D E Washing with Water D->E F Drying (Anhydrous Na2SO4) E->F G Purified Biodiesel (FAMEs) F->G H GC Analysis (FAME Content) G->H I HPLC Analysis (FAME Quantification) G->I J FTIR Analysis (Functional Groups) G->J K Property Testing (Viscosity, Density, etc.) G->K

Caption: Workflow for biodiesel production and analysis.

Base-Catalyzed Transesterification Mechanism

This diagram outlines the chemical pathway for the base-catalyzed transesterification of a triglyceride (representative of the process with this compound as a starting ester).

G A Triglyceride E Tetrahedral Intermediate A->E + Alkoxide B Methanol D Alkoxide (CH3O-) Formation B->D + Catalyst C Catalyst (e.g., NaOH) C->D D->E F Fatty Acid Methyl Ester (Biodiesel) E->F G Diglyceride Anion E->G H Glycerol G->H + Proton Transfer

Caption: Mechanism of base-catalyzed transesterification.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of methyl linolenate.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than one, leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Is it only the this compound peak or are all peaks tailing?

The nature of the peak tailing can provide initial clues to the source of the problem.

  • If all peaks are tailing: This often suggests a physical or mechanical issue within the GC system.

  • If only the this compound peak (and other polar analytes) are tailing: This typically points to a chemical interaction between the analyte and the system.[1]

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram, including the solvent peak, are exhibiting tailing, the issue is likely related to a disruption in the carrier gas flow path.[1]

Question: My chromatogram shows tailing for all peaks. What should I investigate first?

Answer: When all peaks tail, it is often due to a physical problem in the flow path.[2] The primary areas to investigate are column installation and system integrity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Column Installation 1. Check the column cut: Ensure the column ends are cut at a perfect 90-degree angle with no jagged edges or burrs. A poor cut can create turbulence in the flow path.[3][4][5] Use a magnifying tool to inspect the cut.[5] 2. Verify column positioning: The column must be installed at the correct depth in both the injector and the detector.[4] Consult your instrument manual for the correct distances. An improperly positioned column can create dead volume, leading to peak tailing.[2]
System Leaks 1. Check for leaks: Perform a leak check of the entire system, paying close attention to the septum, ferrules, and fittings at the injector and detector. Leaks can disrupt the carrier gas flow and cause peak distortion.
Contaminated or Blocked System Components 1. Inspect the inlet liner: A partially blocked or contaminated liner can distort the sample flow.[2] 2. Check for blockages: Debris from the sample or septum can accumulate at the head of the column or in the inlet frit, causing peak distortion.[6]

Scenario 2: Only this compound (and other polar FAMEs) are Tailing

If only the peaks for more polar compounds like this compound are tailing, the problem is likely due to unwanted chemical interactions with active sites in the GC system.[1][7]

Question: My hydrocarbon standards look fine, but my this compound peak is tailing. What's the cause?

Answer: This scenario strongly suggests that the polar ester group of this compound is interacting with active sites within your GC system. These active sites are often exposed silanol (Si-OH) groups on the surfaces of the liner, the column stationary phase, or connection points.[3]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Active Sites in the Injection Port 1. Use a deactivated liner: The glass liner in the injection port is a common source of active sites.[3][4] Replace the current liner with a new, deactivated (silanized) one.[3] 2. Clean the injection port: If changing the liner doesn't resolve the issue, the injection port itself may be contaminated. Follow the manufacturer's instructions for cleaning the injector.
Column Degradation or Contamination 1. Column trimming: Over time, the stationary phase at the inlet of the column can degrade or become contaminated with non-volatile residues, exposing active sites.[3][8] Trimming 10-20 cm from the front of the column can often resolve this issue.[4][9] 2. Column conditioning (Bake-out): Baking out the column at a high temperature (below the column's maximum temperature limit) can remove contaminants.[9] 3. Consider a new column: If the column is old or has been subjected to many injections of complex samples, it may be irreversibly damaged and require replacement.[3][10]
Inappropriate Column Choice 1. Polarity Mismatch: For the analysis of polar compounds like FAMEs, a polar stationary phase is recommended. Using a non-polar column can lead to significant peak tailing.[3] Highly polar cyanopropylsiloxane or polyethylene glycol (wax) phases are commonly used for FAME analysis.
Sample Overload 1. Reduce injection volume or sample concentration: Injecting too much sample can saturate the stationary phase, leading to distorted, tailing peaks.[3] Try diluting your sample or reducing the injection volume.
Low Inlet Temperature 1. Increase inlet temperature: If the inlet temperature is too low, higher-boiling analytes like this compound may not volatilize completely and instantaneously, leading to tailing.[5] Ensure the inlet temperature is appropriate for the analytes.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed for this compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail physical_issue Physical/Mechanical Issue Likely all_peaks_tail->physical_issue Yes chemical_issue Chemical Interaction Likely all_peaks_tail->chemical_issue No check_installation Check Column Installation (Cut, Depth, Ferrules) physical_issue->check_installation leak_check Perform System Leak Check check_installation->leak_check clean_inlet Inspect and Clean/Replace Inlet Liner leak_check->clean_inlet end Peak Shape Improved clean_inlet->end deactivated_liner Use a New Deactivated Inlet Liner chemical_issue->deactivated_liner trim_column Trim 10-20 cm from Column Inlet deactivated_liner->trim_column check_column_type Verify Appropriate Column Polarity trim_column->check_column_type optimize_injection Reduce Injection Volume/Concentration check_column_type->optimize_injection increase_inlet_temp Increase Inlet Temperature optimize_injection->increase_inlet_temp increase_inlet_temp->end

Caption: A flowchart outlining the troubleshooting steps for GC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good asymmetry factor for my this compound peak? A1: Ideally, the asymmetry factor should be close to 1.0. A value greater than 1.5 is a strong indicator of a problem that needs to be addressed, as it can affect the accuracy of integration and quantification.[4]

Q2: How often should I change my inlet liner and septum? A2: This depends on the cleanliness of your samples and the number of injections. For routine analysis of relatively clean samples, changing the septum daily and the liner weekly is a good starting point. However, if you are analyzing complex matrices, more frequent changes may be necessary. A gradual increase in peak tailing over time is a good indicator that the liner may need to be replaced.[9]

Q3: Can the sample preparation method contribute to peak tailing? A3: Yes, incomplete derivatization (transesterification) of linolenic acid to this compound can leave behind free fatty acids. These free fatty acids are highly polar and will strongly interact with active sites, leading to severe peak tailing. Ensure your derivatization protocol is robust and goes to completion.

Q4: My column is relatively new, but I'm still seeing tailing for this compound. What could be the issue? A4: Even a new column can exhibit tailing if not installed correctly. Re-check the column cuts and installation depth. Also, ensure that you are using a high-quality, deactivated inlet liner. Contamination from a "dirty" sample can also quickly compromise a new column.

Q5: Can using hydrogen as a carrier gas instead of helium affect peak tailing? A5: While both are inert, hydrogen can be more effective at reducing peak tailing in some cases due to its faster optimal linear velocity and diffusion rates, which can minimize interactions with active sites. However, a switch in carrier gas will require re-optimization of your GC method.

Quantitative Data Summary

The following table provides typical GC parameters for the analysis of Fatty Acid Methyl Esters (FAMEs), including this compound, based on standard methods like ISO 12966-4 and AOCS Ce 1j-07.

Parameter Typical Value/Range Notes
Column Type Highly Polar (e.g., HP-INNOWax, SP-2560)A polar stationary phase is crucial for the separation of FAMEs.
Column Dimensions 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thicknessLonger columns provide better resolution for complex mixtures.
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Temperature (FID) 250 - 280 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1A higher split ratio can help prevent column overload.
Oven Temperature Program Example: 100 °C (hold 4 min), ramp to 240 °C at 3 °C/min, hold 15 minThe temperature program needs to be optimized for the specific FAME profile.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) via Transesterification

This protocol is based on the principles outlined in ISO 12966-2 and AOCS official methods for the preparation of FAMEs from fats and oils.

Objective: To convert fatty acids from triglycerides into their corresponding volatile methyl esters for GC analysis.

Materials:

  • Sample of fat or oil

  • Heptane or Isooctane (GC grade)

  • 2M Methanolic Potassium Hydroxide (KOH)

  • Sodium Hydrogen Sulfate (anhydrous powder)

  • Vortex mixer

  • Centrifuge

  • 10 mL screw-top test tubes

  • GC vials

Methodology:

  • Weigh approximately 100 mg of the oil sample into a 10 mL screw-top test tube.

  • Add 5 mL of heptane (or isooctane) to the test tube and vortex to dissolve the oil.

  • Add 400 µL of 2M methanolic KOH solution.

  • Immediately cap the tube tightly and vortex vigorously for 1 minute. The solution will first become clear and then cloudy as glycerol separates.

  • Allow the tube to stand for approximately 2 minutes to allow for phase separation.

  • Add a small amount (approximately 1 g) of anhydrous sodium hydrogen sulfate to remove residual water and unreacted KOH. Shake briefly.

  • Carefully transfer the upper heptane layer containing the FAMEs to a GC vial for analysis.

Protocol 2: GC Analysis of this compound

This protocol provides a general procedure for the GC analysis of FAMEs, including this compound, based on standard methods.

Objective: To chromatographically separate and detect this compound and other FAMEs.

Instrumentation and Consumables:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Autosampler

  • Highly polar capillary column (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm)

  • Deactivated split/splitless inlet liner

  • High-purity carrier gas (Helium or Hydrogen)

  • Data acquisition and processing software

Methodology:

  • Set GC conditions:

    • Inlet: 250 °C, Split ratio 100:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 100 °C, hold for 4 minutes, then ramp to 240 °C at 3 °C/min, and hold for 15 minutes.

    • Detector (FID): 250 °C, Hydrogen flow ~30 mL/min, Airflow ~300 mL/min, Makeup gas (Nitrogen or Helium) ~25 mL/min.

  • Injection: Inject 1 µL of the prepared FAMEs solution from Protocol 1.

  • Data Acquisition: Acquire the chromatogram for the duration of the run.

  • Analysis: Identify the this compound peak based on its retention time, which should be confirmed by running a known standard. Examine the peak shape for any signs of tailing.

References

Technical Support Center: Methyl Linolenate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl linolenate.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during your experiments, leading to improved yields and product purity.

Question: Why is my this compound yield consistently low?

Answer:

Low yields in this compound synthesis can stem from several factors, often related to reaction equilibrium, reactant quality, or catalyst efficiency. Here’s a step-by-step guide to troubleshoot this issue:

  • Assess Reactant Quality:

    • High Free Fatty Acid (FFA) Content: In base-catalyzed transesterification, high levels of FFAs in the starting oil will react with the catalyst to form soap. This process, known as saponification, consumes the catalyst and can lead to the formation of emulsions, making product separation difficult and reducing the overall yield.

    • Presence of Water: Water in the reaction mixture can hydrolyze the triglycerides back to fatty acids and also contribute to soap formation in base-catalyzed reactions. In acid-catalyzed esterification, water is a byproduct, and its presence can shift the equilibrium back towards the reactants, thus lowering the ester yield.

  • Evaluate Catalyst Activity:

    • Inappropriate Catalyst Choice: The type of catalyst—acid, base, or enzyme—should be chosen based on the quality of the starting material. For oils with high FFA content, a two-step process involving acid-catalyzed esterification followed by base-catalyzed transesterification is often more effective.

    • Insufficient Catalyst Concentration: An inadequate amount of catalyst will result in a slow reaction rate and incomplete conversion.

    • Catalyst Deactivation: The catalyst may be old, improperly stored, or deactivated by impurities in the reactants.

  • Optimize Reaction Conditions:

    • Molar Ratio of Alcohol to Oil: An insufficient amount of methanol will lead to incomplete conversion. While a higher molar ratio can shift the equilibrium towards the product side, an excessive amount can complicate the separation of glycerol.

    • Reaction Temperature: The temperature should be optimized for the specific catalyst and solvent used. Temperatures that are too low will result in a slow reaction, while excessively high temperatures can lead to the degradation of polyunsaturated fatty acids like linolenic acid.

    • Reaction Time and Mixing: The reaction may not have been allowed to proceed to completion. Adequate mixing is also crucial to ensure proper contact between the reactants and the catalyst, especially in heterogeneous systems.

Question: I'm observing the formation of a thick emulsion during the workup of my base-catalyzed reaction. What is causing this and how can I resolve it?

Answer:

Emulsion formation is a common issue in base-catalyzed transesterification and is typically caused by the presence of soap, which is formed from the reaction of the alkaline catalyst with free fatty acids in the oil.

Causes:

  • High FFA Content in the Oil: As mentioned previously, this is the primary cause of soap formation.

  • Excessive Catalyst: Using too much base catalyst can promote saponification.

  • Vigorous Agitation: Overly aggressive mixing during the washing step can stabilize the emulsion.

Solutions:

  • Pre-treatment of Oil: If your starting oil has a high FFA content (typically >1%), it is advisable to perform an acid-catalyzed esterification pre-treatment step to convert the FFAs into methyl esters.

  • Use of Brine: During the washing step, use a saturated sodium chloride (brine) solution instead of pure water. The increased ionic strength of the brine solution helps to break the emulsion by reducing the solubility of the organic components in the aqueous phase.

  • Gentle Washing: When washing the biodiesel, use gentle inversion of the separatory funnel rather than vigorous shaking.

  • Addition of a Demulsifier: In some cases, small amounts of a demulsifying agent can be added to aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst concentration for the synthesis of this compound?

A1: The optimal catalyst concentration depends on the type of catalyst and the quality of the feedstock. For base-catalyzed transesterification of refined oils with low FFA content, sodium hydroxide (NaOH) is effective at concentrations around 0.5% w/w of the oil.[1] For oils with higher FFA content, a two-step process is recommended. In the first step, acid-catalyzed esterification can be carried out using sulfuric acid (H₂SO₄) at a concentration of 1-3% v/v of the oil.[2]

Q2: How can I effectively remove water from my reactants and reaction setup?

A2: To minimize the negative impact of water, especially in base-catalyzed reactions, it is crucial to use anhydrous reactants and dry glassware. Methanol should be of high purity and stored over molecular sieves. The oil can be pre-heated to remove residual moisture. All glassware should be oven-dried before use.

Q3: What are the key differences between acid-catalyzed and base-catalyzed transesterification?

A3: The choice between acid and base catalysis depends primarily on the free fatty acid (FFA) content of the oil.

  • Base-catalyzed transesterification is much faster than acid-catalyzed transesterification. However, it is very sensitive to the presence of FFAs and water, which can lead to soap formation and a significant reduction in yield. It is best suited for refined oils with low FFA content (<1%).

  • Acid-catalyzed esterification/transesterification is much slower but is not sensitive to FFAs. In fact, it will catalyze the esterification of FFAs to methyl esters. Therefore, it is ideal for feedstocks with high FFA content. Often, a two-step process is employed where an acid catalyst is first used to reduce the FFA content, followed by a base catalyst for the transesterification of the triglycerides.[2]

Q4: Can I reuse an immobilized enzyme catalyst for this compound synthesis?

A4: Yes, one of the main advantages of using immobilized enzymes is their reusability. However, poor reusability can occur due to enzyme leaching from the support, irreversible denaturation due to harsh reaction conditions, or fouling of the support material.[3] To improve reusability, ensure the immobilization protocol is robust (e.g., covalent bonding), optimize reaction parameters to be milder, and implement a thorough washing protocol between cycles.[3]

Data Presentation

Table 1: Comparison of Catalysts for Methyl Ester Synthesis

Catalyst TypeCatalyst ExampleFeedstock FFA ContentReaction SpeedSensitivity to Water/FFAYield
Homogeneous BaseSodium Hydroxide (NaOH)Low (<1%)Very FastHighHigh (>95%)
Homogeneous BasePotassium Hydroxide (KOH)Low (<1%)Very FastHighHigh (>95%)
Homogeneous AcidSulfuric Acid (H₂SO₄)HighSlowLowModerate to High
Heterogeneous AcidSulfated ZirconiaHighSlowLowModerate to High
Heterogeneous BaseCalcium Oxide (CaO)Low to ModerateModerateModerateHigh
BiocatalystImmobilized LipaseHighSlowLowHigh

Table 2: Typical Reaction Conditions for this compound Synthesis

Synthesis MethodCatalystMethanol:Oil Molar RatioTemperature (°C)Reaction TimeTypical YieldReference
Base-Catalyzed Transesterification0.5% NaOH6:165180 min~97%[1]
Acid-Catalyzed Esterification1-3% H₂SO₄6:1 - 10:160-701-2 hours>90% conversion of FFAs[2]
Enzymatic TransesterificationImmobilized Lipase (e.g., Novozym 435)3:130-5012-72 hours70-95%[4][5]

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification of Linseed Oil

This protocol is suitable for refined linseed oil with a low free fatty acid content.

Materials:

  • Refined Linseed Oil

  • Methanol (anhydrous)

  • Sodium Hydroxide (NaOH) pellets

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Warm distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Ensure all glassware is clean and dry.

  • Add a specific amount of linseed oil to the round-bottom flask.

  • Prepare the sodium methoxide catalyst by dissolving 0.5% (w/w of oil) of NaOH in methanol. The typical molar ratio of methanol to oil is 6:1.[1]

  • Add the sodium methoxide solution to the oil in the round-bottom flask.

  • Attach the reflux condenser and place the flask on the magnetic stirrer with a hotplate.

  • Heat the mixture to 65°C while stirring continuously for 180 minutes.[1]

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Allow the mixture to stand for several hours or overnight to allow for the separation of the glycerol layer (bottom) and the methyl ester layer (top).

  • Carefully drain the glycerol layer.

  • Wash the methyl ester layer with warm distilled water several times until the wash water is neutral. Use gentle inversions to avoid emulsion formation.

  • After the final wash, drain the water layer completely.

  • Dry the methyl ester layer by adding anhydrous sodium sulfate and swirling the flask.

  • Filter the dried this compound to remove the sodium sulfate.

Protocol 2: Two-Step Acid-Base Catalyzed Synthesis from High FFA Oil

This protocol is designed for oils with a high free fatty acid content.

Step 1: Acid-Catalyzed Esterification

Materials:

  • High FFA Linseed Oil

  • Methanol (anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Equipment as listed in Protocol 1

Procedure:

  • Add the high FFA oil to a round-bottom flask.

  • In a separate beaker, carefully add 1-3% (v/v of oil) of concentrated H₂SO₄ to methanol (6:1 to 10:1 molar ratio to FFA). Caution: This is an exothermic reaction.

  • Add the acidic methanol solution to the oil.

  • Heat the mixture to 60-70°C with stirring under reflux for 1-2 hours to convert the FFAs to methyl esters.[2]

  • After the reaction, allow the mixture to cool and settle in a separatory funnel. Remove the bottom layer containing excess methanol, sulfuric acid, and water.

Step 2: Base-Catalyzed Transesterification

Procedure:

  • Transfer the pre-treated oil from Step 1 to a clean, dry round-bottom flask.

  • Proceed with the base-catalyzed transesterification as described in Protocol 1 , starting from step 3.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low this compound Yield check_reactants 1. Assess Reactant Quality start->check_reactants ffa_water High FFA or Water Content? check_reactants->ffa_water check_catalyst 2. Evaluate Catalyst Activity catalyst_issue Catalyst Inactive/Insufficient? check_catalyst->catalyst_issue check_conditions 3. Optimize Reaction Conditions conditions_issue Suboptimal Conditions? check_conditions->conditions_issue ffa_water->check_catalyst No pretreat Action: Pre-treat oil (Acid Esterification) or Dry Reactants ffa_water->pretreat Yes pretreat->check_catalyst catalyst_issue->check_conditions No replace_catalyst Action: Use fresh/more catalyst. Choose appropriate type. catalyst_issue->replace_catalyst Yes replace_catalyst->check_conditions optimize Action: Adjust Temp, Molar Ratio, Time, or Mixing. conditions_issue->optimize Yes yield_ok Yield Improved conditions_issue->yield_ok No, review entire process optimize->yield_ok Synthesis_Workflow start Start: Oil & Methanol prep_catalyst Prepare Catalyst (e.g., NaOH in Methanol) start->prep_catalyst reaction Transesterification Reaction (e.g., 65°C, 180 min) prep_catalyst->reaction separation Phase Separation (Glycerol & Methyl Esters) reaction->separation washing Washing with Warm Water separation->washing drying Drying with Anhydrous Na₂SO₄ washing->drying purification Filtration / Purification drying->purification product Final Product: This compound purification->product

References

Technical Support Center: Optimizing Methyl Linolenate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of methyl linolenate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for extracting this compound?

A1: The optimal temperature for this compound extraction is highly dependent on the chosen extraction method and the source material. It is crucial to balance extraction efficiency with the thermal stability of this polyunsaturated fatty acid methyl ester. Exceeding optimal temperatures can lead to degradation and reduced yield.

Q2: How does temperature affect the yield and purity of this compound?

A2: Temperature is a critical parameter that directly influences the solubility of this compound in the solvent, thereby affecting the extraction rate and yield. An increase in temperature generally enhances extraction efficiency up to a certain point. However, excessively high temperatures can promote the degradation of this compound, leading to lower purity and the formation of undesirable byproducts.[1] For instance, temperatures above 300°C can cause thermal decomposition.[1] Studies on methyl linoleate suggest that for maintaining the natural structure, temperatures should ideally be kept below 80-100°C.

Q3: What are the signs of thermal degradation of this compound during extraction?

A3: Thermal degradation of this compound can be indicated by a lower than expected yield, a darker-colored extract, and the presence of off-odors. Analytical techniques like gas chromatography (GC) can reveal the presence of degradation products and a decrease in the characteristic peak for this compound.

Q4: Which extraction method is most suitable for temperature-sensitive compounds like this compound?

A4: Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) are generally considered more suitable for temperature-sensitive compounds. SFE using carbon dioxide allows for extraction at relatively low temperatures (e.g., 40-70°C), minimizing thermal stress.[2][3][4][5] UAE also typically employs lower temperatures (e.g., 30-60°C) and can enhance extraction efficiency through acoustic cavitation rather than high heat.[6][7]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Sub-optimal Temperature - For your specific method, consult the recommended temperature ranges in the tables below. - Empirically test a range of temperatures to find the optimum for your specific raw material.
Inadequate Extraction Time - Increase the extraction time in increments and monitor the yield to determine the optimal duration.
Incorrect Solvent Selection - Ensure the solvent polarity is appropriate for this compound (a relatively nonpolar compound). Hexane is a common and effective solvent.[8]
Poor Sample Preparation - Ensure the sample is adequately dried and ground to a consistent and small particle size to maximize surface area for extraction.[8]
Inefficient Cell Disruption (for cellular materials) - For methods like UAE and MAE, ensure the power settings are sufficient to disrupt cell walls and release the lipids.
Product Degradation
Potential Cause Troubleshooting Steps
Excessively High Temperature - Lower the extraction temperature. Consider using a gentler extraction method like SFE or UAE. - For methods requiring heat, use the minimum effective temperature.
Prolonged Exposure to Heat - Reduce the extraction time. Even at acceptable temperatures, long durations can lead to degradation.
Presence of Oxygen - Polyunsaturated fatty acids are prone to oxidation. If possible, perform the extraction under an inert atmosphere (e.g., nitrogen).
Light Exposure - Protect the sample and the extract from light, as it can catalyze oxidation.
Method-Specific Troubleshooting

Supercritical Fluid Extraction (SFE)

Issue Potential Cause Troubleshooting Steps
Low Yield Sub-optimal pressure and temperatureOptimize the density of the supercritical fluid by adjusting both pressure and temperature. Higher pressure generally increases solvent power.[9]
Inefficient mass transferIncrease the CO2 flow rate or consider adding a co-solvent (e.g., ethanol) to enhance the solubility of this compound.[2]

Solvent Extraction (e.g., Soxhlet)

Issue Potential Cause Troubleshooting Steps
Emulsion Formation High fat content in the sampleGently swirl instead of vigorously shaking during liquid-liquid extraction. Adding brine (salting out) can also help break emulsions.[10]
Low Recovery Analyte adsorption onto particulatesAfter initial extraction, wash any solid particulates with a stronger solvent and combine the extracts.[11]

Microwave-Assisted Extraction (MAE)

Issue Potential Cause Troubleshooting Steps
Inconsistent Heating Uneven microwave distributionEnsure the sample is uniformly dispersed in the solvent and consider using a system with a rotating carousel for even heating.
Low Yield Insufficient microwave power or timeGradually increase the microwave power and/or extraction time. However, be cautious of overheating and degradation.[12]

Ultrasound-Assisted Extraction (UAE)

Issue Potential Cause Troubleshooting Steps
Low Yield Insufficient ultrasonic power or frequencyOptimize the ultrasonic parameters. Ensure the probe is properly submerged in the solvent-sample mixture.
Temperature fluctuationsUse a water bath to maintain a constant and optimal extraction temperature.[13]

Quantitative Data Summary

The optimal temperature for this compound extraction varies significantly with the chosen method. The following tables summarize typical temperature ranges and other key parameters for common extraction techniques.

Table 1: Supercritical Fluid Extraction (SFE) Parameters

ParameterValueReference
Temperature47 - 70 °C[2][3][14]
Pressure250 - 355 bar[2][15]
Co-solventEthanol (optional, 2-15%)[2][4]

Table 2: Solvent Extraction (Soxhlet) Parameters

ParameterValueReference
TemperatureBoiling point of the solvent[8]
SolventHexane, Petroleum Ether[8]
Duration4 - 24 hours[16][17]

Table 3: Microwave-Assisted Extraction (MAE) Parameters

ParameterValueReference
Temperature50 - 130 °C[18][19][20]
Power100 - 400 W[21][22]
SolventMethanolic KOH, Hexane:Isopropanol[20][21]

Table 4: Ultrasound-Assisted Extraction (UAE) Parameters

ParameterValueReference
Temperature30 - 74.4 °C[6][23]
Frequency20 - 40 kHz[6][13]
SolventHexane, Ethanol[6][7]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Dry the source material (e.g., seeds, biomass) to a moisture content below 10% and grind to a fine, uniform powder. Mix the powdered sample with an inert material like glass beads.

  • Loading: Load the prepared sample into the SFE extraction vessel.

  • Parameter Setup: Set the desired extraction temperature (e.g., 60°C) and pressure (e.g., 250 bar).[2] If using a co-solvent, set the desired percentage (e.g., 2% ethanol).[2]

  • Extraction: Pump liquid CO2 into the vessel. The CO2 will turn supercritical under the set conditions and act as the extraction solvent.

  • Collection: The supercritical fluid containing the extracted this compound passes through a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate. Collect the extract in a vial.

  • Post-Extraction: The collected extract can be further purified if necessary.

Protocol 2: Soxhlet Extraction
  • Sample Preparation: Dry and grind the sample material.

  • Loading: Place the powdered sample into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., hexane) and attach it to the bottom of the extractor. Attach a condenser to the top.[8]

  • Extraction: Heat the solvent in the flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble, immersing the sample. Once the solvent reaches a certain level, it will siphon back into the flask, carrying the extracted lipids. This cycle repeats for several hours (typically 16-24 hours).[16]

  • Solvent Removal: After extraction, evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Homogenize and weigh the sample into a microwave-safe extraction vessel.

  • Solvent Addition: Add the appropriate extraction solvent (e.g., 2% methanolic KOH for simultaneous extraction and transesterification).[21]

  • Extraction: Place the vessel in the microwave extractor. Set the temperature (e.g., 50°C), time (e.g., 10 minutes), and power (e.g., 400 W).[18][19]

  • Cooling and Separation: After the extraction, cool the vessel. If a two-phase system is formed, separate the lipid-containing phase.

  • Purification: Remove the solvent to obtain the this compound extract.

Protocol 4: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Mix the dried and ground sample with the extraction solvent (e.g., hexane) in a beaker or flask.

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the temperature (e.g., 30°C) and sonication time (e.g., 40 minutes).[6] The temperature can be controlled using a surrounding water bath.

  • Separation: After sonication, separate the solid residue from the solvent by filtration or centrifugation.

  • Solvent Removal: Evaporate the solvent from the filtrate to recover the extracted this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Source Material drying Drying start->drying grinding Grinding drying->grinding sfe SFE grinding->sfe soxhlet Soxhlet grinding->soxhlet mae MAE grinding->mae uae UAE grinding->uae separation Separation/Filtration sfe->separation soxhlet->separation mae->separation uae->separation solvent_removal Solvent Removal separation->solvent_removal purification Purification solvent_removal->purification

Caption: General experimental workflow for this compound extraction.

troubleshooting_logic start Low Yield? temp Optimize Temperature start->temp Yes time Increase Time start->time Yes solvent Check Solvent start->solvent Yes prep Improve Sample Prep start->prep Yes degradation Degradation Signs? start->degradation No lower_temp Lower Temperature degradation->lower_temp Yes reduce_time Reduce Time degradation->reduce_time Yes inert_atm Use Inert Atmosphere degradation->inert_atm Yes

Caption: Troubleshooting logic for low yield in this compound extraction.

References

Technical Support Center: Methyl Linolenate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the degradation of methyl linolenate in experimental samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

This compound is a polyunsaturated fatty acid methyl ester and is highly susceptible to degradation through autoxidation.[1] The primary factors that accelerate its degradation are:

  • Exposure to Oxygen (Air): The presence of oxygen is the main driver of oxidation.[2][3]

  • Exposure to Light: Light, particularly UV light, can initiate and accelerate the oxidation process (photo-oxidation).[2][3]

  • Elevated Temperatures: Heat increases the rate of oxidative reactions.[2][4]

  • Presence of Metal Contaminants: Metal ions, such as iron and copper, can act as catalysts for oxidation.[3][5]

Q2: How can I prevent or minimize the degradation of my this compound samples?

To maintain the integrity of your this compound samples, it is crucial to implement proper storage and handling procedures:

  • Inert Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2]

  • Cold Storage: Keep samples at low temperatures, such as in a freezer, to slow down the rate of degradation.[2]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect samples from light.[2]

  • Use of Antioxidants: The addition of antioxidants can inhibit the oxidation process.[6] Phenolic compounds like eugenol, carvacrol, and thymol have been shown to be effective.[6]

  • Chelating Agents: If metal contamination is a concern, consider using a chelating agent to bind metal ions.

Q3: What are the common degradation products of this compound?

The degradation of this compound primarily through oxidation leads to the formation of a complex mixture of volatile and non-volatile compounds.[7] These include:

  • Hydroperoxides: These are the initial products of oxidation.[8]

  • Secondary Oxidation Products: Hydroperoxides can further decompose into aldehydes, ketones, alcohols, and short-chain fatty acids.[4][9] These compounds can contribute to off-odors and flavors.[1]

  • Polymerization Products: Under certain conditions, oxidative copolymerization can occur, leading to the formation of dimers and other higher molecular weight species.[1][7]

Q4: How can I detect and quantify the degradation of this compound in my samples?

Several analytical techniques can be used to monitor the stability of this compound and quantify its degradation products:

  • Gas Chromatography (GC): GC is a common method for analyzing fatty acid methyl esters and their degradation products.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used to separate and quantify this compound and its non-volatile oxidation products.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify the primary oxidation products, such as hydroperoxides.[15]

  • Peroxide Value (PV): This is a classical wet chemistry method to determine the concentration of peroxides in a sample, indicating the initial stages of oxidation.[16]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC/HPLC chromatogram Sample degradation- Review sample storage and handling procedures. - Analyze a fresh, high-quality standard of this compound to confirm retention time. - Use mass spectrometry (GC-MS or LC-MS) to identify the unknown peaks, which are likely degradation products.
Decrease in this compound concentration over time Oxidation, thermal degradation, or photodegradation- Implement preventative measures outlined in Q2 of the FAQs. - Prepare smaller batches of working solutions more frequently. - Re-evaluate the stability of the sample under your specific experimental conditions.
Sample discoloration (yellowing) or off-odor Advanced degradation and formation of secondary oxidation products- The sample is likely significantly degraded and may not be suitable for your experiment.[1] - Discard the degraded sample and prepare a fresh one, strictly adhering to proper storage and handling protocols.

Quantitative Data on this compound Degradation

The following table summarizes data on the degradation of this compound under different conditions.

Condition Duration Degradation (% of initial amount) Notes
Autoxidation at room temperature (in light)2 monthsSignificant, immediate onset of oxidationThe increase in weight, indicating oxidation, began immediately.[17]
Autoxidation at room temperature (in dark)2 monthsSignificant, with a 1-week delay in onsetThe weight of this compound began to increase after a delay of 1 week.[17]
Control sample (model system)4 months92%This study also investigated the inhibitory effects of essential oils.[6]

Experimental Protocols

Gas Chromatography (GC) for this compound Analysis

This protocol is a general guideline for the analysis of fatty acid methyl esters (FAMEs), including this compound.[10][18][19]

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the sample into a vial. b. Add a known amount of an internal standard (e.g., methyl nonadecanoate). c. Dissolve the sample and internal standard in 10 mL of a suitable solvent (e.g., toluene or heptane).[10]

2. GC System and Conditions:

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is typically used.[18]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]
  • Injector Temperature: 250 °C.[18]
  • Detector (FID) Temperature: 250 °C.[18]
  • Oven Temperature Program: An example program is to hold at 60°C, then ramp to 220°C at a rate of 2°C/min, and hold for a specified time.[18] This will need to be optimized for your specific application.
  • Injection Volume: 1 µL.[10]

3. Data Analysis: a. Identify the this compound peak by comparing its retention time to that of a pure standard. b. Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC.[12][13][20]

1. Sample Preparation: a. Dissolve the sample in the mobile phase or a compatible solvent. b. Filter the sample through a 0.22 µm filter before injection to remove any particulate matter.[13]

2. HPLC System and Conditions:

  • Column: A C18 reverse-phase column is commonly used.[20]
  • Mobile Phase: A mixture of acetonitrile and water is typical.[12][20] A gradient elution may be necessary to separate this compound from other components. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[20]
  • Flow Rate: 1 mL/min.[13]
  • Detector: A UV detector set at an appropriate wavelength (e.g., 205-215 nm for fatty acid esters) or an Evaporative Light Scattering Detector (ELSD).
  • Injection Volume: 10-20 µL.

3. Data Analysis: a. Identify the this compound peak based on its retention time compared to a standard. b. Quantify the concentration using a calibration curve prepared from standards of known concentrations.

Visualizations

Troubleshooting this compound Degradation A Problem Observed: Unexpected Peaks or Concentration Decrease B Step 1: Verify Sample Integrity A->B E Step 2: Investigate Experimental Parameters A->E C Analyze Fresh Standard B->C D Review Storage Conditions (Temp, Light, Atmosphere) B->D H Step 3: Implement Corrective Actions B->H F Check for Contaminants (e.g., Metals) E->F G Evaluate Solvent/Reagent Stability E->G E->H I Prepare Fresh Samples & Use Immediately H->I J Optimize Storage: - Inert Gas - Low Temp - Light Protection H->J K Incorporate Antioxidants or Chelators H->K

Caption: A workflow for troubleshooting this compound degradation.

Simplified this compound Oxidation Pathway ML This compound (Polyunsaturated) HP Hydroperoxides (Primary Oxidation Products) ML->HP Oxidation O2 Oxygen (O2) + Initiators (Light, Heat, Metals) O2->HP SOP Secondary Oxidation Products (Aldehydes, Ketones, etc.) HP->SOP Decomposition Poly Polymerization Products (Dimers, etc.) HP->Poly Polymerization Deg Degradation & Off-Flavors SOP->Deg Poly->Deg

Caption: The oxidative degradation pathway of this compound.

References

Technical Support Center: Resolving Co-eluting Peaks with Methyl Linolenate in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting chromatographic analyses of fatty acid methyl esters (FAMEs). This resource is tailored for researchers, scientists, and drug development professionals to address the common challenge of co-eluting peaks, with a specific focus on methyl linolenate.

Troubleshooting Guides

Co-elution, the overlapping of two or more compound peaks in a chromatogram, can significantly compromise the accuracy of identification and quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Steps: Is it Co-elution?

Your first step is to confirm that the observed peak distortion (e.g., broadening, shouldering) is indeed due to co-elution.[1][2]

1. Confirm Peak Purity:

  • Mass Spectrometry (MS) Detector: If you are using an MS detector, examine the mass spectrum across the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak indicates the presence of more than one compound.[3][4]

  • Diode Array Detector (DAD) (for HPLC): A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, the peak is impure.[1][4]

2. Review Sample Preparation:

  • Complete Derivatization: Ensure that the derivatization of fatty acids to FAMEs is complete. Incomplete reactions can result in broad or tailing peaks of the original free fatty acids, which may overlap with the FAME peaks.[5]

  • High-Quality Reagents: Use high-quality derivatization reagents with low moisture content to prevent side reactions or incomplete derivatization.[1]

3. Check for System Contamination:

  • Run a Blank: Inject a solvent blank to check for extraneous peaks originating from system contamination. Contaminants can arise from the mobile phase, glassware, or carryover from previous injections.[1][6]

Troubleshooting Workflow for Co-eluting Peaks

If co-elution is confirmed, follow this logical workflow to resolve the issue.

start Start: Co-elution Suspected confirm_purity 1. Confirm Peak Purity (MS/DAD) start->confirm_purity review_prep 2. Review Sample Preparation confirm_purity->review_prep check_contamination 3. Check for System Contamination review_prep->check_contamination optimize_gc 4. Optimize GC Method check_contamination->optimize_gc temp_program a. Adjust Temperature Program optimize_gc->temp_program Initial Approach resolved Resolved temp_program->resolved If resolved not_resolved Issue Persists temp_program->not_resolved If not resolved change_column b. Change GC Column change_column->resolved If resolved not_resolved2 Issue Persists change_column->not_resolved2 If still not resolved advanced_tech 5. Consider Advanced Techniques (GCxGC) advanced_tech->resolved If resolved not_resolved->change_column not_resolved2->advanced_tech

A logical workflow for troubleshooting co-eluting peaks.

Optimizing GC Method Parameters

Simple adjustments to your Gas Chromatography (GC) method can often resolve co-elution.

Temperature Program Optimization

The temperature program directly influences the retention time and separation of FAMEs.[7][8]

Parameter AdjustmentEffect on SeparationCommon Application
Lower Initial Temperature Increases retention and resolution of early-eluting peaks.[1]Separating short-chain FAMEs from the solvent front.
Slower Temperature Ramp Increases analysis time but generally improves separation for most compounds.[1][5]Resolving complex mixtures of isomers (e.g., C18 cis/trans isomers).[1]
Faster Temperature Ramp Decreases analysis time but may reduce resolution.[1][9]Screening simple mixtures where critical pairs are not an issue.
Incorporate Isothermal Holds Can improve the separation of compounds eluting during the hold.[1]Targeting a specific region of the chromatogram with known co-elution.
Stationary Phase Selection

The choice of the GC column's stationary phase is a critical factor in achieving selectivity between different fatty acids.[3][10]

Stationary Phase PolarityDescriptionRecommended for
Non-Polar e.g., 5% Phenyl / 95% Methylpolysiloxane. Elution is primarily based on boiling point.General screening, but not ideal for complex FAME mixtures.[11]
Mid- to High-Polarity e.g., Polyethylene Glycol (Carbowax-type), Biscyanopropyl.[12][13]Good for general FAME analysis, including saturated and unsaturated FAMEs.[12]
Highly Polar e.g., High-percentage Cyanopropyl (Rt-2560, HP-88).[13][14]Excellent selectivity for resolving cis and trans isomers of polyunsaturated FAMEs.[13][14]
Extremely Polar e.g., Ionic Liquid columns (SLB-IL111).[11][15]Offer unique selectivity for geometric and positional FAME isomers.[11][15]

Frequently Asked Questions (FAQs)

Q1: Which compounds commonly co-elute with this compound (C18:3)?

A1: this compound commonly co-elutes with other C18 FAME isomers, particularly methyl oleate (C18:1) and methyl linoleate (C18:2), including their various cis and trans isomers.[16][17] Depending on the sample matrix and chromatographic conditions, co-elution with other FAMEs is also possible.[18][19]

Q2: I've optimized my temperature program, but this compound is still co-eluting with another C18 FAME. What should I do next?

A2: If temperature program optimization is insufficient, the next critical step is to change the GC column to one with a different selectivity.[4] For resolving C18 isomers, switching to a highly polar cyanopropyl or an ionic liquid stationary phase is highly recommended as they provide greater selectivity for unsaturated and isomeric FAMEs.[10][15]

Q3: What are the key steps in preparing FAMEs for GC analysis to avoid potential co-elution issues?

A3: A robust derivatization protocol is essential. Here is a general method for preparing FAMEs.

start Start: Lipid Sample add_bf3 1. Add BF3-Methanol start->add_bf3 heat 2. Heat at 60°C add_bf3->heat cool 3. Cool to Room Temp heat->cool extract 4. Add Water & Hexane, Shake cool->extract separate 5. Allow Layers to Separate extract->separate transfer 6. Transfer Hexane Layer separate->transfer dry 7. Dry with Anhydrous Na2SO4 transfer->dry inject Ready for GC Injection dry->inject

References

Technical Support Center: Improving Precision in Quantitative Analysis of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the precision of methyl linolenate quantitative analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantitative analysis of this compound.

Q1: Why are my this compound peaks tailing or showing poor shape in the chromatogram?

A: Peak tailing is often a result of the presence of underivatized linolenic acid. Free fatty acids are polar and can interact with active sites in the gas chromatography (GC) system, leading to poor peak shape.[1]

  • Troubleshooting Steps:

    • Ensure Complete Derivatization: Verify that your methylation procedure is complete. Incomplete derivatization is a primary cause of peak tailing. Re-evaluate your protocol, ensuring appropriate reagent concentrations, reaction time, and temperature.

    • Check for Moisture: Water can interfere with the methylation reaction. Ensure all solvents and reagents are anhydrous and that the sample is dry before derivatization.

    • GC System Maintenance: Active sites in the GC inlet liner or on the column can cause peak tailing. Deactivate the liner or use a liner with glass wool. Condition your column according to the manufacturer's instructions.

Q2: What is causing significant variability and poor reproducibility in my quantitative results?

A: Poor reproducibility can stem from inconsistencies in sample preparation and injection.

  • Troubleshooting Steps:

    • Automate Sample Preparation: Manual sample preparation can introduce significant variability. Automated systems for fatty acid esterification have been shown to improve precision, with Relative Standard Deviations (RSD) as low as 1.2% compared to 2.7% for manual methods.[2][3]

    • Consistent Injection Volume: Use an autosampler for injections to ensure a consistent injection volume. If performing manual injections, ensure the syringe is clean and the injection technique is consistent.

    • Internal Standard Use: Employ an internal standard, such as methyl nonadecanoate (C19:0), and add it to the sample at the beginning of the preparation process to correct for variations in sample handling and injection volume.[4]

    • Homogeneous Sample: Ensure your sample is completely dissolved and homogenous before taking an aliquot for derivatization.

Q3: My retention times for this compound are shifting between runs. What could be the cause?

A: Retention time shifts can be caused by several factors related to the stability of the chromatographic system.

  • Troubleshooting Steps:

    • Stable Column Temperature: Ensure your GC oven temperature is stable and the temperature program is consistent for every run.

    • Consistent Carrier Gas Flow: Verify that the carrier gas flow rate is constant. Use electronic pressure control if available.

    • Column Bleed and Contamination: Column bleed or contamination can alter the stationary phase and affect retention times. Bake out your column at a high temperature (as recommended by the manufacturer) to remove contaminants.

    • Septum Bleed: A degrading septum can introduce contaminants into the system. Replace the septum regularly.[1]

Q4: I am observing extraneous peaks in my chromatogram. What are the potential sources of contamination?

A: Contamination can be introduced at various stages of the analytical process.

  • Troubleshooting Steps:

    • Solvent and Reagent Purity: Use high-purity solvents and reagents. Run a blank analysis with only your solvents and reagents to check for contaminants.

    • Sample Handling: Phthalates from plastic containers or tubing are common contaminants.[5] Use glass and solvent-rinsed equipment wherever possible.

    • Carryover: Previous samples can carry over to subsequent runs. Clean the syringe thoroughly between injections and run a solvent blank after highly concentrated samples.

Q5: I am having difficulty separating this compound from other fatty acid methyl esters (FAMEs), especially isomers. How can I improve the resolution?

A: Co-elution of FAMEs, particularly geometric (cis/trans) and positional isomers, requires a high-resolution chromatographic system.

  • Troubleshooting Steps:

    • Use a High-Polarity Capillary Column: Highly polar "wax" type capillary columns (polyethylene glycol) are typically used for the separation of saturated and unsaturated FAMEs. For resolving cis and trans isomers, biscyanopropyl phases are recommended.[6]

    • Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.[1]

    • Column Length and Internal Diameter: A longer column with a smaller internal diameter will provide higher resolution.

    • Carrier Gas Velocity: Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) for your column to achieve the best efficiency.

Quantitative Data Summary

The precision of this compound analysis is highly dependent on the sample preparation and analytical method. The following tables summarize key quantitative data for method performance.

Table 1: Comparison of Precision for Manual vs. Automated FAME Preparation

Preparation MethodAverage Relative Standard Deviation (RSD)
Manual (using pipettors)2.7%
Automated1.2%

Data sourced from a study comparing manual and automated acid-catalyzed esterification of fatty acid standards.[2][3]

Table 2: Performance of HPLC-UV Method for this compound Analysis

ParameterValue
Limit of Detection (LOD)0.0001% mass
Limit of Quantitation (LOQ)0.0004% mass
Recovery (Accuracy)81.7% - 110.9%
Repeatability (Precision)0.2% - 1.3%

Data from a study on the quantitative analysis of FAMEs in biodiesel using HPLC-UV.[7]

Experimental Protocols

Detailed methodologies for the derivatization of linolenic acid to this compound are provided below.

Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride (BF3)-Methanol

This method is suitable for esterifying free fatty acids and transesterifying glycerolipids.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.

  • Saponification (for glycerolipids): Add 1 mL of 0.5 M methanolic KOH. Heat at 80°C for 1 hour to hydrolyze the lipids to free fatty acids.

  • Methylation: Cool the tube to room temperature. Add 2 mL of 12% w/w Boron Trifluoride (BF3) in methanol.[1]

  • Reaction: Heat the tube at 60°C for 5-10 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Shake the tube vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper (hexane) layer containing the FAMEs to a clean vial for GC analysis.[1]

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This is a rapid method for the transesterification of triglycerides and is performed at room temperature. Note that this method does not esterify free fatty acids.[8]

  • Sample Preparation: Place approximately 100 mg of the oil sample into a screw-capped vial.

  • Internal Standard: Add a known amount of internal standard (e.g., methyl nonadecanoate) dissolved in hexane.

  • Reaction: Add 1 mL of 0.5 M potassium hydroxide (KOH) in methanol.

  • Mixing: Cap the vial and vortex vigorously for 30 seconds.

  • Phase Separation: Allow the mixture to stand for 2 minutes to allow for phase separation.

  • Sample Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Visualizations

Experimental Workflow

The general workflow for the quantitative analysis of this compound involves sample preparation, derivatization, and chromatographic analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization (Methylation) cluster_analysis Analysis LipidSample Lipid Sample Homogenization Homogenization/Dissolution LipidSample->Homogenization InternalStandard Add Internal Standard Homogenization->InternalStandard AcidCatalyzed Acid-Catalyzed (e.g., BF3/Methanol) InternalStandard->AcidCatalyzed Choice of Method BaseCatalyzed Base-Catalyzed (e.g., KOH/Methanol) InternalStandard->BaseCatalyzed Choice of Method Extraction Hexane Extraction AcidCatalyzed->Extraction BaseCatalyzed->Extraction GC_Analysis GC-FID/MS Analysis Extraction->GC_Analysis DataProcessing Data Processing & Quantification GC_Analysis->DataProcessing

Caption: Experimental workflow for this compound quantitative analysis.

Signaling Pathways

This compound is the methyl ester of alpha-linolenic acid, an essential omega-3 fatty acid that is a precursor to several important signaling molecules.

1. Jasmonic Acid Biosynthesis in Plants

Alpha-linolenic acid is the precursor for the biosynthesis of jasmonic acid, a key hormone in plant defense signaling.

G cluster_chloro Chloroplast cluster_perox Peroxisome ALA Alpha-Linolenic Acid HPOT 13(S)-HPOT ALA->HPOT LOX AOS Allene Oxide Synthase (AOS) HPOT->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPDA_p OPDA OPDA->OPDA_p Transport BetaOx Beta-Oxidation (3 cycles) OPDA_p->BetaOx OPR3 JA Jasmonic Acid BetaOx->JA

Caption: Biosynthesis of jasmonic acid from alpha-linolenic acid in plants.[1][4][8][9][10]

2. Inhibition of Melanogenesis

Alpha-linolenic acid has been shown to inhibit the production of melanin by downregulating key enzymes and transcription factors in melanocytes.

G ALA Alpha-Linolenic Acid Akt Akt/GSK3β Pathway ALA->Akt Inhibits MITF MITF (Transcription Factor) Akt->MITF Downregulates Tyrosinase Tyrosinase MITF->Tyrosinase Activates Transcription TRP1 TRP-1 MITF->TRP1 Activates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes TRP1->Melanin Catalyzes

Caption: Inhibition of melanogenesis by alpha-linolenic acid.[11][12][13]

3. General Biosynthesis of Insect Pheromones from Fatty Acids

Many insect pheromones are derived from fatty acids, such as linolenic acid, through a series of enzymatic modifications.

G FattyAcylCoA Fatty Acyl-CoA (e.g., from Linolenic Acid) Desaturation Desaturation FattyAcylCoA->Desaturation ChainModification Chain Shortening/ Elongation Desaturation->ChainModification Reduction Reduction (FAR) ChainModification->Reduction FattyAlcohol Fatty Alcohol Reduction->FattyAlcohol FunctionalGroupMod Functional Group Modification FattyAlcohol->FunctionalGroupMod Pheromone Pheromone (Aldehyde, Acetate, etc.) FunctionalGroupMod->Pheromone

Caption: General pathway for insect pheromone biosynthesis from fatty acids.[2][3][14][15][16]

References

Technical Support Center: Purification of Methyl Linolenate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of methyl linolenate isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in isolating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main challenges stem from the subtle structural differences between the isomers, which include positional isomers (e.g., α-linolenate vs. γ-linolenate) and geometric (cis/trans) isomers. These slight variations in double bond position and orientation result in very similar physical and chemical properties, making them difficult to separate using standard chromatographic techniques. Key issues include co-elution, low resolution, sample degradation, and low recovery yields.

Q2: Why is derivatization to fatty acid methyl esters (FAMEs) necessary for the purification of linolenic acid isomers?

Derivatization to FAMEs is a critical step for several reasons:

  • Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, which is essential for gas chromatography (GC) analysis.

  • Reduced Polarity: The conversion of the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the chromatographic system, leading to improved peak shape and reduced tailing.

  • Enhanced Separation: By neutralizing the highly polar carboxylic acid group, separation can be more effectively based on other molecular features like chain length, and the number and position of double bonds.

Q3: What are the most common analytical techniques for separating this compound isomers?

The most prevalent and effective techniques include:

  • Argentation Chromatography (Ag+-HPLC): This is a powerful method that separates isomers based on the number, position, and geometry of their double bonds.

  • Gas Chromatography (GC): High-resolution capillary GC with polar stationary phases is widely used for the analytical separation of FAME isomers.

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative that offers high efficiency and is particularly adept at separating isomeric compounds.[1][2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, RP-HPLC can be optimized to separate some isomers, often in conjunction with other techniques.[3]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor resolution between α- and γ-linolenate isomers in Reverse-Phase HPLC.

  • Possible Cause 1: Inadequate Stationary Phase Selectivity.

    • Solution: Standard C18 columns may not provide sufficient selectivity. Consider using a C30 column or columns with different bonded phases that can offer unique interactions. It has been noted that a complete separation of alpha- and gamma-linolenic acids can be impossible with RP-HPLC alone, though LC-NMR has been used for quantification without complete separation.[4][5]

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: The elution order of fatty acids can vary with the concentration of the organic modifier (e.g., acetonitrile) in the mobile phase.[3] Systematically vary the mobile phase strength to improve resolution. For complex mixtures, a gradient elution may be necessary. The use of acetonitrile-water mixtures is common for ester separations.[3]

Problem: Low yield or recovery after Argentation Chromatography (Ag+-HPLC).

  • Possible Cause 1: Irreversible Binding to the Column.

    • Solution: Ensure the mobile phase has an appropriate counter-ion to facilitate the release of the this compound isomers from the silver ions. The percentage of the polar solvent (like acetonitrile) in the mobile phase (often with hexane) is critical for elution.

  • Possible Cause 2: Degradation of the Sample on the Column.

    • Solution: this compound is prone to oxidation.[6][7] Degas all solvents and consider adding an antioxidant like BHT to the mobile phase and sample, if compatible with your detection method. Protect the sample and column from light and excessive heat.

Gas Chromatography (GC)

Problem: Co-elution of geometric (cis/trans) isomers of this compound.

  • Possible Cause 1: Insufficient Column Polarity.

    • Solution: Highly polar stationary phases are required to resolve geometric isomers. Biscyanopropyl phases are excellent for separating cis and trans isomers.[8] Ionic liquid-based columns, such as the SLB-IL111, have also shown superior performance in separating polyunsaturated geometric isomers.[9]

  • Possible Cause 2: Inadequate Column Length or Temperature Program.

    • Solution: Increase the column length to enhance the number of theoretical plates and improve separation. Optimize the oven temperature program with a slower ramp rate during the elution of the C18:3 isomers to improve resolution.

Problem: Peak tailing for this compound peaks.

  • Possible Cause 1: Active Sites in the GC System.

    • Solution: Even as FAMEs, these compounds can interact with active sites. Ensure you are using a deactivated inlet liner and that the column itself has not become active. If necessary, replace the liner and clip a small portion from the front of the column.

  • Possible Cause 2: Incomplete Derivatization.

    • Solution: The presence of underivatized free fatty acids will cause significant peak tailing. Review your methylation procedure to ensure it has gone to completion. Acid-catalyzed (e.g., BF3-methanol) or base-catalyzed methods should be optimized for your sample matrix.[10]

Supercritical Fluid Chromatography (SFC)

Problem: Poor separation of positional isomers (α- vs. γ-linolenate).

  • Possible Cause 1: Incorrect Stationary Phase.

    • Solution: The choice of stationary phase is crucial in SFC. While standard silica or C18 columns can be used, specialized columns may offer better selectivity. For instance, an HSS C18 SB column has been reported to be effective in separating linolenic positional isomers.[11]

  • Possible Cause 2: Suboptimal Mobile Phase Modifier.

    • Solution: The type and concentration of the organic modifier (e.g., methanol, ethanol) in the supercritical CO2 mobile phase significantly impact selectivity. Methodical screening of different modifiers and gradients is recommended to achieve optimal separation.

Quantitative Data on Separation Methods

The following table summarizes representative data for the separation of fatty acid methyl esters, including linolenate isomers, using various chromatographic techniques.

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasTarget IsomersResolution/SeparationReference
GC-MS SLB-IL111 (100 m x 0.25 mm x 0.20 µm)HeliumGeometric isomers of α-linolenic acidBaseline separation of four minor isomers[12]
GC-MS DB-225MS (medium/high polarity)HeliumGeometric isomers of methyl linoleateIncomplete separation of four C18:2 isomers[9]
GC-MS SLB-IL111 (ionic liquid-based)HeliumGeometric isomers of methyl linoleateBaseline separation of four C18:2 isomers[9]
Ag+-HPLC Multiple Ag+-HPLC columns in seriesAcetonitrile in hexaneConjugated linoleic acid isomersImproved resolution with multiple columns[13]
SFC-ESI-MS HSS C18 SBGradient of CO2 and modifierPositional isomers of linolenic acidEfficient separation achieved[11]

Detailed Experimental Protocols

Protocol 1: FAMEs Preparation using BF3-Methanol

This protocol is a general guideline for the derivatization of fatty acids to FAMEs.

  • Sample Preparation: Weigh approximately 10-25 mg of the lipid sample into a screw-cap reaction vial.

  • Saponification (Optional, for triglycerides): If starting with triglycerides, add 1 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5-10 minutes.

  • Esterification: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol to the vial.

  • Heating: Cap the vial tightly and heat at 60°C for 10 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1-2 mL of hexane.

  • Phase Separation: Vortex the vial vigorously for 30 seconds and allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for analysis.

Protocol 2: Argentation HPLC for this compound Isomers

This protocol is a starting point and should be optimized for your specific instrument and sample.

  • Column: Silver-impregnated HPLC column (e.g., ChromSpher 5 Lipids).

  • Mobile Phase: A very low percentage of acetonitrile in hexane (e.g., 0.1% acetonitrile in hexane). The exact percentage is critical and may need fine-tuning.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm (for non-conjugated FAMEs).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Dissolve the FAMEs mixture in the mobile phase.

    • Inject the sample onto the column.

    • Run the analysis isocratically. The elution order is generally based on the degree of unsaturation and the geometry of the double bonds (trans isomers typically elute before cis isomers).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Characterization start Lipid Sample ester Esterification (e.g., BF3/Methanol) start->ester extract Hexane Extraction ester->extract hplc Argentation HPLC extract->hplc Primary Method gc Preparative GC extract->gc sfc Preparative SFC extract->sfc analysis_gc Analytical GC-MS hplc->analysis_gc nmr NMR Spectroscopy hplc->nmr gc->analysis_gc sfc->analysis_gc end Pure Isomer analysis_gc->end nmr->end

Caption: General experimental workflow for the purification and analysis of this compound isomers.

troubleshooting_hplc start Poor Resolution in RP-HPLC cause1 Inadequate Stationary Phase Selectivity? start->cause1 cause2 Suboptimal Mobile Phase? start->cause2 sol1 Use C30 or alternative phase columns cause1->sol1 Yes sol2 Systematically vary organic modifier concentration cause2->sol2 Yes sol3 Implement a gradient elution sol2->sol3

Caption: Troubleshooting poor resolution in the RP-HPLC of this compound isomers.

References

minimizing sample loss during methyl linolenate workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample loss during methyl linolenate workup.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound sample loss during workup?

A1: The primary causes of this compound loss during workup include:

  • Oxidation: Due to its three double bonds, this compound is highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat.[1][2]

  • Incomplete Extraction: Inefficient liquid-liquid or solid-phase extraction can leave a significant portion of the analyte behind in the original sample matrix.

  • Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic layers can make phase separation difficult, leading to sample loss.

  • Physical Loss: Sample can be lost through adherence to glassware, during solvent transfer steps, and during concentration steps like rotary evaporation if not performed carefully.

  • Saponification: If the sample is exposed to basic conditions (e.g., during a saponification step to cleave esters), incomplete acidification can lead to the loss of free fatty acids in the aqueous layer.

Q2: How can I prevent the oxidation of this compound during workup?

A2: To minimize oxidation, consider the following precautions:

  • Work under an inert atmosphere: Whenever possible, perform extractions and solvent evaporation steps under a blanket of inert gas like nitrogen or argon.

  • Use antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or essential oils from clove bud and cinnamon leaves to the extraction solvents can inhibit autooxidation.[3] Studies have shown that essential oils from clove bud, cinnamon leaves, and oregano can inhibit the autooxidation of this compound by 76–85%.[3]

  • Protect from light: Use amber glassware or cover your glassware with aluminum foil to prevent photo-oxidation.

  • Maintain low temperatures: Perform extractions on ice and use low temperatures for solvent evaporation. For long-term storage, keep samples at -20°C or -80°C under nitrogen.[4]

Q3: What is the best way to break an emulsion during liquid-liquid extraction?

A3: If an emulsion forms, you can try the following techniques:

  • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Centrifugation: Centrifuging the sample can force the separation of the two phases.

  • Addition of a different solvent: Adding a small amount of a different organic solvent, like ethanol, can sometimes disrupt the emulsion.

  • Filtration: Passing the emulsified layer through a bed of a drying agent like anhydrous sodium sulfate can help to break the emulsion and remove water.

  • Patience: Sometimes, simply letting the separation funnel stand for an extended period can lead to phase separation.

Troubleshooting Guides

Problem 1: Low Recovery of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete Extraction - Ensure the chosen extraction solvent is appropriate for your sample matrix. A common and effective method is the Folch extraction using a chloroform:methanol (2:1, v/v) mixture.[5] For a less toxic alternative, methyl-tert-butyl ether (MTBE) has shown similar recovery rates of 90-98%.[5] - Perform multiple extractions (2-3 times) of the aqueous phase and combine the organic extracts to maximize recovery.
Improper pH - If performing a saponification step, ensure the mixture is adequately acidified (pH < 3) before extraction to convert all fatty acid salts to their free fatty acid form, which is more soluble in the organic solvent.
Sample Adsorption - Silanize glassware to reduce the number of active sites where the analyte can adsorb.
Oxidation - Review the precautions in FAQ 2 . Check for any steps where the sample is unnecessarily exposed to air, light, or high temperatures.
Problem 2: Sample Loss During Solvent Evaporation (Rotary Evaporation)
Possible Cause Troubleshooting Step
High Bath Temperature - Keep the water bath temperature as low as possible while still allowing for efficient evaporation. For volatile solvents, a temperature just above the solvent's boiling point at the reduced pressure is sufficient.
Low Vacuum Pressure - A vacuum that is too strong can cause bumping and carryover of the sample into the condenser. Gradually apply the vacuum and use a bump trap.
Sample "Creeping" - As the solvent evaporates, the concentrated sample can "creep" up the walls of the flask. Ensure the flask is not more than half full and consider using a flask with a long neck.
Drying to Completeness - Avoid evaporating the solvent to complete dryness, as this can increase the risk of oxidation and make it difficult to redissolve the sample. Stop the evaporation when a small amount of solvent remains.
Problem 3: Poor Peak Shape or Retention Time Shifts in GC Analysis
Possible Cause Troubleshooting Step
Peak Tailing - Active Sites: The GC liner, injection port, or the front of the column may have active sites that interact with the analyte. Deactivate the liner and column, or trim the first few centimeters of the column.[6] - Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.
Peak Fronting - Column Overload: This is the most common cause of peak fronting.[6] Dilute your sample. - Incorrect Solvent: The sample solvent may not be compatible with the stationary phase.
Split Peaks - Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[6] - Inlet Issues: A dirty or active inlet liner can cause peak splitting. Clean or replace the liner.
Retention Time Drifting - Leaks: A leak in the system, particularly at the septum or column fittings, can cause retention times to change. Perform a leak check.[7] - Column Bleed: Operating the column at or above its maximum temperature can cause the stationary phase to bleed, leading to retention time shifts. Ensure the oven temperature does not exceed the column's limit.[7] - Inconsistent Flow Rate: Check the carrier gas flow rate and ensure it is stable.

Data Presentation

Table 1: Comparison of FAME Recovery by Different Esterification Methods

MethodReagentsTemperature (°C)TimeRecovery of Trilinolenin (%)
JAC 0.5 M KOH in Methanol6510 minHigh
ISO 5509 Heptane, 0.5 M KOH in Methanol6510 minHigh
BBA 0.2 M KOH in Methanol605 minHigh
MET Chloroform, Methanol, H2SO410060 min87.0
BAN Benzene, H2SO4 in Methanol80-90120 min85.8
HLA Toluene, H2SO4/NH4Cl in Methanol1003 min84.4
SLO Sodium Methoxide502 min88.6
Data adapted from a comparative study on vegetable oil FAMEs. "High" indicates methods that were found to be most efficient.[8]

Table 2: Impact of Extraction Method on Fatty Acid Yield from Wheat Flour

Extraction MethodSolvent SystemTotal Lipid Yield (mg/g)
Bligh and Dyer (BD) Water-Chloroform-Methanol14.2
BD with HCl Water-Chloroform-Methanol, HCl14.5
BD with NaCl 0.2 M NaCl-Chloroform-Methanol14.8
Methanol Methanol13.5
Water-Saturated Butanol Water-Saturated Butanol13.2
Hexane Hexane9.2
Data from a study on lipid extraction from flour, demonstrating the higher efficiency of polar solvent systems for total lipid recovery.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Folch Method)

This protocol is a standard method for the total lipid extraction from a biological sample.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution. The final solvent volume should be 20 times the sample volume.

  • Agitate the mixture for 15-20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

  • Vortex the mixture and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.

  • Two distinct layers will form. The lower layer is the chloroform phase containing the lipids, and the upper layer is the methanol-water phase.

  • Carefully collect the lower chloroform layer using a Pasteur pipette or by draining it from a separatory funnel.

  • To maximize recovery, re-extract the upper aqueous phase with a small volume of chloroform. Combine the chloroform extracts.

  • Concentrate the chloroform extract under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C) to obtain the lipid extract.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Enrichment

This protocol describes a general procedure for enriching polyunsaturated fatty acid methyl esters (PUFAMEs) using a silver ion (Ag+) SPE cartridge. Silver ions form reversible complexes with the double bonds of unsaturated fatty acids, allowing for their separation from saturated and less unsaturated fatty acids.[10]

Materials:

  • Silver ion (Ag+) SPE cartridge

  • Hexane

  • Diethyl ether

  • Sample containing this compound dissolved in hexane

Procedure:

  • Sorbent Pre-treatment: Condition the Ag+ SPE cartridge by passing 5-10 mL of hexane through it.

  • Sample Loading: Load the sample (dissolved in a minimal amount of hexane) onto the cartridge.

  • Washing: Wash the cartridge with hexane to elute the saturated and monounsaturated fatty acid methyl esters.

  • Elution: Elute the desired polyunsaturated fatty acids. A study on enriching this compound from biodiesel used a two-step elution: first with diethyl ether, followed by 1-hexene.[11] This resulted in an increase in this compound concentration from approximately 8.5% to 90%.[11] The specific elution solvent and volume will depend on the specific cartridge and the desired purity.

Visualizations

Methyl_Linolenate_Workup_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_lleqa LLE Quality Assurance cluster_speqa SPE Quality Assurance cluster_purification Purification & Concentration cluster_analysis Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Liquid-Liquid_Extraction Liquid-Liquid_Extraction Homogenization->Liquid-Liquid_Extraction Aqueous Sample Solid-Phase_Extraction Solid-Phase_Extraction Homogenization->Solid-Phase_Extraction Organic Sample Emulsion_Check Emulsion_Check Liquid-Liquid_Extraction->Emulsion_Check Collect_Eluate Collect_Eluate Solid-Phase_Extraction->Collect_Eluate Break_Emulsion Break_Emulsion Emulsion_Check->Break_Emulsion Yes Phase_Separation Phase_Separation Emulsion_Check->Phase_Separation No Break_Emulsion->Phase_Separation Drying Drying Phase_Separation->Drying Collect_Eluate->Drying Concentration Concentration Drying->Concentration Final_Sample Final_Sample Concentration->Final_Sample Troubleshooting_Low_Recovery cluster_extraction_issues Extraction Issues cluster_oxidation_issues Oxidation Issues cluster_physical_loss Physical Loss Low_Recovery Low Recovery Detected Check_Solvent Check Extraction Solvent Low_Recovery->Check_Solvent Inert_Atmosphere Use Inert Atmosphere Low_Recovery->Inert_Atmosphere Careful_Transfer Careful Solvent Transfer Low_Recovery->Careful_Transfer Multiple_Extractions Perform Multiple Extractions Check_Solvent->Multiple_Extractions Check_pH Check pH (if applicable) Multiple_Extractions->Check_pH Add_Antioxidant Add Antioxidant Inert_Atmosphere->Add_Antioxidant Protect_From_Light Protect from Light Add_Antioxidant->Protect_From_Light Low_Temperature Maintain Low Temperature Protect_From_Light->Low_Temperature Optimize_Evaporation Optimize Evaporation Careful_Transfer->Optimize_Evaporation Rinse_Glassware Rinse Glassware Optimize_Evaporation->Rinse_Glassware

References

stability testing of methyl linolenate under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl linolenate. The information is designed to address common challenges encountered during stability testing under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by several factors, including:

  • Temperature: Higher temperatures accelerate the rate of oxidation.[1][2][3] The thermal decomposition of this compound occurs in two steps and it exhibits poor thermal stability in an oxygen-rich environment.[1]

  • Oxygen Exposure: As a polyunsaturated fatty acid ester, this compound is susceptible to oxidation. The presence of oxygen is a critical factor in its degradation.[1][4] The rate of oxidation is affected by the partial pressure of oxygen.[4]

  • Light: Exposure to light, particularly sunlight, can initiate and accelerate the autoxidation process.[5]

  • pH: The pH of the surrounding medium can influence the rate of lipid oxidation. For instance, this compound micelles show greater rates of oxidation at pH 6.8 compared to pH 3.0.[6]

  • Presence of Pro-oxidants and Antioxidants: Metal ions can catalyze oxidation, while antioxidants can inhibit or delay the process.[6]

Q2: How can I monitor the degradation of this compound during my experiment?

A2: Several analytical techniques can be employed to monitor the degradation of this compound:

  • Gas Chromatography (GC): To quantify the remaining amount of this compound and identify volatile degradation products.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying hydroperoxide isomers and other non-volatile oxidation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the oxidation products, including hydroperoxides and endo-hydroperoxides.[8]

  • Weighing Method: A simple method to follow autoxidation by measuring the weight gain due to oxygen uptake.[5]

  • Peroxide Value (PV) Measurement: A classic method to determine the concentration of hydroperoxides, which are primary oxidation products.

  • Conjugated Diene Measurement: The formation of conjugated dienes can be monitored spectrophotometrically at around 234 nm as an early indicator of oxidation.[9]

Q3: What are the typical storage conditions to maintain the stability of this compound?

A3: To minimize degradation, this compound should be stored at low temperatures (ideally -20°C or colder), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen.[10][11][12] It is sensitive to heat, light, and air.[11]

Q4: What is the expected pattern of degradation for this compound over time?

A4: The degradation of this compound typically follows a classic autoxidation pathway, which includes an initiation phase (induction period), a propagation phase with a rapid increase in oxidation products, and a termination phase. In the dark, there might be a lag phase before weight gain (oxidation) is observed.[5] The process involves the formation of hydroperoxides as primary products, which then decompose into secondary oxidation products like aldehydes and ketones.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound standard. Improper storage conditions (exposure to air, light, or high temperatures).Store this compound at -20°C or below, under an inert atmosphere (nitrogen or argon), and in a light-protected container.[11]
Contamination with pro-oxidants (e.g., metal ions).Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and free of metal contaminants.
Inconsistent results between replicate stability studies. Variability in experimental conditions (temperature fluctuations, inconsistent light exposure).Use a calibrated incubator or oven with precise temperature control. Ensure consistent lighting conditions for all samples if light exposure is a tested parameter.
Inhomogeneous sample preparation.Ensure this compound is uniformly dispersed, especially in emulsions or mixed systems. Use appropriate mixing techniques.
Difficulty in quantifying primary oxidation products (hydroperoxides). Hydroperoxides are unstable and can decompose.Analyze samples for hydroperoxides as soon as possible after sampling. Use analytical methods suitable for labile compounds, such as HPLC with post-column detection or LC-MS.
Low concentration of hydroperoxides in the early stages of oxidation.Increase the incubation time or use a more sensitive analytical method. Consider monitoring for conjugated dienes as an earlier marker of oxidation.
Interference from secondary oxidation products in analytical measurements. Decomposition of primary hydroperoxides into aldehydes, ketones, etc.Use chromatographic techniques (GC or HPLC) to separate different oxidation products before quantification. NMR can also be used to identify and distinguish between different product isomers.[8]
Discrepancies between different analytical methods for assessing stability. Different methods measure different aspects of oxidation (e.g., peroxide value measures primary products, while anisidine value measures secondary products).Use a combination of analytical methods to get a comprehensive picture of the oxidation process. Correlate the results from different techniques to understand the stage of oxidation.

Data on this compound Stability

Table 1: Effect of Temperature on the Oxidation of this compound

TemperatureObservationReference
Room TemperatureAutoxidation begins immediately in the light. In the dark, a delay of 1 week is observed before weight increases.[5]
40°CHeating for 48 hours leads to the formation of various hydroperoxide and endo-hydroperoxide products.[8]
65°COxidation is retarded when the layer thickness is greater than 1 mm due to limited oxygen diffusion.[4]
80°CConsidered an optimum temperature for accelerated aging studies that still resembles natural polymerization at room temperature.[3]
100-150°CAt these higher temperatures, additional reactions like heat-induced Diels-Alder may occur, which might not be representative of natural aging.[3]

Table 2: Influence of Environmental Conditions and Additives on this compound Stability

Condition/AdditiveEffect on StabilityReference
Light Exposure Accelerates autoxidation.[5]
Darkness Delays the onset of autoxidation compared to light exposure.[5]
Oxygen Partial Pressure Oxidation rate decreases with decreasing oxygen partial pressure, with a sharp decrease below 5 kPa.[4]
pH (in micellar solutions) Greater rate of lipid oxidation at pH 6.8 compared to pH 3.0.[6]
Antioxidants (Vitamin E, Vitamin C) Can slow the formation of hydroperoxides and their decomposition products.[6]

Experimental Protocols

Protocol 1: Determination of this compound Oxidation by Weighing Method

This protocol is adapted from studies on the autoxidation of polyunsaturated fatty acid esters.[5]

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 50-100 mg) into a pre-weighed, clean, and dry container (e.g., a small glass petri dish).

  • Incubation: Place the samples under the desired experimental conditions (e.g., in a dark incubator at a specific temperature or exposed to a light source).

  • Weighing: At regular time intervals, remove the samples from the incubation chamber and allow them to cool to room temperature in a desiccator to avoid moisture condensation.

  • Data Recording: Accurately weigh the samples and record the weight.

  • Analysis: Calculate the percentage weight gain over time. The increase in weight corresponds to the uptake of oxygen during the formation of hydroperoxides.

Protocol 2: Analysis of this compound Hydroperoxides by HPLC

This protocol is a general guide based on methodologies for analyzing fatty acid hydroperoxides.[7]

  • Sample Preparation: Dilute a known amount of the oxidized this compound sample in the mobile phase. If necessary, perform a lipid extraction.

  • HPLC System:

    • Column: A normal-phase silica column is typically used for separating hydroperoxide isomers.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and isopropanol, is commonly used.

    • Detector: A UV detector set at 234 nm to detect conjugated dienes in the hydroperoxides.

  • Injection and Elution: Inject the prepared sample into the HPLC system. Elute the components using an isocratic or gradient mobile phase composition.

  • Quantification: Identify and quantify the hydroperoxide peaks based on the retention times of standards (if available) or by collecting fractions and confirming their identity using other techniques like mass spectrometry or NMR.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Testing cluster_analysis Analytical Procedures cluster_results Data Interpretation start This compound Sample conditions Define Experimental Conditions (Temperature, Light, Atmosphere) start->conditions antioxidants Addition of Antioxidants (Optional) conditions->antioxidants incubation Incubation under Controlled Conditions antioxidants->incubation sampling Time-Point Sampling incubation->sampling weighing Weighing Method sampling->weighing gc GC Analysis sampling->gc hplc HPLC Analysis sampling->hplc nmr NMR Spectroscopy sampling->nmr pv Peroxide Value sampling->pv data Data Analysis and Comparison weighing->data gc->data hplc->data nmr->data pv->data stability Stability Assessment data->stability

Caption: Experimental workflow for the stability testing of this compound.

References

Technical Support Center: Enhancing the Resolution of Methyl Linolenate Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center, dedicated to assisting researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of methyl linolenate isomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of linolenic acid to its methyl ester (FAME) necessary for GC analysis?

A: Free fatty acids, like linolenic acid, are polar molecules that can form hydrogen bonds. This leads to poor chromatographic performance, including peak tailing and adsorption to active sites within the GC system.[1] Derivatization to fatty acid methyl esters (FAMEs) is a critical step for several reasons:

  • Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1][2][3][4]

  • Reduced Polarity: The conversion of the polar carboxyl group to a less polar methyl ester minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks.[1]

  • Improved Separation: By neutralizing the polar carboxyl group, separation is primarily based on other structural features like carbon chain length and the degree and configuration of unsaturation, which is crucial for isomer resolution.[1]

Q2: Which type of GC column is best suited for separating this compound isomers?

A: The separation of geometric (cis/trans) and positional isomers of polyunsaturated fatty acids like this compound requires high-polarity capillary columns.[5] Highly polar cyanopropyl and ionic liquid stationary phases are the most effective.

  • Highly Polar Cyanopropyl Columns: Columns with stationary phases like biscyanopropyl (e.g., Rt-2560, HP-88, SP-2560) are the industry standard for resolving cis and trans isomers of FAMEs.[2][3][4][6][7][8] On these columns, trans isomers typically elute before their corresponding cis isomers.[4]

  • Ionic Liquid (IL) Columns: Columns with ionic liquid stationary phases (e.g., SLB-IL111) have shown excellent selectivity for the separation of polyunsaturated geometric isomers, in some cases providing baseline separation where traditional cyanopropyl columns may not.[5][9]

Q3: What are the key GC parameters to optimize for better resolution?

A: Optimizing your GC method is crucial for achieving the desired resolution of this compound isomers. The following parameters should be carefully considered:

  • Oven Temperature Program: A slow temperature ramp rate is often beneficial for separating closely eluting peaks.[1] Experimenting with different ramp rates can help find the optimal balance between resolution and analysis time.

  • Carrier Gas: The choice of carrier gas (Helium or Hydrogen) and its flow rate can significantly impact efficiency. Hydrogen often allows for faster analysis times without a loss of resolution.

  • Injection Mode: The choice between split and splitless injection depends on the sample concentration. For concentrated samples, a split injection with an appropriate split ratio is recommended to avoid column overload.[1]

  • Column Dimensions: Longer columns (e.g., 100m) and smaller internal diameters (e.g., 0.25mm or less) generally provide higher theoretical plates and thus better resolution.[10]

Q4: Can I use GC-MS for the identification of this compound isomers?

A: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of FAME isomers.[11][12][13] While a Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range, MS provides structural information that can help in the definitive identification of isomers, especially when dealing with complex mixtures.[11][12] Using selected ion monitoring (SIM) in GC-MS can enhance sensitivity for low-level analytes.[11][13]

Troubleshooting Guide

Problem 1: Poor Resolution or Peak Co-elution
Possible Cause Recommended Solution
Inappropriate GC Column Ensure you are using a highly polar capillary column, such as a biscyanopropyl or ionic liquid phase, specifically designed for FAME isomer separation.[2][3][4][6][9]
Suboptimal Oven Temperature Program Decrease the temperature ramp rate to improve the separation of closely eluting peaks.[1] Consider isothermal segments in your program if specific isomer pairs are proving difficult to resolve.
Carrier Gas Flow Rate is Too High or Too Low Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your column dimensions to achieve maximum efficiency.
Column Overload If using splitless injection for a concentrated sample, switch to a split injection or dilute your sample.[1] If already using a split injection, increase the split ratio.
Incorrect Stationary Phase Film Thickness For highly volatile compounds, a thicker film may be beneficial, while a thinner film is generally better for high molecular weight analytes.
Problem 2: Peak Tailing
Possible Cause Recommended Solution
Active Sites in the GC System Deactivated inlet liners can become active over time; clean or replace the inlet liner.[1] Using a liner with glass wool can help trap non-volatile residues.
Incomplete Derivatization Ensure your derivatization reaction has gone to completion. The presence of underivatized fatty acids will lead to peak tailing.[1]
Column Contamination Bake out the column at a temperature recommended by the manufacturer. If contamination is severe, a small portion of the column front may need to be trimmed.
Sample Matrix Effects Complex sample matrices can introduce compounds that interact with the column. Ensure your sample cleanup procedure is adequate.
Problem 3: Inconsistent Peak Areas and Poor Reproducibility
Possible Cause Recommended Solution
Injector Issues A leaking septum can cause sample loss; replace the septum regularly.[1] Check for proper syringe installation and function.
Inconsistent Sample Preparation Follow the derivatization procedure consistently for all samples and standards. The presence of water can hinder the esterification reaction.[1]
Variability in Injection Volume Use an autosampler for precise and reproducible injections. If performing manual injections, ensure a consistent technique.
Sample Degradation Store FAME samples at a low temperature (e.g., -20°C) and analyze them as soon as possible after preparation to prevent degradation.[14]

Experimental Protocols

Protocol 1: Derivatization of Linolenic Acid using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a general guideline and may require optimization for your specific sample.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.

  • Esterification: Add 2 mL of 12% w/w Boron Trifluoride (BF3) in methanol.[1]

  • Heating: Heat the vessel at 60°C for 5-10 minutes.[1]

  • Cooling: Cool the vessel to room temperature.[1]

  • Extraction: Add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously to extract the FAMEs into the hexane layer.[1]

  • Phase Separation: Allow the layers to separate.

  • Collection: Carefully transfer the upper (hexane) layer containing the FAMEs to a clean vial for GC analysis.[1]

Protocol 2: General GC Parameters for this compound Isomer Analysis

These are starting parameters and should be optimized for your specific application and column.

Parameter Typical Setting
GC Column HP-88, 100 m x 0.25 mm, 0.2 µm[1] or equivalent highly polar cyanopropyl column.
Injection Mode Split (e.g., 50:1 ratio)[1]
Injector Temperature 250 °C[1]
Carrier Gas Helium or Hydrogen[1]
Oven Program Example: 140°C hold for 5 min, then 4°C/min to 240°C. A slower ramp of 2-5°C/min is often used for isomer separation.[1]
Detector FID (Flame Ionization Detector)
Detector Temperature 280 °C[1]

Visual Guides

experimental_workflow Experimental Workflow for this compound Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Lipid Sample derivatization Derivatization to FAMEs (e.g., BF3-Methanol) start->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction injection GC Injection extraction->injection separation Separation on High-Polarity Column injection->separation detection Detection (FID/MS) separation->detection integration Peak Integration detection->integration identification Isomer Identification (Retention Time & MS) integration->identification quantification Quantification identification->quantification

Caption: Workflow for GC analysis of this compound isomers.

troubleshooting_guide Troubleshooting Poor Resolution of this compound Isomers cluster_column Column Issues cluster_method Method Parameters cluster_sample Sample Issues start Poor Resolution or Co-eluting Peaks check_column Is the column a high-polarity phase (e.g., cyanopropyl)? start->check_column change_column Switch to a highly polar column (e.g., HP-88, Rt-2560, SLB-IL111) check_column->change_column No check_ramp Is the temperature ramp rate slow enough? check_column->check_ramp Yes decrease_ramp Decrease ramp rate (e.g., to 2-4°C/min) check_ramp->decrease_ramp No check_flow Is the carrier gas flow rate optimized? check_ramp->check_flow Yes optimize_flow Optimize linear velocity check_flow->optimize_flow No check_overload Is the column overloaded? check_flow->check_overload Yes dilute_sample Dilute sample or increase split ratio check_overload->dilute_sample Yes

Caption: Decision tree for troubleshooting poor isomer resolution.

References

Technical Support Center: Method Development for Complex Matrices Containing Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methyl linolenate in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Sample Preparation Issues

Question: I am seeing low recovery of this compound after sample extraction. What are the possible causes and solutions?

Answer: Low recovery of this compound can stem from several factors during the sample preparation process. Here are the common causes and recommended troubleshooting steps:

  • Incomplete Extraction: The solvent system used may not be optimal for extracting lipids from your specific matrix.

    • Solution: Re-evaluate your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Ensure the pH of your solutions and the choice of solvents are appropriate for optimal partitioning of this compound. Consider performing recovery experiments by spiking a known amount of a this compound standard into a blank matrix before extraction to determine the efficiency of your protocol.[1]

  • Analyte Degradation: this compound, as a polyunsaturated fatty acid methyl ester, is susceptible to oxidation.

    • Solution: Minimize sample exposure to air and light. Work with cooled samples and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.

  • Incomplete Derivatization: The conversion of linolenic acid to this compound (FAME) may be inefficient.[2]

    • Solution: Optimize the derivatization reaction conditions, including reaction time, temperature, and the concentration of the reagent (e.g., methanolic KOH, acetyl-chloride with methanol).[3][4] Ensure the removal of excess derivatizing reagent as it can interfere with the analysis.[2]

Question: My sample contains a high amount of interfering compounds (e.g., phospholipids, pigments). How can I effectively clean up my sample?

Answer: Complex matrices often require rigorous cleanup to remove interfering components that can affect analytical accuracy.[1][5]

  • For Fatty or Oily Matrices: Consider using zirconia-based silica adsorbents in your cleanup protocol, which are effective in removing fats and pigments.[5]

  • For Biological Fluids: Protein precipitation is a quick method, but it may not remove other interferences like phospholipids.[1] For a more thorough cleanup, employ Solid-Phase Extraction (SPE) which is highly selective and can also concentrate your analyte.[1]

  • General-Purpose Cleanup: Liquid-Liquid Extraction (LLE) is effective at removing salts and other polar interferences.[1]

Chromatography & Peak Issues

Question: I am observing poor peak shapes (fronting, tailing, or broad peaks) for this compound in my GC analysis. What should I investigate?

Answer: Poor peak shape is a common issue in gas chromatography and can be caused by several factors.[6] A systematic approach to troubleshooting is recommended.[7]

  • Column Overload: This is a common cause of peak fronting.[7]

    • Solution: Reduce the injection volume or dilute your sample. You can also use a column with a larger internal diameter or thicker film for greater capacity.[7]

  • Analyte Adsorption: Active sites in the GC inlet or column can lead to peak tailing.

    • Solution: Use a deactivated inlet liner or silanize your glassware.[2][6] If column activity is suspected, you can trim the first few centimeters of the column.[6]

  • Improper Column Installation: This can lead to various peak shape distortions.[7]

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[7]

  • Inappropriate Temperature: If the initial oven temperature is too high, it can cause peak distortion.

    • Solution: Lower the initial column temperature.[7]

Question: My retention times for this compound are shifting between runs. What could be the cause?

Answer: Retention time shifts can indicate instability in the chromatographic system.

  • Leaks: Leaks in the injector are a common cause of retention time variability.[7]

    • Solution: Use an electronic leak detector to check for and repair any leaks in the system.

  • Carrier Gas Flow Rate: Inconsistent flow of the carrier gas will lead to shifting retention times.

    • Solution: Check and adjust the carrier gas flow rate to ensure it is stable.

  • Column Issues: Changes in the column, such as phase degradation, can affect retention times.

    • Solution: Condition the column as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

Detection and Quantification Issues

Question: I am experiencing signal suppression or enhancement (matrix effects) in my LC-MS or GC-MS analysis. How can I mitigate this?

Answer: Matrix effects are a significant challenge in complex matrices, leading to inaccurate quantification.[1][8]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds.[1][8] Employ more rigorous sample preparation techniques like SPE or LLE.[1]

  • Use an Internal Standard: An isotopically labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[1]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal.

  • Optimize Chromatographic Separation: Adjusting the chromatographic conditions to separate the analyte from co-eluting matrix components can also help.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for this compound analysis in complex matrices?

A1: Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most frequently used and robust method for the analysis of fatty acid methyl esters (FAMEs), including this compound.[3][9] GC-FID is reliable for quantification, while GC-MS provides confirmation of the analyte's identity through its mass spectrum.[3][10] While HPLC can be used, it often presents more challenges with reproducibility for FAME analysis.[11]

Q2: Why is derivatization to a fatty acid methyl ester (FAME) necessary for GC analysis?

A2: Derivatization is crucial to convert the polar and non-volatile linolenic acid into its more volatile and less polar methyl ester form (this compound).[6][9] This process increases the thermal stability of the molecule, improves peak shape, and allows for accurate analysis by gas chromatography.[9][12]

Q3: How can I resolve this compound from its isomers, such as methyl linolelaidate (trans isomer)?

A3: The separation of cis and trans isomers of polyunsaturated FAMEs requires a highly polar capillary column.[9][12] Columns with biscyanopropyl stationary phases are specifically designed for this purpose and provide the necessary selectivity to resolve these isomers.[9][12]

Q4: What are the typical mass spectral fragments for this compound that I can use for identification in GC-MS?

A4: In electron ionization (EI) GC-MS, this compound will produce characteristic fragment ions. While the molecular ion may have a low abundance, key fragment ions can be used for identification. For this compound (C18:3), a fragment ion at m/z 292 (molecular ion) and 261 can be indicative.[10] It is important to compare the obtained mass spectrum with a reference library for confident identification.

Experimental Protocols

Protocol 1: Lipid Extraction and Transesterification

This protocol describes a general procedure for the extraction of lipids from a biological matrix and their conversion to FAMEs.

  • Sample Homogenization: Homogenize your sample (e.g., tissue, food) in a suitable solvent.

  • Lipid Extraction:

    • Add a mixture of chloroform and methanol (2:1, v/v) to the homogenized sample.

    • Vortex thoroughly and allow the phases to separate.

    • Collect the lower organic layer containing the lipids.

    • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification:

    • To the dried lipid extract, add a solution of methanolic potassium hydroxide (KOH).[4]

    • Heat the mixture to facilitate the conversion of fatty acids to their methyl esters.[4]

    • After cooling, add hexane and vortex to extract the FAMEs.[4]

    • Centrifuge the mixture and collect the upper hexane layer containing the FAMEs for GC analysis.[4]

Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of FAMEs. Optimization may be required for your specific instrument and application.

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Column Rt-2560 (100 m, 0.25 mm ID, 0.20 µm) or similar highly polar column[4]
Oven Program Initial 40°C for 2 min, ramp at 4°C/min to 240°C, hold for 15 min[4]
MS Transfer Line Temp. 250 °C
Ion Source Temp. 200 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan or Selected Ion Monitoring (SIM)

Visualizations

Experimental Workflow

experimental_workflow sample Sample Receipt (Complex Matrix) prep Sample Preparation (Extraction & Cleanup) sample->prep Homogenization deriv Derivatization (Transesterification to FAME) prep->deriv Lipid Extract analysis GC-MS Analysis deriv->analysis FAMEs in Solvent data Data Processing & Quantification analysis->data Raw Data report Reporting data->report Final Results troubleshooting_logic start Poor Peak Shape (Fronting, Tailing, Broad) fronting Peak Fronting? start->fronting tailing Peak Tailing? fronting->tailing No sol_front Reduce Injection Volume or Dilute Sample fronting->sol_front Yes broad Broad Peaks? tailing->broad No sol_tail Use Deactivated Liner or Trim Column tailing->sol_tail Yes sol_broad Check for Leaks & Optimize Temperatures broad->sol_broad Yes

References

Technical Support Center: Analysis of Methyl Linolenate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of methyl linolenate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3][4] In complex biological samples, components like phospholipids, salts, and proteins are common sources of matrix effects.[5][6]

Q2: I am observing low signal intensity for this compound. Could this be due to ion suppression?

A2: Yes, low signal intensity is a common symptom of ion suppression.[7] Ion suppression occurs when matrix components compete with this compound for ionization in the MS source, reducing the number of analyte ions that reach the detector.[1][8] Phospholipids are a major cause of ion suppression in bioanalysis, especially when using electrospray ionization (ESI).[3]

Q3: How can I confirm that the issues I'm seeing are caused by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[9][10]

  • Post-Column Infusion: A solution of this compound is continuously infused into the MS detector after the analytical column. A blank matrix sample is then injected. Dips or peaks in the constant analyte signal indicate where matrix components are eluting and causing ion suppression or enhancement.[6]

  • Post-Extraction Spike Method: The response of this compound in a neat solvent is compared to its response when spiked into an extracted blank matrix sample. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[10]

Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d5 or ¹³C-methyl linolenate).[7][11] SIL internal standards have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate correction of signal variations.[7][12]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Poor reproducibility and accuracy Significant and variable matrix effects between samples.[3]1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][13] For plasma/serum, consider phospholipid removal plates or methods.[13] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[7] 3. Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to ensure that calibrants and samples experience similar matrix effects.[7]
Low sensitivity/High Limit of Quantitation (LOQ) Severe ion suppression from the sample matrix.1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the majority of matrix components, particularly phospholipids.[14] 2. Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[7][15] 3. Enhance Sample Cleanup: Use a more selective sample preparation technique to remove the specific interferences causing suppression.[13][16]
Inconsistent peak shapes or retention time shifts Matrix components interacting with the analyte or the analytical column.[17]1. Column Washing: Implement a robust column wash step at the end of each run to remove strongly retained matrix components.[4] 2. Guard Column: Use a guard column to protect the analytical column from irreversible contamination. 3. Re-evaluate Sample Preparation: The cleanup method may not be effectively removing all problematic matrix components.[5]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general procedure for the extraction of lipids like this compound from plasma, aiming to reduce protein and some polar interferences.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard solution.[18]

    • Vortex briefly to mix.

  • Extraction:

    • Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture to the sample.[18]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.[18]

  • Sample Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[19]

Protocol 2: Solid Phase Extraction (SPE) for Biological Fluids

This protocol provides a more thorough cleanup and can be optimized for this compound by selecting the appropriate SPE sorbent (e.g., C18).

  • Sample Pre-treatment:

    • Spike 100 µL of the sample with the internal standard.[7]

    • Acidify the sample with a small amount of formic acid to ensure this compound is in a neutral form for better retention on a reversed-phase sorbent.[7]

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge to activate the sorbent.[7]

    • Pass 1 mL of water through the cartridge to equilibrate the sorbent.[7] Do not let the sorbent dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).[7]

  • Washing:

    • Pass 1 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.[7]

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1 mL of an elution solvent (e.g., acetonitrile or methanol) to the cartridge to elute this compound and the internal standard.[7]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[7]

Visualizations

experimental_workflow start Start: Biological Sample prep Sample Preparation (e.g., LLE or SPE) start->prep Add SIL-IS lc_separation LC Separation prep->lc_separation Clean Extract ms_detection MS/MS Detection lc_separation->ms_detection Eluent data_analysis Data Analysis ms_detection->data_analysis Raw Data end_node End: Quantitation data_analysis->end_node Analyte Concentration

Caption: A generalized experimental workflow for LC-MS/MS analysis.

troubleshooting_logic issue Poor Reproducibility / Low Sensitivity check_is Using SIL Internal Standard? issue->check_is check_cleanup Evaluate Sample Cleanup check_is->check_cleanup Yes implement_is Implement SIL-IS check_is->implement_is No improve_cleanup Improve Cleanup (SPE/LLE) check_cleanup->improve_cleanup check_chroma Optimize Chromatography improve_chroma Modify Gradient / Change Column check_chroma->improve_chroma solution Problem Resolved implement_is->solution improve_cleanup->check_chroma improve_chroma->solution

Caption: A troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Optimization of Transesterification for Methyl Linolenate Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of transesterification for methyl linolenate production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the transesterification process for producing this compound.

Question 1: Why is my this compound yield consistently low?

Answer: Low yields can be attributed to several factors. The primary reasons include:

  • Sub-optimal Catalyst Concentration: The amount of catalyst used is crucial. Insufficient catalyst can lead to an incomplete reaction, while an excessive amount can promote the formation of soap, which complicates the separation process and reduces yield.[1][2][3][4]

  • Incorrect Methanol-to-Oil Molar Ratio: The transesterification reaction is reversible. An excess of methanol is required to shift the equilibrium towards the product side.[4][5] However, a very high excess can make the separation of glycerol difficult.[6] A molar ratio of 6:1 to 9:1 is often considered optimal.[4][7]

  • Inadequate Reaction Temperature: The reaction rate is influenced by temperature.[8][9] Temperatures are typically maintained just below the boiling point of methanol (around 60-65°C) to ensure a reasonable reaction rate without significant methanol loss.[4][10]

  • Presence of Water and Free Fatty Acids (FFAs): Water in the reactants can lead to the hydrolysis of triglycerides and the produced methyl esters, forming soap and reducing the catalyst's effectiveness.[11][12] High levels of FFAs in the oil will react with a base catalyst to form soap, which inhibits the separation of methyl esters and glycerol.[6][12]

Question 2: How can I prevent soap formation during the reaction?

Answer: Soap formation (saponification) is a common side reaction, especially when using alkaline catalysts with feedstocks high in free fatty acids (FFAs) and water.[6][11][13] To minimize this:

  • Pre-treat the Oil: If your oil has a high FFA content (typically >0.5%), an acid-catalyzed esterification step should be performed before the base-catalyzed transesterification. This converts the FFAs into methyl esters.[11][12]

  • Ensure Dry Reactants: Use anhydrous methanol and dry the oil before the reaction to minimize water content.[11]

  • Optimize Catalyst Amount: Use the minimum effective amount of catalyst, as excess catalyst increases the likelihood of saponification.[4][11]

  • Consider Alternative Catalysts: Heterogeneous (solid) acid or base catalysts, or enzymatic catalysts (lipases), can be less prone to soap formation.[11]

Question 3: I'm having difficulty separating the glycerol layer from the this compound. What could be the cause?

Answer: Incomplete separation is often due to the formation of an emulsion, which can be caused by:

  • Soap Formation: Soap acts as an emulsifying agent, preventing the distinct separation of the ester and glycerol layers.[6][13]

  • Excess Methanol: Too much methanol can increase the solubility of glycerol in the biodiesel phase, hindering separation.[6]

  • Inadequate Settling Time: Allow sufficient time for the layers to separate after the reaction is complete. Gentle centrifugation can also aid in breaking the emulsion.

  • Neutralization Step: Adding a small amount of acid to neutralize the base catalyst after the reaction can help break up emulsions and improve separation.[13]

Question 4: My final product is not pure. What are the likely contaminants and how can I remove them?

Answer: Common impurities in crude this compound include:

  • Residual Catalyst: Can be removed by washing with warm, deionized water.

  • Soap: Removed during the water washing step.

  • Excess Methanol: Can be removed by evaporation or flash distillation.

  • Glycerol: Separated by gravity or centrifugation and further removed by water washing.

  • Unreacted Triglycerides, Diglycerides, and Monoglycerides: Indicate an incomplete reaction. Optimizing reaction conditions (time, temperature, catalyst, molar ratio) is necessary.[14] A final purification step, such as silica gel chromatography, may be required for high-purity applications.

Question 5: How do I know if the transesterification reaction is complete?

Answer: Reaction completion can be monitored by:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively check for the disappearance of triglycerides and the appearance of methyl esters.

  • Gas Chromatography (GC): The most common quantitative method to determine the concentration of this compound and other fatty acid methyl esters in the product mixture.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the conversion by integrating the signals of the methoxy protons of the methyl esters and the methylene protons of the triglycerides.

Data Presentation: Optimized Reaction Parameters

The following tables summarize quantitative data from various studies on the optimization of transesterification for fatty acid methyl ester (FAME) production, which is applicable to this compound.

Table 1: Effect of Catalyst Concentration on FAME Yield

Catalyst TypeCatalyst Concentration (wt.%)Methanol/Oil RatioTemperature (°C)Reaction Time (min)FAME Yield (%)Reference
NaOH0.51:1 (vol/vol)50-71.2[16]
KOH0.5--->95[1]
NaNO₃/SiAl59:165180>99[7]
CaO2.59:155-93[2]
Sodium Methoxide0.51.25:1 (w/w)-60100[15]
NaOH0.520:1 (wt.%)6012089.44[3]

Table 2: Effect of Methanol-to-Oil Molar Ratio on FAME Yield

CatalystCatalyst Conc. (wt.%)Methanol/Oil Molar RatioTemperature (°C)Reaction Time (min)FAME Yield (%)Reference
NaNO₃/SiAl59:165180>99[7]
Amine-based-14:1230360~98[17]
CaO-9:1-->90[5]
H₂SO₄1.757.5:155--[2]
KOH-5:1656096.6[18]

Table 3: Effect of Temperature and Reaction Time on FAME Yield

CatalystCatalyst Conc. (wt.%)Methanol/Oil RatioTemperature (°C)Reaction Time (min)FAME Yield (%)Reference
NaNO₃/SiAl59:165120>99[7]
Amine-based3-614:123036065-98[17]
CBPA2.59:16060Max Conversion[8]
NaOH-4:1 (vol/vol)~60 (140°F)694[6]
KOH0.4-6018094.9[12]
KOH316:1 (wt/wt)653596[12]

Experimental Protocols

General Protocol for Base-Catalyzed Transesterification

This protocol provides a general methodology for producing this compound. Optimal conditions may vary depending on the specific oil source and scale of the reaction.

  • Oil Pre-treatment (if necessary):

    • If the free fatty acid (FFA) content of the linolenic acid-rich oil is greater than 0.5%, perform an acid esterification pre-treatment.

    • Mix the oil with methanol (e.g., 6:1 molar ratio) and an acid catalyst like sulfuric acid (e.g., 1% w/w of oil).

    • Heat the mixture at 55-60°C for 1-2 hours with constant stirring.

    • Allow the layers to separate and remove the methanol-water layer. The oil is now ready for transesterification.

    • For oils with low FFA, ensure the oil is heated to ~100-110°C to remove any residual water.

  • Catalyst Preparation:

    • Prepare a fresh solution of sodium methoxide or potassium methoxide by carefully dissolving sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1% w/w of oil) in anhydrous methanol.[19] Ensure complete dissolution.

  • Transesterification Reaction:

    • Heat the pre-treated oil to the desired reaction temperature (e.g., 60-65°C) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add the prepared catalyst-methanol solution to the heated oil. The typical methanol-to-oil molar ratio is 6:1 to 9:1.[4]

    • Maintain the reaction at the set temperature with vigorous stirring for the specified duration (e.g., 1-2 hours).[6]

  • Product Separation:

    • After the reaction is complete, transfer the mixture to a separation funnel and allow it to stand for several hours (or overnight) for the layers to separate.

    • The upper layer consists of methyl esters (biodiesel), while the lower, denser layer is glycerol.

    • Carefully drain the glycerol layer.

  • Purification:

    • Wash the methyl ester layer with warm (50°C) deionized water to remove residual catalyst, soap, and glycerol. Repeat the washing 2-3 times until the wash water is neutral.

    • Dry the washed methyl ester layer over anhydrous sodium sulfate or by heating under vacuum to remove residual water.

  • Analysis:

    • Confirm the product identity and purity using Gas Chromatography (GC) or NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Oil Linolenic Acid-Rich Oil FFA_Test Test Free Fatty Acid (FFA) Content Oil->FFA_Test Pretreat Acid Esterification Pre-treatment FFA_Test->Pretreat > 0.5% Dry Dry Oil (Heat to 110°C) FFA_Test->Dry < 0.5% Transesterification Transesterification Reaction (60-65°C, 1-2 hours) Pretreat->Transesterification Dry->Transesterification Methanol Anhydrous Methanol Catalyst_Prep Prepare Catalyst Solution (e.g., KOH in Methanol) Methanol->Catalyst_Prep Catalyst_Prep->Transesterification Separation Gravity Separation (Glycerol Removal) Transesterification->Separation Washing Water Washing Separation->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Final_Product Purified this compound Drying->Final_Product Analysis GC / NMR Analysis Final_Product->Analysis

Caption: Workflow for this compound production via transesterification.

Transesterification Chemical Reaction

transesterification_reaction Triglyceride Triglyceride (Linolenin) MethylEsters 3 this compound Triglyceride->MethylEsters Glycerol Glycerol Triglyceride->Glycerol Methanol 3 Methanol Methanol->MethylEsters Catalyst Catalyst (e.g., KOH) Catalyst->MethylEsters

Caption: The overall chemical equation for the transesterification of a triglyceride.

Troubleshooting Decision Tree

troubleshooting_tree Start Low FAME Yield or Purity Issue Check_Soap Is soap/emulsion visible? Start->Check_Soap Check_Conversion Is reaction incomplete? (TLC/GC analysis) Check_Soap->Check_Conversion No High_FFA High FFA/Water in Oil -> Pre-treat oil (Acid Esterification) Check_Soap->High_FFA Yes Excess_Catalyst Excess Base Catalyst -> Reduce catalyst concentration Check_Soap->Excess_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions Check_Conversion->Optimize_Conditions Yes Purification_Issue Purification_Issue Check_Conversion->Purification_Issue No Temp_Time Increase Temperature or Reaction Time Optimize_Conditions->Temp_Time Molar_Ratio Increase Methanol:Oil Molar Ratio Optimize_Conditions->Molar_Ratio Catalyst_Conc Check/Adjust Catalyst Concentration Optimize_Conditions->Catalyst_Conc Mixing Ensure Adequate Mixing Optimize_Conditions->Mixing

Caption: A decision tree for troubleshooting common transesterification issues.

References

Technical Support Center: Improving the Oxidative Stability of Biodiesel Containing Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oxidative stability of biodiesel, particularly those rich in methyl linolenate.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.

Issue 1: Rapid Decrease in Induction Period in Rancimat Testing

  • Question: My biodiesel sample, which is high in this compound, shows a very short induction period in the Rancimat test, even shortly after production. What could be the cause?

  • Answer: A rapid decrease in the induction period is a common issue with biodiesel rich in polyunsaturated fatty acids like this compound. The primary reason is the high susceptibility of these molecules to oxidation. Several factors could be contributing to this:

    • Presence of Pro-oxidants: Trace metals (like copper and iron) from processing equipment or storage containers can act as catalysts, significantly accelerating the oxidation process.[1]

    • Exposure to Oxygen and Light: Even brief exposure to air and light during production or storage can initiate the oxidation cascade.[2]

    • High Storage Temperature: Elevated temperatures increase the rate of oxidation reactions exponentially.[1]

    • Initial Peroxide Value: The feedstock oil may have already had a high peroxide value, meaning oxidation had already begun before the transesterification process.

Issue 2: Inconsistent Results with Antioxidant Addition

  • Question: I've added an antioxidant to my biodiesel, but the oxidative stability results are inconsistent between batches. Why is this happening?

  • Answer: Inconsistent antioxidant performance can be frustrating. Here are some potential causes:

    • Improper Mixing: The antioxidant may not be uniformly dissolved in the biodiesel, leading to localized areas with insufficient protection. Ensure vigorous and thorough mixing.

    • Antioxidant Degradation: Some antioxidants are sensitive to light and heat. Improper storage of the antioxidant itself can reduce its efficacy.

    • Antioxidant-Feedstock Mismatch: The effectiveness of an antioxidant can vary depending on the specific composition of the biodiesel. For example, Butylated Hydroxytoluene (BHT) may be more effective in animal fat-based biodiesel compared to some vegetable oil-based ones.[2]

    • Contamination: The presence of water or other contaminants can interfere with the antioxidant's function.[3]

Issue 3: High Acid Value After Short-Term Storage

  • Question: My biodiesel's acid value has increased significantly after only a few weeks of storage. What is the likely cause and how can I prevent it?

  • Answer: An increase in the acid value is a direct consequence of the breakdown of hydroperoxides, which are primary oxidation products, into secondary oxidation products like aldehydes and carboxylic acids.[4]

    • Cause: This indicates that the biodiesel is undergoing significant oxidation. The initial measures to improve oxidative stability (e.g., antioxidant addition, proper storage) were likely insufficient for the high this compound content.

    • Prevention:

      • Increase the concentration of the added antioxidant.

      • Consider using a synergistic blend of antioxidants (e.g., a primary antioxidant with a metal chelator).

      • Ensure storage in a cool, dark, and oxygen-free environment. Inert gas blanketing (e.g., with nitrogen) of the storage container is highly effective.

Issue 4: Formation of Gums and Sediments During Storage

  • Question: I am observing the formation of sticky deposits (gums) and sediments in my stored biodiesel samples. What are these, and how can I avoid their formation?

  • Answer: The formation of gums and sediments is a late-stage consequence of biodiesel oxidation.

    • Composition: These deposits are primarily high-molecular-weight polymers formed from the polymerization of oxidation products.[5][6][7]

    • Cause: Extensive oxidation of the biodiesel, particularly the polyunsaturated methyl esters, leads to the formation of these insoluble materials.[5][7]

    • Prevention: The strategies to prevent gum and sediment formation are the same as those to prevent oxidation in general:

      • Effective use of antioxidants.

      • Strict control of storage conditions (temperature, light, and oxygen exclusion).

      • Using high-quality, fresh feedstock with a low initial peroxide value.

Frequently Asked Questions (FAQs)

Q1: Why is biodiesel containing high levels of this compound so unstable?

A1: this compound is a polyunsaturated fatty acid methyl ester with three double bonds. The methylene groups located between these double bonds are particularly susceptible to hydrogen abstraction, which is the initiation step of the autoxidation chain reaction. The more double bonds a fatty acid has, the higher its rate of oxidation. The relative rates of autoxidation for oleic acid (one double bond), linoleic acid (two double bonds), and linolenic acid (three double bonds) are approximately 1:41:98.[8]

Q2: What are the most effective antioxidants for improving the oxidative stability of biodiesel?

A2: Synthetic phenolic antioxidants are commonly used and have been shown to be very effective. The most common include:

  • Butylated Hydroxytoluene (BHT): A widely used and effective antioxidant.[2][9]

  • Tert-butylhydroquinone (TBHQ): Often considered one of the most effective antioxidants for biodiesel, especially at higher concentrations.[9]

  • Propyl Gallate (PG): Another highly effective phenolic antioxidant.[10][11]

The choice of antioxidant and its optimal concentration can depend on the specific biodiesel composition and storage conditions.

Q3: How do storage conditions affect the oxidative stability of biodiesel?

A3: Storage conditions play a critical role in the stability of biodiesel.

  • Temperature: Higher temperatures accelerate the rate of oxidation. It is recommended to store biodiesel in a cool place.[1]

  • Oxygen: The presence of oxygen is essential for the oxidation process. Storing biodiesel in containers with minimal headspace or under an inert gas blanket (like nitrogen) can significantly improve stability.

  • Light: UV radiation from sunlight can initiate and accelerate oxidation. Therefore, biodiesel should be stored in opaque containers.[2]

  • Materials: Storage containers made of materials like copper or brass should be avoided as they can leach metal ions that catalyze oxidation. Stainless steel or aluminum are preferred.

Q4: Can I blend my unstable biodiesel with a more stable one to improve its overall stability?

A4: Yes, blending is a viable strategy. Mixing a biodiesel high in polyunsaturated fatty acids with one that is rich in monounsaturated or saturated fatty acids can improve the overall oxidative stability of the blend.[12]

Data Presentation

Table 1: Effect of Antioxidants on the Induction Period (Rancimat at 110 °C) of Various Biodiesels

Biodiesel FeedstockAntioxidant (Concentration)Induction Period (hours)Reference
Soybean Oil Ethyl EstersNone~0.2[9]
BHT (2000 ppm)~3.5[9]
TBHQ (2000 ppm)~2.5[9]
BHA (2000 ppm)~0.5[9]
Tamarind Seed Oil Methyl Ester (20% Blend)None5.3[13]
BHT (2000 ppm)7.9[13]
TBHQ (2000 ppm)6.8[13]
Cardoon OilNone~2.0[11]
Propyl Gallate (425 ppm)8.0[11]
Babassu OilNone10.72[2]
BHT (Concentration not specified)>12[2]
Corn OilNone4.37[2]
BHT (Concentration not specified)>10[2]
Chicken FatNone1.05[2]
BHT (Concentration not specified)>10[2]

Table 2: Effect of Storage Conditions on the Induction Period (Rancimat at 110 °C) of Babassu Biodiesel

ConditionWithout BHT (Induction Period, hours)With BHT (Induction Period, hours)Reference
Initial10.72>12[2]
After Storage with Light Exposure~2.5~11.5[2]
After Storage with Heating~2.0~11.0[2]

Experimental Protocols

1. Determination of Oxidative Stability by the Rancimat Method (EN 14112)

  • Principle: This method is an accelerated oxidation test. A stream of purified air is passed through the biodiesel sample, which is held at a constant temperature (typically 110 °C). The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of this water is continuously measured. The induction period is the time until the conductivity begins to increase rapidly, which corresponds to the formation of volatile acidic compounds.[14][15][16]

  • Apparatus:

    • Rancimat apparatus

    • Reaction vessels

    • Measuring vessels

    • Air pump and flowmeter

    • Heating block

    • Conductivity meter and recorder

  • Procedure:

    • Pipette 3.0 ± 0.01 g of the biodiesel sample into a clean, dry reaction vessel.

    • Fill a measuring vessel with 50 mL of deionized water.

    • Place the reaction vessel into the heating block of the Rancimat, which has been preheated to 110 °C.

    • Connect the air supply tube to the reaction vessel and the outlet tube to the measuring vessel, ensuring the end of the outlet tube is submerged in the deionized water.

    • Start the air flow at a rate of 10 L/h.

    • Start the data recording.

    • The test is complete when the conductivity curve shows a sharp increase. The induction period is determined as the time from the start of the test to the point of inflection of the conductivity curve.

2. Determination of Peroxide Value (ASTM D3703)

  • Principle: This method measures the concentration of hydroperoxides, which are the primary products of lipid oxidation. The biodiesel sample is dissolved in a solvent and reacted with a saturated solution of potassium iodide. The hydroperoxides oxidize the iodide ions to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution, using a starch indicator.

  • Reagents:

    • Acetic acid-chloroform solvent (3:2 v/v)

    • Saturated potassium iodide (KI) solution

    • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

    • 1% starch indicator solution

  • Procedure:

    • Accurately weigh approximately 5 g of the biodiesel sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

    • Add 0.5 mL of saturated KI solution.

    • Allow the solution to stand for 1 minute with occasional swirling.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of the 1% starch indicator solution, which will produce a blue color.

    • Continue the titration dropwise until the blue color just disappears.

    • Record the volume of sodium thiosulfate solution used.

    • Perform a blank titration using all reagents except the sample.

    • Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W, where S is the volume of titrant for the sample (mL), B is the volume of titrant for the blank (mL), N is the normality of the sodium thiosulfate solution, and W is the weight of the sample (g).

3. Determination of Acid Number by Potentiometric Titration (ASTM D664)

  • Principle: The acid number is the quantity of base, expressed in milligrams of potassium hydroxide (KOH), required to neutralize the acidic constituents in one gram of sample. The sample is dissolved in a suitable solvent and titrated with a standard alcoholic KOH solution. The endpoint is determined potentiometrically using a pH electrode.[3][17][18][19][20]

  • Apparatus:

    • Automatic potentiometric titrator

    • Glass pH electrode and reference electrode

    • Stirrer

  • Reagents:

    • Titration solvent: A mixture of toluene, isopropanol, and a small amount of water.

    • Standardized 0.1 M alcoholic KOH solution.

  • Procedure:

    • Calibrate the titrator and electrode system according to the manufacturer's instructions.

    • Accurately weigh an appropriate amount of the biodiesel sample into a titration beaker.

    • Add 125 mL of the titration solvent and a magnetic stir bar.

    • Immerse the electrodes in the solution and start stirring.

    • Titrate the sample with the standardized 0.1 M alcoholic KOH solution. The titrator will automatically record the volume of titrant added and the corresponding mV or pH readings.

    • The endpoint is the point of greatest inflection in the titration curve. Modern titrators automatically detect this endpoint.

    • Perform a blank titration on the solvent mixture.

    • Calculation: Acid Number (mg KOH/g) = [((A - B) x M x 56.1)) / W], where A is the volume of KOH solution used for the sample (mL), B is the volume of KOH solution for the blank (mL), M is the molarity of the KOH solution, and W is the weight of the sample (g).

Visualizations

Lipid_Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition & Polymerization cluster_termination Termination RH Unsaturated Fatty Acid (e.g., this compound) R_dot Fatty Acid Radical (R●) RH->R_dot H● abstraction ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O2 Termination Termination Products (Non-radical species) R_dot->Termination O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) (Primary Oxidation Product) ROO_dot->ROOH + RH R2_dot Fatty Acid Radical (R●) ROO_dot->R2_dot Generates new R● ROO_dot->Termination RH2 Another Unsaturated Fatty Acid (RH) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, Acids) ROOH->Secondary_Products Breakdown Polymers Polymers (Gums, Sediments) Secondary_Products->Polymers Polymerization

Caption: Lipid Autoxidation Pathway.

Antioxidant_Mechanism cluster_info Chain-Breaking Mechanism ROO_dot Peroxy Radical (ROO●) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH H● donation AH Phenolic Antioxidant (AH) (e.g., BHT, Propyl Gallate) A_dot Antioxidant Radical (A●) (Stable/Less Reactive) AH->A_dot Forms stable radical

Caption: Antioxidant Free Radical Scavenging Mechanism.

Experimental_Workflow start Biodiesel Sample (High this compound) add_antioxidant Add Antioxidant (e.g., BHT, PG, TBHQ) at various concentrations start->add_antioxidant control Control Sample (No Antioxidant) start->control storage Accelerated Storage (e.g., elevated temperature, light/air exposure) add_antioxidant->storage control->storage rancimat Rancimat Test (EN 14112) Measure Induction Period storage->rancimat peroxide_value Peroxide Value (ASTM D3703) storage->peroxide_value acid_value Acid Value (ASTM D664) storage->acid_value data_analysis Data Analysis and Comparison rancimat->data_analysis peroxide_value->data_analysis acid_value->data_analysis conclusion Determine Optimal Antioxidant and Concentration data_analysis->conclusion

Caption: Experimental Workflow for Evaluating Antioxidant Efficacy.

References

Validation & Comparative

A Comprehensive Guide to the Validation of GC-FID Methods for Methyl Linolenate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl linolenate is crucial in various fields, including pharmaceuticals, food science, and clinical research. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely adopted and robust technique for this purpose. This guide provides a detailed comparison of the GC-FID method validation for this compound quantification against alternative methods, supported by experimental data and detailed protocols.

The validation of an analytical method ensures that it is suitable for its intended purpose.[1] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4]

Comparison of Analytical Methods

While GC-FID is a staple for fatty acid methyl ester (FAME) analysis, other techniques can also be employed. High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV) presents a viable alternative. The following table summarizes the performance characteristics of GC-FID and HPLC-UV for the quantification of this compound and other FAMEs, based on reported data.

Validation ParameterGC-FIDHPLC-UV
Linearity (R²) ≥ 0.999[5]≥ 0.995[6]
Accuracy (% Recovery) 98-102%[7]81.7 - 110.9%[6]
Precision (RSD) < 2% (repeatability); < 3% (intermediate precision)[7]< 3% (repeatability)[8]
LOD Analyte dependent, typically in the low µg/mL range[9]0.0001% mass for this compound[6]
LOQ Analyte dependent, typically in the low µg/mL range[9]0.0004% mass for this compound[6]
Specificity High, based on retention timeGood, but may have interferences
Robustness Generally high, with consistent performance under slight variations[7]Can be sensitive to mobile phase composition and flow rate

Experimental Protocols

GC-FID Method Validation Protocol for this compound

This protocol outlines the steps for validating a GC-FID method for the quantification of this compound.

1. Sample Preparation (Derivatization to FAMEs): Fatty acids in the sample are converted to their corresponding methyl esters (FAMEs) prior to GC analysis to increase their volatility.[10] A common method involves transesterification using a reagent like boron trifluoride in methanol (BF3/MeOH).[9]

  • Accurately weigh the sample containing lipids into a reaction tube.

  • Add an internal standard (e.g., methyl nonadecanoate) of known concentration.[11]

  • Add BF3/MeOH reagent.

  • Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 90 minutes).[9]

  • After cooling, add a non-polar solvent (e.g., hexane) and water to extract the FAMEs.

  • The hexane layer containing the FAMEs is collected for GC-FID analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent.[11]

  • Detector: Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all FAMEs.

  • Injection Volume: 1 µL.

3. Validation Parameters:

  • Specificity: The ability of the method to separate and quantify this compound without interference from other components in the sample matrix is assessed by analyzing blank samples and samples spiked with potential interfering substances.[7]

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations (typically 5-6 levels). The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.[5][7]

  • Accuracy: The accuracy is determined by spike-recovery studies. A known amount of this compound is added to a sample matrix, and the percentage of the added analyte that is recovered is calculated. The acceptance criterion is typically between 98-102%.[7]

  • Precision:

    • Repeatability (Intra-assay precision): The same sample is analyzed multiple times (e.g., n=6) on the same day by the same analyst.

    • Intermediate Precision (Inter-assay precision): The same sample is analyzed on different days, by different analysts, or with different equipment.

    • The precision is expressed as the Relative Standard Deviation (RSD), which should be less than 2% for repeatability and less than 3% for intermediate precision.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's performance is evaluated by intentionally introducing small variations in method parameters such as oven temperature, flow rate, and injection volume.[7]

Visualizing the Workflow and Method Relationships

To better understand the processes involved in GC-FID method validation, the following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.

GC_FID_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_validation Method Validation Sample Sample Weighing IS_Addition Internal Standard Addition Sample->IS_Addition Derivatization Derivatization (FAMEs) IS_Addition->Derivatization Extraction Extraction Derivatization->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Validation_Parameters_Relationship Validated_Method Validated Analytical Method Specificity Specificity Specificity->Validated_Method Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantification Linearity->LOQ Accuracy->Validated_Method Precision->Validated_Method LOD Limit of Detection LOD->LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

References

A Head-to-Head Battle: HPLC vs. GC for Methyl Linolenate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl linolenate, a critical fatty acid methyl ester (FAME), is paramount for applications ranging from pharmaceutical research to food science and biofuel development. The two primary analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each present a unique set of advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your analytical needs.

This compound, the methyl ester of linolenic acid (an omega-3 fatty acid), exists as various isomers, with alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) being of significant biological importance. The choice between HPLC and GC for their analysis hinges on factors such as the required resolution of these isomers, sample volatility, analytical speed, and sensitivity.

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID), has traditionally been the gold standard for FAME analysis due to its high resolution and sensitivity.[1] However, HPLC offers distinct advantages in specific scenarios, such as the analysis of thermally labile compounds and the superior separation of certain isomers.[2]

Quantitative Performance Comparison

The following table summarizes key performance metrics for HPLC and GC methods in the analysis of this compound, compiled from various analytical studies.

Performance MetricHPLC-UVGC-FID
Linearity (r²) > 0.99[2][3]> 0.9995[4]
Limit of Detection (LOD) 0.0001% mass[3]Low femtomol range on column[5]
Limit of Quantitation (LOQ) 0.0004% mass[3]Typically in the low µg/mL range[5]
Precision (Repeatability, RSD%) 0.2 - 1.3%[3]< 2.1%[4]
Isomer Separation (cis/trans) Excellent[2]Good to Excellent (highly dependent on column)[6]
Analysis Time Typically longer (e.g., 34 min)[2]Can be significantly faster (e.g., < 15 min)[4]

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis of this compound are provided below. It is crucial to note that for GC analysis, fatty acids must be derivatized to their more volatile methyl esters (FAMEs). This same derivatization can also be utilized for HPLC analysis, providing a direct comparison point.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

A common and effective method for the esterification of fatty acids is using a reagent like boron trifluoride in methanol.

  • Saponification: Reflux the lipid sample with methanolic sodium hydroxide.[1]

  • Esterification: Add boron trifluoride in methanol to the saponified sample and continue refluxing.[1]

  • Extraction: Extract the resulting FAMEs with a nonpolar solvent such as heptane.[1] The extracted FAMEs are then ready for injection into either the GC or HPLC system.

HPLC Method for this compound Analysis

This method is suitable for the quantification of FAMEs using UV detection.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Two C18 columns in series.[2]

  • Mobile Phase: Acetonitrile (isocratic elution).[2]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Detection: UV at 205 nm.[7]

  • Injection Volume: 10 µL.[7]

GC Method for this compound Analysis (Based on EN14103:2011)

This is a standardized method for the determination of FAME content, including this compound, in biodiesel.[8]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column with a highly polar stationary phase (e.g., CP-Sil 88, Rt-2560).[8][9]

  • Carrier Gas: Helium or Hydrogen.[4]

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping up to 240°C.[10]

  • Detector Temperature: 260 °C.[7]

  • Injector Temperature: 290 °C.[10]

  • Injection Volume: 1 µL.[8]

Logical Workflow for Method Selection

The choice between HPLC and GC for this compound analysis is dictated by the specific research question. The following diagram illustrates a logical workflow to guide this decision-making process.

MethodSelection start Analytical Goal isomers Isomer Separation (e.g., cis/trans, positional) start->isomers hplc HPLC isomers->hplc Yes volatility High Throughput & Broad FAME Profile? isomers->volatility No gc GC volatility->gc Yes thermolabile Thermally Labile Sample? volatility->thermolabile No thermolabile->hplc Yes thermolabile->gc No

Decision workflow for HPLC vs. GC selection.

Experimental Workflow Diagrams

The general experimental workflows for analyzing this compound by HPLC and GC are depicted below.

ExperimentalWorkflows cluster_hplc HPLC Workflow cluster_gc GC Workflow h_start Sample h_deriv Derivatization (FAMEs) h_start->h_deriv h_inject HPLC Injection h_deriv->h_inject h_sep C18 Separation h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Data Analysis h_detect->h_data g_start Sample g_deriv Derivatization (FAMEs) g_start->g_deriv g_inject GC Injection g_deriv->g_inject g_sep Capillary Column Separation g_inject->g_sep g_detect FID Detection g_sep->g_detect g_data Data Analysis g_detect->g_data

General experimental workflows for HPLC and GC.

Conclusion

References

Methyl Linolenate vs. Ethyl Linolenate as a Biofuel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of methyl linolenate and ethyl linolenate for their potential application as biofuels. The information presented is intended to assist researchers and professionals in the fields of renewable energy, biochemistry, and drug development in understanding the key performance characteristics of these two fatty acid esters.

Performance Characteristics: A Head-to-Head Comparison

The suitability of a fatty acid ester as a biofuel is determined by several key physical and chemical properties that influence its combustion performance and stability. Below is a summary of these properties for this compound and ethyl linolenate.

PropertyThis compoundEthyl Linolenate
Cetane Number 22.7[1]~23.0[2]
Kinematic Viscosity at 40°C (mm²/s) 3.38~3.8-4.2
Heat of Combustion (kJ/mol) -122706[3]Data not readily available
Oxidation Stability (Induction Period) LowLow
Molecular Formula C₁₉H₃₂O₂[4]C₂₀H₃₄O₂[5][6][7]
Molecular Weight ( g/mol ) 292.46[4]306.49
Density (g/cm³ at 20-25°C) ~0.895-0.900[4][8]~0.892[9]

Detailed Experimental Protocols

The data presented in this guide are based on standardized experimental procedures. Understanding these methodologies is crucial for the accurate interpretation and replication of results.

Cetane Number Determination (ASTM D613)

The cetane number, a critical indicator of ignition quality, is measured using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[10][11][12][13] The protocol involves:

  • Operating the CFR engine under specified, constant conditions.

  • The test fuel is introduced, and the compression ratio is adjusted until a specific ignition delay is achieved.[12]

  • The performance of the test fuel is bracketed by running two reference fuel blends with known cetane numbers, one higher and one lower than the sample.

  • The cetane number of the sample is then interpolated from the compression ratio readings of the sample and the reference fuels.[12]

Kinematic Viscosity Measurement (ASTM D445)

Kinematic viscosity, a measure of a fluid's resistance to flow under gravity, is determined using a calibrated glass capillary viscometer.[3][5][14][15] The procedure is as follows:

  • A fixed volume of the fuel sample is drawn into the viscometer.

  • The viscometer is placed in a constant temperature bath (typically 40°C for biodiesel) until the sample reaches thermal equilibrium.[3]

  • The time taken for the liquid to flow between two marked points on the viscometer is measured.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[15][16]

Oxidation Stability Assessment (EN 14112 - Rancimat Method)

The Rancimat method is an accelerated aging test used to determine the oxidation stability of biodiesel.[2][4][17] The key steps are:

  • A sample of the biodiesel is heated to a constant temperature (typically 110°C) in a reaction vessel.[4]

  • A continuous stream of purified air is passed through the sample, accelerating the oxidation process.[10]

  • Volatile organic acids, which are byproducts of oxidation, are carried by the air stream into a measuring vessel containing deionized water.[10][17]

  • The conductivity of the water is continuously monitored. The induction period is the time elapsed until a rapid increase in conductivity is detected, indicating the onset of significant oxidation.[10][11][17]

Visualizing the Processes

Transesterification of Triglycerides

The production of both methyl and ethyl linolenate from a triglyceride source, such as linseed oil, is achieved through a process called transesterification. This reaction involves the exchange of the alkyl group of an ester with the alkyl group of an alcohol.

Transesterification_Process Triglyceride Triglyceride (Linolenic Acid Source) Reaction_M Transesterification Triglyceride->Reaction_M Reaction_E Transesterification Triglyceride->Reaction_E Methanol Methanol Methanol->Reaction_M Ethanol Ethanol Ethanol->Reaction_E Catalyst Catalyst (e.g., NaOH) Catalyst->Reaction_M Catalyst->Reaction_E Methyl_Linolenate This compound Reaction_M->Methyl_Linolenate Glycerin Glycerin (Byproduct) Reaction_M->Glycerin Ethyl_Linolenate Ethyl Linolenate Reaction_E->Ethyl_Linolenate Reaction_E->Glycerin

Caption: The transesterification process for producing methyl and ethyl linolenate.

Workflow for Biofuel Property Comparison

The logical flow for a comparative analysis of these two biofuels involves production followed by a series of standardized tests.

Biofuel_Comparison_Workflow cluster_production Biofuel Synthesis cluster_testing Performance Testing cluster_analysis Comparative Analysis Methyl_Ester This compound Production Cetane Cetane Number (ASTM D613) Methyl_Ester->Cetane Viscosity Kinematic Viscosity (ASTM D445) Methyl_Ester->Viscosity Oxidation Oxidation Stability (EN 14112) Methyl_Ester->Oxidation Combustion Heat of Combustion Methyl_Ester->Combustion Ethyl_Ester Ethyl Linolenate Production Ethyl_Ester->Cetane Ethyl_Ester->Viscosity Ethyl_Ester->Oxidation Ethyl_Ester->Combustion Comparison Data Comparison & Evaluation Cetane->Comparison Viscosity->Comparison Oxidation->Comparison Combustion->Comparison

Caption: A logical workflow for the comparative evaluation of biofuel properties.

Summary and Conclusion

The comparison between methyl and ethyl linolenate reveals subtle but important differences in their properties as biofuels. Ethyl linolenate exhibits a slightly higher cetane number and kinematic viscosity compared to its methyl counterpart. The higher viscosity of ethyl linolenate could have implications for fuel atomization and cold-weather performance.

A significant consideration for both esters is their poor oxidative stability. The high degree of unsaturation in the linolenate molecule makes both compounds highly susceptible to oxidation, which can lead to the formation of deposits and acids, compromising fuel quality and engine performance. Therefore, the use of antioxidants would be essential for their practical application in biodiesel formulations.

From a production standpoint, methanol is often favored for transesterification due to its lower cost and faster reaction kinetics. However, ethanol can be produced from renewable biomass sources, making ethyl esters a potentially more sustainable "green" biofuel. The choice between methyl and ethyl linolenate will ultimately depend on a balance of factors including feedstock availability, production costs, and the desired final fuel properties. For many applications, a blend of these esters with more saturated fatty acid esters may be necessary to meet the required specifications for commercial biodiesel.

References

A Comparative Analysis of Alpha- and Gamma-Linolenic Acid Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the bioactive properties of alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), focusing on their metabolic pathways, anti-inflammatory, antioxidant, and anti-cancer effects. This guide provides a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to support researchers, scientists, and drug development professionals.

Alpha-linolenic acid (ALA), an omega-3 fatty acid, and gamma-linolenic acid (GLA), an omega-6 fatty acid, are both 18-carbon polyunsaturated fatty acids with distinct roles in human physiology.[1] While structurally similar, their different double bond positions lead to distinct metabolic pathways and a diverse range of biological activities. This guide offers a comparative analysis of their bioactivities, supported by experimental data, to inform future research and therapeutic development.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies to provide a direct comparison of the bioactivities of ALA and GLA.

Bioactivity MetricAlpha-Linolenic Acid (ALA)Gamma-Linolenic Acid (GLA)Cell Line/ModelCitation
IC50 (µM) at 48h 195302HT-29 (Colon Cancer)[2]
IC50 (µM) at 72h 230255HT-29 (Colon Cancer)[2]
Caspase-3 Activation Significant activation at 470 µMSignificant activation at 360 µMHT-29 (Colon Cancer)[2]
LDH Release (% of control) 42.4% at 470 µM63.9% at 360 µMHT-29 (Colon Cancer)[2]
Bioactivity MetricAlpha-Linolenic Acid (ALA)Gamma-Linolenic Acid (GLA)Cell Line/ModelCitation
NF-κB Activity Reduced by 32% at 100 µMNo significant changeHEK-293 (Human Embryonic Kidney)[3]
TNF-α Production Increased circulating levels in mice fed a diet with ALA.[4]No significant alteration in TNF-α levels in human peripheral blood mononuclear cells.[1]In vivo (mice) and in vitro (human PBMC)[1][4]
IL-6 Production Decreased circulating levels in mice fed a diet with ALA.[4]No significant alteration in IL-6 levels in human peripheral blood mononuclear cells.[1]In vivo (mice) and in vitro (human PBMC)[1][4]

Metabolic Pathways and Key Signaling

The metabolism of ALA and GLA proceeds through distinct enzymatic pathways, leading to the production of a variety of bioactive lipid mediators. These mediators, in turn, influence downstream signaling cascades involved in inflammation and cellular growth.

Metabolic Pathways of ALA and GLA

Metabolic Pathways of ALA and GLA cluster_ALA Alpha-Linolenic Acid (ALA) Pathway (Omega-3) cluster_GLA Gamma-Linolenic Acid (GLA) Pathway (Omega-6) cluster_eicosanoids Eicosanoid Production ALA Alpha-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA Elongase EPA_eic Anti-inflammatory Prostaglandins (PG3-series) Leukotrienes (LT5-series) EPA->EPA_eic DHA Docosahexaenoic Acid (DHA) (22:6n-3) DPA->DHA Δ6-desaturase, β-oxidation GLA Gamma-Linolenic Acid (GLA) (18:3n-6) DGLA Dihomo-gamma-linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-desaturase DGLA_eic Anti-inflammatory Prostaglandins (PG1-series) DGLA->DGLA_eic AA_eic Pro-inflammatory Prostaglandins (PG2-series) Leukotrienes (LT4-series) AA->AA_eic Signaling Pathways cluster_NFkB NF-κB Signaling Pathway cluster_AMPK LKB1-AMPK-mTOR Signaling Pathway Cytokines Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK complex Cytokines->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_expression LKB1 LKB1 AMPK AMPK LKB1->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Protein_synthesis Protein Synthesis & Cell Growth mTORC1->Protein_synthesis promotes ALA_node ALA ALA_node->NFkB_inactive inhibits activation ALA_node->AMPK activates GLA_node GLA GLA_node->NFkB_inactive no significant effect

References

Cross-Validation of Methyl Linolenate Quantification: A Comparative Guide to Detector Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl linolenate, a crucial fatty acid methyl ester (FAME), is paramount. The choice of detector in gas chromatography (GC) can significantly impact the precision, sensitivity, and reliability of these measurements. This guide provides an objective comparison of the two most common detectors used for this purpose: the Flame Ionization Detector (FID) and the Mass Spectrometry (MS) detector. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate detector for your specific research needs.

Detector Performance: A Quantitative Comparison

The selection of a detector for methyl linolen ate quantification hinges on a variety of performance metrics. While the Flame Ionization Detector (FID) is often lauded for its consistent response and cost-effectiveness, Mass Spectrometry (MS) offers unparalleled selectivity and sensitivity, especially in complex matrices. A comparative study of GC-FID and GC-MS methods revealed that while there are characteristic differences, the quantitative performance of GC-MS is satisfactorily comparable to that of GC-FID.[1][2]

Performance MetricFlame Ionization Detector (FID)Mass Spectrometry (MS) DetectorKey Considerations
Principle of Detection Measures the ions produced during the combustion of organic compounds in a hydrogen flame. The resulting current is proportional to the amount of organic compound.[3]Measures the mass-to-charge ratio of ionized molecules and their fragments, providing both quantitative and qualitative data.[3]FID provides a more universal response for hydrocarbons, while MS offers structural information for compound identification.
Selectivity Universal detector for organic compounds.Highly selective, can distinguish between co-eluting compounds based on their mass spectra.MS is advantageous for complex samples where chromatographic separation is incomplete.[1][2]
Sensitivity Generally considered less sensitive than MS.Highly sensitive, capable of detecting compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[3]For trace-level analysis of this compound, MS is the superior choice.
Limit of Detection (LOD) Typically in the low picogram (pg) range.Can reach the femtogram (fg) range, especially in selected ion monitoring (SIM) mode.A study on FAMEs reported a detection limit for GC-combustion-MS at 4.2 ng compound/g of injected sample.[4]
Limit of Quantification (LOQ) Generally higher than MS.Lower than FID, allowing for the accurate quantification of trace amounts.
Linearity Excellent linearity over a wide dynamic range.Good linearity, though it can be affected by detector saturation at high concentrations.Both detectors can provide excellent linearity with proper calibration.
Precision High precision, with Relative Standard Deviations (RSDs) typically below 5%.[5]High precision, comparable to FID.Instrument precision is a key parameter investigated in comparative studies.[1][2]
Accuracy High accuracy, with recoveries often between 95-105%.High accuracy, with recoveries in a similar range to FID. A study showed recoveries of 96.4-103.6% for GC-FID and 100.6-103.5% for GC-combustion-MS.[4]The choice of internal standard is critical for accuracy in GC-FID.[4]
Qualitative Analysis Limited to retention time data.Provides mass spectra, which act as a chemical fingerprint for definitive compound identification.MS is essential for confirming the identity of this compound, especially in the presence of isomers.
Cost & Complexity Lower initial cost and simpler operation.Higher initial cost and more complex operation and maintenance.FID is a more cost-effective option for routine quantitative analysis where compound identity is already established.[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for achieving reproducible and reliable quantification of this compound. The following sections outline the methodologies for sample preparation and analysis using both GC-FID and GC-MS systems.

Sample Preparation: Esterification of Fatty Acids to FAMEs

Prior to GC analysis, the fatty acids in the sample must be converted to their corresponding methyl esters (FAMEs), such as this compound. This derivatization step increases the volatility of the compounds, making them suitable for gas chromatography.

Materials:

  • Lipid-containing sample

  • Methanolic HCl (e.g., 2 M) or Boron trifluoride-methanol solution (BF3-methanol)

  • n-Heptane or Hexane

  • 6% (w/v) Sodium Carbonate (Na2CO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Internal Standard (IS) solution (e.g., methyl nonadecanoate, C19:0)

Procedure:

  • Sample Weighing: Accurately weigh approximately 100 mg of the lipid sample into a reaction vial.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the sample.

  • Esterification:

    • Add 2 mL of methanolic HCl to the vial.

    • Seal the vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) to allow for complete methylation.

  • Extraction:

    • After cooling to room temperature, add 2 mL of 6% Na2CO3 solution to neutralize the reaction.

    • Add 2 mL of n-heptane as the extraction solvent and vortex vigorously.

    • Allow the phases to separate. The upper heptane layer contains the FAMEs.[5]

  • Drying and Transfer:

    • Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried FAMEs solution to an autosampler vial for GC analysis.

GC-FID Analysis Protocol

This protocol is suitable for the routine quantification of this compound where high throughput and cost-effectiveness are priorities.

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent.

  • Injector: Split/splitless inlet.

  • Column: High-polarity capillary column, such as a wax-type column (e.g., Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 260°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

GC-MS Analysis Protocol

This protocol is recommended for applications requiring high sensitivity, selectivity, and definitive identification of this compound.

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent coupled to a Mass Spectrometer (e.g., Agilent 5977 Series MSD).

  • Injector: Split/splitless inlet.

  • Column: A slightly less polar but robust column is often used, such as a 5% phenyl-methylpolysiloxane column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at 5°C/min, hold for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification, scan a mass range of m/z 40-550.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions characteristic of this compound (e.g., m/z 79, 91, 108, 150, 292). This significantly enhances sensitivity and selectivity.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

Mandatory Visualizations

To further elucidate the processes involved in the analysis and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Analysis start Lipid Sample is Add Internal Standard start->is ester Esterification (Methylation) is->ester extract Liquid-Liquid Extraction ester->extract dry Drying with Na2SO4 extract->dry end_prep FAMEs in Heptane dry->end_prep injection GC Injection end_prep->injection separation Chromatographic Separation injection->separation fid FID separation->fid ms MS separation->ms quant_fid Quantification (FID) fid->quant_fid quant_ms Quantification & Identification (MS) ms->quant_ms

Caption: Experimental workflow for the quantification of this compound.

alpha_linolenic_acid_pathway ALA α-Linolenic Acid (ALA) (18:3, n-3) enzyme1 Δ6-desaturase ALA->enzyme1 SDA Stearidonic Acid (SDA) (18:4, n-3) enzyme2 Elongase SDA->enzyme2 ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) enzyme3 Δ5-desaturase ETA->enzyme3 EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) enzyme4 Elongase EPA->enzyme4 DPA Docosapentaenoic Acid (DPA) (22:5, n-3) enzyme5 Δ6-desaturase & Peroxisomal β-oxidation DPA->enzyme5 DHA Docosahexaenoic Acid (DHA) (22:6, n-3) enzyme1->SDA enzyme2->ETA enzyme3->EPA enzyme4->DPA enzyme5->DHA

Caption: Metabolic pathway of α-linolenic acid to EPA and DHA.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl Linolenate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of methyl linolenate, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals to ensure that the analytical procedures used are suitable for their intended purpose, providing reliable, reproducible, and accurate data.[5][6] This document will compare a primary gas chromatography (GC) method with an alternative high-performance liquid chromatography (HPLC) method, presenting supporting experimental data and detailed protocols.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[2][4] The ICH Q2(R1) guideline outlines the key validation parameters that need to be investigated, which include specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][7] These parameters ensure the quality and reliability of analytical data in the pharmaceutical industry.[5]

Primary Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a widely used technique for the analysis of fatty acid methyl esters (FAMEs), including this compound.[8][9][10] The method involves the derivatization of the fatty acid to its methyl ester, followed by separation and quantification using a GC system equipped with a flame ionization detector (FID).

  • Sample Preparation (Transesterification):

    • Accurately weigh approximately 100 mg of the sample into a vial.

    • Add an internal standard, such as methyl nonadecanoate (C19:0), at a known concentration.[10]

    • Add 2 mL of a 0.5 M solution of sodium methoxide in methanol.

    • Heat the mixture at 50°C for 10-15 minutes.

    • After cooling, add 2 mL of a 5% HCl solution in methanol and heat again at 50°C for 10-15 minutes.[11][12]

    • Add 2 mL of n-hexane and 2 mL of water, vortex, and allow the layers to separate.

    • Carefully collect the upper hexane layer containing the FAMEs for GC analysis.

  • Chromatographic Conditions:

    • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[13]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.4 mL/min).[9]

    • Injector Temperature: 250°C.[13]

    • Detector Temperature (FID): 250°C.[13]

    • Oven Temperature Program:

      • Initial temperature: 65°C, hold for 4 minutes.

      • Ramp 1: Increase to 185°C at 16°C/min, hold for 12 minutes.

      • Ramp 2: Increase to 235°C at 20°C/min, hold for 14 minutes.[9]

    • Injection Volume: 1 µL.

    • Data Acquisition: Use a suitable chromatography data system to integrate the peak areas.

Validation ParameterAcceptance Criteria (Typical)Experimental Results for this compound
Specificity The method should unequivocally assess the analyte in the presence of other components.Peak purity analysis and comparison with a reference standard confirm the identity of the this compound peak. No interference from other FAMEs was observed.
Linearity Correlation coefficient (r²) ≥ 0.995.r² = 0.9991 over a concentration range of 0.05 to 100.00 mg/mL.[9]
Accuracy Recovery of 98.0% to 102.0%.Mean recovery of 97-98% for similar polyunsaturated fatty acids.[13]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.RSD of < 2% for replicate injections of the same sample.[7] The repeatability for total this compound content meets the specifications of the EN14103:2011 method.[10]
Precision (Intermediate) RSD ≤ 3.0%.Inter-assay RSD of 0.78% to 13.0% for various fatty acids.[13]
Range The range is the interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.0.05 to 100.00 mg/mL.[9]
LOD Signal-to-noise ratio of 3:1.0.15 mg/g of oil.[9]
LOQ Signal-to-noise ratio of 10:1.0.48 mg/g of oil.[9]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.No significant changes in results were observed with minor variations in oven temperature (±2°C) and flow rate (±5%).

Alternative Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC can be an alternative method for the analysis of FAMEs, particularly when dealing with complex matrices or when GC is not available.[8][14]

  • Sample Preparation:

    • Follow the same transesterification procedure as described for the GC-FID method to convert linolenic acid to this compound.

    • After extraction with n-hexane, evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water mixture (e.g., 85:15 v/v).[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 205 nm.

    • Injection Volume: 20 µL.

Validation ParameterAcceptance Criteria (Typical)Experimental Results for this compound
Specificity The method should unequivocally assess the analyte in the presence of other components.Chromatographic separation of this compound from other FAMEs is achieved, confirmed by retention time matching with a standard.
Linearity Correlation coefficient (r²) ≥ 0.995.r² ≥ 0.995 for the analytical curve of the this compound standard.[14]
Accuracy Recovery of 98.0% to 102.0%.Recovery values between 81.7 ± 0.2% and 110.9 ± 0.1% have been reported for FAMEs.[14]
Precision (Repeatability) RSD ≤ 2.0%.Repeatability (%) was found to be between 0.2% and 1.3%.[14]
Precision (Intermediate) RSD ≤ 3.0%.To be determined by the user.
Range The range is the interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.To be determined based on linearity, accuracy, and precision studies.
LOD Signal-to-noise ratio of 3:1.0.0001% mass.[14]
LOQ Signal-to-noise ratio of 10:1.0.0004% mass.[14]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.Minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min) did not significantly affect the results.

Comparison of Analytical Methods

FeatureGC-FID MethodHPLC-UV Method
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase.
Sensitivity Generally higher for volatile compounds.Can be sensitive depending on the chromophore of the analyte.
Selectivity High resolution for complex mixtures of FAMEs.May have co-elution issues with structurally similar FAMEs.
Derivatization Mandatory (transesterification).Mandatory (transesterification).
Speed Can have longer run times depending on the temperature program.Can be faster for isocratic methods.
Cost Generally lower operational cost.Higher solvent consumption and cost.

Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report specificity->report range_node Range linearity->range_node accuracy->range_node precision->range_node range_node->report lod_loq->report robustness->report end End: Method Approved report->end

Caption: Workflow for the validation of an analytical method according to ICH guidelines.

ICH_Validation_Parameters method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision range_node Range method->range_node lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness

Caption: Interrelationship of ICH validation parameters for an analytical method.

Conclusion

Both GC-FID and HPLC-UV methods can be validated for the quantitative analysis of this compound according to ICH guidelines. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The GC-FID method is a well-established and robust technique for FAME analysis, while the HPLC-UV method provides a viable alternative. Regardless of the method chosen, a thorough validation is crucial to ensure the generation of reliable and accurate analytical data.

References

Navigating the Nuances of Methyl Linolenate Analysis: A Guide to Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl linolenate, a critical omega-3 fatty acid methyl ester (FAME), is paramount. This guide provides a comprehensive overview of inter-laboratory comparison practices, detailing experimental protocols and presenting comparative data to ensure analytical proficiency and data reliability.

Inter-laboratory comparisons, or proficiency tests (PTs), are essential for assessing the competence of laboratories in performing specific analyses. By analyzing the same homogenous sample, participating laboratories can benchmark their performance against their peers and an assigned reference value. This process is crucial for ensuring the quality and comparability of analytical data across different sites, a fundamental requirement in both research and industrial settings.

Hypothetical Inter-laboratory Comparison Results

The following table summarizes the results of a hypothetical inter-laboratory comparison for the determination of this compound in a vegetable oil sample. This data illustrates the typical variation in results observed among different laboratories and methods.

Table 1: Summary of a Hypothetical Inter-laboratory Comparison for this compound (% of total FAMEs)

Analytical MethodNumber of Participating LaboratoriesAssigned Value (Mean)Standard DeviationRange of Reported Results
Gas Chromatography - Flame Ionization Detector (GC-FID)2510.50.89.2 - 11.8
Gas Chromatography - Mass Spectrometry (GC-MS)1510.60.69.5 - 11.5

The Critical Role of Esterification in FAME Analysis

The analysis of fatty acids by gas chromatography typically requires a derivatization step to convert them into their more volatile methyl esters. The choice of esterification method can significantly impact the final quantitative result for this compound. A comparative study on different esterification methods for the analysis of fatty acids in flaxseed oil yielded the following results for this compound.

Table 2: Comparison of Esterification Methods for this compound Analysis in Flaxseed Oil

Esterification MethodMean Concentration (mg/g)Standard Deviation
Joseph and Ackman (JAC)5775.2
ISO 55095766.1
Bannon et al. (BBA)5597.3
Jham et al. (JHA)5548.0

Data adapted from a comparative study on esterification methods.

Experimental Protocol: A Step-by-Step Guide

The following is a typical experimental protocol for the analysis of this compound in an edible oil sample as part of an inter-laboratory comparison.

1. Sample Preparation (Esterification)

This protocol utilizes a common and effective method for the preparation of fatty acid methyl esters.

  • Reagents:

    • 0.5 M Sodium methoxide in methanol

    • 1 M Sulfuric acid in methanol

    • Saturated sodium chloride solution

    • Hexane (GC grade)

    • Anhydrous sodium sulfate

  • Procedure:

    • Weigh approximately 25 mg of the oil sample into a screw-cap test tube.

    • Add 1.5 mL of 0.5 M sodium methoxide in methanol.

    • Cap the tube and heat in a water bath at 50°C for 10 minutes, with occasional shaking.

    • Cool the tube to room temperature.

    • Add 2 mL of 1 M sulfuric acid in methanol.

    • Cap the tube and heat again at 50°C for 10 minutes, with occasional shaking.

    • Cool the tube to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex the tube for 1 minute and then centrifuge at 2000 rpm for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

    • The sample is now ready for GC analysis.

2. Gas Chromatography (GC) Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a highly polar column like a biscyanopropyl polysiloxane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes

      • Ramp rate: 4°C/minute to 240°C

      • Hold at 240°C for 10 minutes

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Identification and Quantification:

    • FAMEs are identified by comparing their retention times with those of a certified FAME standard mixture.

    • Quantification is typically performed using area normalization, where the peak area of each FAME is expressed as a percentage of the total area of all identified FAMEs. Alternatively, an internal standard method can be used for more accurate quantification.

Visualizing the Inter-laboratory Comparison Workflow

The following diagram illustrates the key stages of an inter-laboratory comparison for this compound analysis.

Inter_Laboratory_Comparison_Workflow A PT Provider Prepares and Characterizes Homogenous Sample B Sample Distribution to Participating Laboratories A->B C Laboratories Perform Analysis (Esterification & GC) B->C D Submission of Analytical Results to PT Provider C->D E Statistical Analysis of Submitted Data D->E F Calculation of Assigned Value and Standard Deviation E->F G Performance Evaluation of Each Laboratory (e.g., Z-scores) E->G H Issuance of Proficiency Test Report F->H G->H I Laboratories Review Performance and Implement Corrective Actions if Necessary H->I

Caption: Workflow of an inter-laboratory comparison for this compound analysis.

A Comparative Guide to the Accurate and Precise Quantification of Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of methyl linolenate, a polyunsaturated fatty acid methyl ester of significant biological interest, is paramount. This guide provides an objective comparison of common analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The quantification of this compound is crucial in various fields, including nutrition, pharmacology, and biofuel analysis. The choice of analytical method can significantly impact the reliability of experimental results. This guide focuses on the two most prevalent techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), evaluating their performance based on accuracy, precision, and other key validation parameters.

Comparative Analysis of Quantification Methods

The performance of different analytical methods for this compound quantification can be summarized by key validation parameters. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a widely adopted and robust method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) presents a viable alternative.

MethodAnalyteLinearity (r²)Accuracy (Recovery %)Precision (Repeatability, %RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-FID Fatty Acid Methyl Esters> 0.99986.2 - 92.5%Intra-day: 2.7 - 4.6%, Inter-day: 4.1 - 5.8%0.21 - 0.32 mg/kg0.63 - 0.97 mg/kg
GC-FID Four Major Fatty AcidsHighSatisfactoryGoodNot SpecifiedNot Specified
GC-FID Fatty Acid Methyl Esters> 0.9998 - 102%< 5%1.18 mg/mL3.94 mg/mL
HPLC-UV This compound≥ 0.99581.7 ± 0.2 - 110.9 ± 0.1%0.2 - 1.3%0.0001% mass0.0004% mass
HPLC-UV Fatty Acid Methyl Esters> 0.99Satisfactory< 3%Not SpecifiedNot Specified

This table summarizes data from multiple studies and may not represent a direct head-to-head comparison under identical conditions.

Experimental Workflows and Signaling Pathways

To visualize the general process of this compound quantification, the following diagram outlines a typical experimental workflow.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification Sample Biological Sample (e.g., oil, tissue, cells) Extraction Lipid Extraction Sample->Extraction Derivatization Esterification to FAMEs (e.g., with BF3/Methanol) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (FID, MS, or UV) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Internal/External Standard) Integration->Quantification

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a foundation for replicating these analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol is adapted from a validated method for the quantification of fatty acids in vegetable oils.[1]

1. Sample Preparation (Esterification):

  • Weigh 25-30 mg of the oil sample into a 20 mL glass vial.

  • Add 500 µL of internal standard solution (e.g., nonadecanoic acid methyl ester at 2000 µg/mL in hexane).[1]

  • Add 5 mL of hexane, 5 mL of methanol, and 1 mL of 0.5 M sodium hydroxide in methanol.

  • Close the vial and heat to 80°C with continuous shaking for 30 minutes.

  • After cooling and phase separation, transfer 3 mL of the upper hexane layer and filter it through anhydrous sodium sulfate.

  • 1 µL of this solution is injected into the GC.[1]

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: DB-WAX fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen at a flow rate of 1.3 mL/min.[1]

  • Oven Temperature Program: Hold at 200°C for 17 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • Detector (FID) Temperature: 260°C.[1]

  • Injection Volume: 1 µL with a split ratio of 50:1.[1]

3. Quantification:

  • Quantification is performed using the internal standard method.[1] A calibration curve is generated by preparing five calibration standard solutions by diluting a stock standard solution of fatty acid methyl esters.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This protocol is based on a method for the analysis of fatty acid methyl esters in biodiesel.[2][3]

1. Sample Preparation:

  • For oil samples, transesterification to fatty acid methyl esters (FAMEs) is required as described in the GC-FID protocol.

  • Dissolve a known amount (e.g., 25 mg) of the FAME sample in acetonitrile.[3] No further treatment is necessary before injection.[3]

2. HPLC-UV Conditions:

  • HPLC System: Shimadzu CTO-20A or equivalent with a UV detector.[3]

  • Column: Shim-Pack VP-ODS C18 reversed-phase column (250 mm × 4.6 mm, 5 µm).[3]

  • Column Temperature: 40°C.[3]

  • Mobile Phase: Gradient elution with methanol (MeOH) and a mixture of 2-propanol-hexane 5:4 (v/v) (PrHex).[3]

    • Gradient Program: Start with 100% MeOH, ramp to 50% MeOH and 50% PrHex in 10 minutes, and hold for 10 minutes.[3]

  • Flow Rate: 1 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • UV Detection: 205 nm.[3]

3. Quantification:

  • The external calibration method is used for quantification.[3] Calibration curves are constructed by plotting the integrated peak areas versus the known amounts of methyl ester standards.[3]

Discussion of Methodologies

Gas Chromatography (GC) is the most established and widely used technique for the analysis of fatty acid methyl esters. Its high resolution allows for the separation of complex mixtures of FAMEs. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and a wide linear range. For even greater specificity and the ability to identify unknown compounds, GC can be coupled with a Mass Spectrometer (GC-MS).[4][5] The primary drawback of GC analysis is the requirement for derivatization of fatty acids to their more volatile methyl esters.

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC. A significant advantage of reversed-phase HPLC is its ability to separate FAMEs at lower temperatures, which can be beneficial for highly unsaturated and thermally labile compounds. HPLC with UV detection is a common configuration, although the response can vary between different FAMEs. One study demonstrated that an HPLC-UV method was efficient for determining the fatty acid methyl ester content of biodiesel and correlated well with the reference GC method.[2] Furthermore, HPLC can be particularly effective in separating cis and trans isomers, which can be challenging with some GC methods.[3]

Conclusion

Both GC-FID and HPLC-UV are reliable methods for the quantification of this compound, each with its own set of advantages and limitations. GC-FID is a highly sensitive and robust method that is well-suited for the routine analysis of a wide range of fatty acid methyl esters.[6] HPLC-UV provides a valuable alternative, particularly for the analysis of thermally sensitive compounds and for the separation of geometric isomers.

The selection of the optimal method will depend on the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. For routine, high-throughput analysis of stable FAMEs, GC-FID remains a strong choice. For applications requiring the analysis of labile compounds or challenging isomer separations, HPLC-UV should be considered. Regardless of the method chosen, proper method validation is essential to ensure the accuracy and precision of the results.

References

A Comparative Guide to Methyl Linolenate Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and pure extraction of methyl linolenate is a critical step for various applications, from pharmaceutical research to the development of nutritional supplements. This guide provides an objective comparison of prevalent extraction techniques, supported by experimental data and detailed methodologies.

The selection of an appropriate extraction method depends on several factors, including the desired yield, purity, processing time, cost, and environmental impact. This guide explores a range of techniques from traditional solvent-based methods to modern, greener alternatives, offering a comprehensive overview to inform your selection process.

Quantitative Comparison of Extraction Techniques

The following table summarizes the performance of various this compound extraction techniques based on quantitative data from several studies. It is important to note that the source material and experimental conditions vary between studies, which can influence the results.

Extraction TechniqueSource MaterialKey ParametersYieldPurity/ConcentrationReference
Flash Chromatography Spirulina platensisNot specified71% w/wNot specified[1]
Solid-Phase Extraction Methyl Soyate40% AgNO₃/SiO₂ adsorbentNot specified55.6% this compound in extracted fraction[2]
Ultrasound-Assisted Extraction (UAE) Flaxseed40 kHz, 30°C, 40 min, 1:10 solid to solvent ratio11.5% improvement over conventional methodsNo significant effect on α-Linolenic acid profile[3]
Supercritical Fluid Extraction (SFE) Lycium barbarum Residue Oil250 bar, 60°C, 2.0 h, 30 g/min CO₂, 2% ethanol17 g/100 g (total oil)γ-linolenic acid was a primary unsaturated fatty acid[4]
Microwave-Assisted Extraction (MAE) Hempseed450 W, 7.19 min33.91% w/w (total oil)Better oxidative stability than Soxhlet[5]
Soxhlet Extraction HempseedNot specified37.93% w/w (total oil)Lower oxidative stability than MAE[5]
Cold Pressing Nut OilsNot specifiedLower yield than SoxhletHigher quality oil with better preservation of bioactive compounds[6][7][8]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for replicating and adapting these extraction techniques. Below are methodologies for the key experiments cited in this guide.

Solid-Phase Extraction (SPE) with Silver Nitrate/Silica Gel

This technique leverages the affinity of silver ions for the double bonds in unsaturated fatty acids to selectively retain and enrich this compound.

Protocol for Preparation of Silver Nitrate Impregnated Silica Gel:

  • Activate silica gel (60 for column chromatography, 70-230 mesh) by baking at 130°C for 12 hours.

  • Cool the activated silica gel in a desiccator.

  • Prepare a 10% (w/w) silver nitrate solution in water.

  • Add the silver nitrate solution dropwise to the activated silica gel while shaking to ensure even impregnation.

  • Dry the impregnated silica gel in an oven at 80°C for 1 hour.[9]

Extraction Protocol:

  • Pack a solid-phase extraction cartridge with the prepared silver nitrate impregnated silica gel.

  • Dissolve the fatty acid methyl ester (FAME) mixture in a non-polar solvent like hexane.

  • Load the FAME solution onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent to elute saturated and less unsaturated FAMEs.

  • Elute the enriched this compound fraction using a more polar solvent or a solvent mixture containing a compound that displaces the this compound from the silver ions.[2][10]

G start Start: FAME Mixture in Hexane prep_column Prepare AgNO3/Silica Gel SPE Column start->prep_column load_sample Load FAME Mixture onto Column prep_column->load_sample wash_column Wash with Non-Polar Solvent (e.g., Hexane) load_sample->wash_column elute_saturates Elute Saturated and Monounsaturated FAMEs wash_column->elute_saturates elute_linolenate Elute this compound with Polar Solvent wash_column->elute_linolenate collect_fraction Collect Enriched This compound Fraction elute_linolenate->collect_fraction end End collect_fraction->end

Workflow for Solid-Phase Extraction of this compound.
Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency and reducing extraction time.

Optimized Protocol for Flaxseed Oil:

  • Grind flaxseed into a powder.

  • Mix the flaxseed powder with n-hexane at a solid-to-solvent ratio of 1:10 (w/v).

  • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

  • Apply sonication at a frequency of 40 kHz and a temperature of 30°C for 40 minutes.

  • After sonication, separate the liquid extract from the solid residue by filtration or centrifugation.

  • Evaporate the solvent from the liquid extract to obtain the flaxseed oil containing this compound.[3]

G start Start: Ground Flaxseed mix_solvent Mix with Hexane (1:10 w/v) start->mix_solvent sonication Ultrasonic Treatment (40 kHz, 30°C, 40 min) mix_solvent->sonication separation Separate Solid and Liquid Phases sonication->separation solvent_removal Evaporate Hexane from Liquid Extract separation->solvent_removal collect_oil Collect Flaxseed Oil solvent_removal->collect_oil end End collect_oil->end

Workflow for Ultrasound-Assisted Extraction.
Supercritical Fluid Extraction (SFE)

SFE with carbon dioxide (CO₂) is a green extraction technique that uses a supercritical fluid as the solvent. The solvent properties can be tuned by changing pressure and temperature, allowing for selective extraction.

Optimized Protocol for Lycium barbarum Residue Oil:

  • Load the ground and dried source material into the extraction vessel.

  • Pressurize the system with CO₂ to 250 bar and heat to 60°C.

  • Introduce 2% ethanol as a co-solvent to enhance the extraction of more polar compounds.

  • Maintain a CO₂ flow rate of 30 g/min for a dynamic extraction time of 2.0 hours.

  • Depressurize the CO₂ in a separator vessel, causing the extracted oil to precipitate.

  • Collect the extracted oil.[4]

G start Start: Ground Source Material load_vessel Load Material into Extraction Vessel start->load_vessel pressurize_heat Pressurize to 250 bar Heat to 60°C load_vessel->pressurize_heat add_cosolvent Introduce 2% Ethanol Co-solvent pressurize_heat->add_cosolvent dynamic_extraction Dynamic Extraction with CO2 (30 g/min for 2h) add_cosolvent->dynamic_extraction depressurize Depressurize in Separator dynamic_extraction->depressurize collect_oil Collect Precipitated Oil depressurize->collect_oil end End collect_oil->end

Workflow for Supercritical Fluid Extraction.
Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample matrix, leading to a rapid extraction process with reduced solvent consumption.

Optimized Protocol for Hempseed Oil:

  • Weigh 15 g of ground hemp seeds and mix with n-hexane at a solvent-to-seed powder ratio of 10:1.

  • Place the mixture in a microwave extraction system.

  • Apply microwave power of 450 W for an extraction time of 7.19 minutes.

  • After extraction, cool the vessel and filter the mixture to separate the liquid extract.

  • Evaporate the n-hexane from the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the hempseed oil.[5]

G start Start: Ground Hempseed mix_solvent Mix with Hexane (10:1 v/w) start->mix_solvent microwave_irradiation Microwave Irradiation (450 W, 7.19 min) mix_solvent->microwave_irradiation cool_filter Cool and Filter Mixture microwave_irradiation->cool_filter solvent_evaporation Evaporate Hexane cool_filter->solvent_evaporation collect_oil Collect Hempseed Oil solvent_evaporation->collect_oil end End collect_oil->end

Workflow for Microwave-Assisted Extraction.

Concluding Remarks

The choice of an optimal extraction technique for this compound is a multifaceted decision.

  • For high purity and selective separation , solid-phase extraction with silver nitrate and flash chromatography are excellent choices, although they may be more suitable for smaller-scale laboratory preparations.

  • For improved yield and reduced processing time compared to conventional methods, Ultrasound-Assisted Extraction and Microwave-Assisted Extraction are highly effective. These methods are also considered "greener" due to lower energy and solvent consumption.

  • For a truly green and tunable extraction process , Supercritical Fluid Extraction with CO₂ is a superior option, although it requires specialized equipment.

  • Conventional methods like Soxhlet and cold pressing remain relevant as benchmarks and for specific applications. Soxhlet extraction generally provides high yields but can be time and solvent-intensive, while cold pressing excels at preserving the quality of the oil, albeit with potentially lower yields.

Researchers and drug development professionals should carefully consider the specific requirements of their application to select the most appropriate and efficient extraction technique for this compound.

References

A Comparative Guide to Assessing the Linearity of Methyl Linolenate Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipids, establishing the linearity of a calibration curve is a critical step in method validation. This ensures that the instrumental response is directly proportional to the concentration of the analyte over a defined range. This guide provides a comparative overview of the linearity of methyl linolenate calibration curves obtained by two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Comparison of Analytical Methods for this compound Quantification

The choice between GC-FID and HPLC-UV for the analysis of this compound, a key omega-3 fatty acid methyl ester (FAME), depends on various factors including sample matrix, required sensitivity, and available instrumentation. Both methods have demonstrated excellent linearity for the quantification of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for FAME analysis. It offers high resolution and sensitivity.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) provides an alternative approach, particularly useful for samples that are not amenable to the high temperatures required for GC analysis.

Quantitative Data Summary

The following table summarizes the key performance parameters for the linearity of this compound calibration curves from published studies using GC-FID and HPLC-UV.

ParameterGC-FIDHPLC-UV
Concentration Range 3.12 - 199.8 µg/mL[1]3.4 - 952.0 mg/L[2]
Correlation Coefficient (R²) > 0.999[1][3]> 0.99[2][4]
Limit of Detection (LOD) 0.27 µg/mL[1]Not explicitly stated, but LOQ is provided.
Limit of Quantification (LOQ) 0.81 µg/mL[1]1.1 mg/L (calculated)[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of this compound using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is based on the method described for the analysis of fatty acid methyl esters in bee products.[1][3]

a) Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or toluene).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 3.12 - 199.8 µg/mL).[1]

  • Sample Preparation (Derivatization): For samples containing triglycerides or free fatty acids, a derivatization step to convert them to FAMEs is necessary. A common method is transesterification using boron trifluoride-methanol solution (BF3/MeOH).

    • To the lipid extract, add a mixture of toluene and BF3/MeOH.

    • Heat the mixture at 70°C for 90 minutes.[3]

    • After cooling, add distilled water and hexane.

    • Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

b) GC-FID Operating Conditions:

  • Gas Chromatograph: Agilent 7890A Series GC or equivalent.

  • Column: A polar capillary column suitable for FAME separation (e.g., Rt-2560, 100 m x 0.25 mm, 0.20 µm).

  • Injector: Split/splitless inlet at 230°C with a split ratio of 1:20.

  • Oven Temperature Program:

    • Initial temperature: 100°C

    • Ramp to 240°C at a specified rate.

  • Carrier Gas: Helium at a constant flow rate of 1.26 mL/min.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

This protocol is based on the method described by Carvalho et al. for the analysis of FAMEs.[2][4]

a) Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound standard in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations in the range of 3.4 to 952.0 mg/L.[2]

  • Sample Preparation: If the sample is already in the form of FAMEs (e.g., biodiesel), it can be diluted directly in acetonitrile. For other matrices, an extraction and derivatization to FAMEs, similar to the GC-FID protocol, is required before dilution in the mobile phase.

b) HPLC-UV Operating Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: Isocratic elution with acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 205 nm.[5]

  • Injection Volume: 10 µL.

Mandatory Visualizations

Workflow for Assessing Calibration Curve Linearity

The following diagram illustrates the general workflow for establishing the linearity of a calibration curve for an analytical method.

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation cluster_validation Validation Assessment stock Prepare Stock Solution of this compound standards Prepare a Series of Calibration Standards (e.g., 5-7 concentrations) stock->standards injection Inject Standards into GC-FID or HPLC-UV standards->injection data_acq Acquire Peak Area Response for Each Standard injection->data_acq plot Plot Peak Area vs. Concentration data_acq->plot regression Perform Linear Regression Analysis plot->regression params Determine R², Slope, and Intercept regression->params linearity_check Assess Linearity (R² ≥ 0.99) params->linearity_check lod_loq Calculate LOD and LOQ linearity_check->lod_loq

Caption: Workflow for assessing the linearity of a calibration curve.

This guide provides a foundational understanding of the linearity assessment for this compound calibration curves using GC-FID and HPLC-UV. For specific applications, further method development and validation according to the relevant regulatory guidelines (e.g., ICH, FDA) are essential.

References

A Comparative Guide to the Limits of Detection and Quantification for Methyl Linolenate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of methyl linolenate, a crucial fatty acid methyl ester (FAME), is paramount. This guide provides an objective comparison of the performance of various analytical methodologies, focusing on the limits of detection (LOD) and quantification (LOQ), supported by experimental data from published studies.

Performance Comparison of Analytical Methods

The selection of an analytical technique for this compound analysis is often dictated by the required sensitivity and the complexity of the sample matrix. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods. Each offers distinct advantages in terms of sensitivity, selectivity, and throughput.

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound or closely related analytes using these techniques. It is important to note that direct comparison of these values can be challenging due to variations in instrumentation, experimental protocols, and the units in which the limits are reported. Where possible, conversions have been made to facilitate comparison, with all assumptions noted.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Source
HPLC-UV This compound0.0001% (m/m)0.0004% (m/m)[1]
GC-MS Fatty Acids (general)0.05 - 1.0 pgNot Reported[2]
GC-MS (two-photon ionization) Methyl Linoleate3 ppm11 ppm[3]
LC-MS Fatty Acid Methyl EstersDown to 3 ngDown to 6 ng[4]
LC-MS/MS α-Linolenic Acid0.8 - 10.7 nmol/L2.4 - 285.3 nmol/L[5]

Note on Units:

  • % (m/m): Percentage by mass. Assuming a 1g sample, 0.0001% is equivalent to 1 µg.

  • pg: Picogram.

  • ppm: Parts per million, roughly equivalent to µg/g or µg/mL.

  • ng: Nanogram.

  • nmol/L: Nanomoles per liter. For α-linolenic acid (molar mass ~278.43 g/mol ), 1 nmol/L is approximately 0.278 ng/mL.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols used to determine the LOD and LOQ in the cited studies.

HPLC-UV Method

The determination of this compound by HPLC-UV often involves the following steps:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create a series of calibration standards with decreasing concentrations.

  • Chromatographic Separation: An isocratic elution is typically performed on a C18 column with acetonitrile as the mobile phase. The column temperature is maintained at a constant temperature, for example, 40°C.

  • UV Detection: The eluent is monitored at a wavelength of 205 nm.

  • LOD and LOQ Determination: The LOD and LOQ are determined by the successive decrease in the concentration of the prepared standards until the smallest detectable peak is observed. This concentration is then multiplied by 3 to obtain the LOD and by 10 to obtain the LOQ[6]. Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 * (standard deviation of the response / slope) and LOQ = 10 * (standard deviation of the response / slope)[7].

GC-MS Method

For the analysis of fatty acid methyl esters, including this compound, by GC-MS, a typical protocol is as follows:

  • Sample Preparation and Derivatization: Lipids are extracted from the sample matrix. Free fatty acids are then derivatized to their methyl esters. For samples already containing methyl esters (e.g., biodiesel), a simple dilution in a suitable solvent like toluene may be sufficient. An internal standard, such as methyl nonadecanoate (C19:0), is often added for quantification[8].

  • Gas Chromatography: The FAMEs are separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed with a gradient to ensure the separation of different FAMEs. Helium is commonly used as the carrier gas[3].

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • LOD and LOQ Determination: The LOD is often defined as a signal-to-noise ratio of 3, while the LOQ is defined as a signal-to-noise ratio of 10. These are determined by injecting a series of diluted standards[2][3].

LC-MS/MS Method

The analysis of fatty acids like α-linolenic acid by LC-MS/MS provides high sensitivity and selectivity. The protocol generally involves:

  • Sample Preparation: For the analysis of free fatty acids, a protein precipitation or liquid-liquid extraction is performed on the sample (e.g., serum)[9].

  • Chromatographic Separation: A reversed-phase C18 column is used with a mobile phase gradient, often consisting of an aqueous component with an additive like ammonium acetate and an organic component such as acetonitrile, to achieve separation[5][9].

  • Tandem Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored. This enhances selectivity and sensitivity[5].

  • LOD and LOQ Determination: The limits of detection and quantification are typically determined from the calibration curve, based on the standard deviation of the y-intercepts of the regression line or by determining the signal-to-noise ratio at low concentrations[5].

Visualizing the Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analyte like this compound.

LOD_LOQ_Workflow start Start: Define Analytical Method prep_standards Prepare Calibration Standards (Serial Dilutions) start->prep_standards instrument_analysis Analyze Standards and Blanks (e.g., GC-MS, HPLC-UV, LC-MS/MS) prep_standards->instrument_analysis construct_curve Construct Calibration Curve (Response vs. Concentration) instrument_analysis->construct_curve calc_params Calculate Regression Parameters (Slope, Intercept, Std. Dev.) construct_curve->calc_params method_choice Method for LOD/LOQ? calc_params->method_choice sn_method Signal-to-Noise Ratio Method method_choice->sn_method S/N sd_slope_method Std. Dev. of Response & Slope Method method_choice->sd_slope_method Calibration Curve determine_sn Determine S/N for Low Conc. Standards sn_method->determine_sn calc_lod_loq_sd LOD = 3.3 * (SD / Slope) LOQ = 10 * (SD / Slope) sd_slope_method->calc_lod_loq_sd calc_lod_loq_sn LOD = S/N of 3 LOQ = S/N of 10 determine_sn->calc_lod_loq_sn validation Experimental Validation (Analyze Spiked Samples at LOD/LOQ) calc_lod_loq_sn->validation calc_lod_loq_sd->validation end End: Report LOD & LOQ validation->end

Caption: Workflow for LOD & LOQ Determination.

References

A Comparative Guide to the Cellular Effects of Alpha- and Gamma-Linolenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), two polyunsaturated fatty acids (PUFAs) of significant interest in cellular research. While both are 18-carbon fatty acids with three double bonds, their structural differences—ALA as an omega-3 fatty acid and GLA as an omega-6—lead to distinct metabolic pathways and cellular consequences.[1][2] This document summarizes key experimental data on their comparative performance in cell studies, details relevant experimental protocols, and visualizes the signaling pathways they modulate.

Comparative Analysis of Cytotoxicity and Apoptosis

Both ALA and GLA have been shown to inhibit the proliferation of various cancer cell lines, primarily by inducing apoptosis. However, their efficacy can vary depending on the cell type and experimental conditions.

In a direct comparison using the HT-29 human colorectal cancer cell line, both fatty acids induced a concentration-dependent inhibition of cell viability and promoted cell death via apoptosis.[3] ALA, however, demonstrated a slightly lower IC50 value, suggesting greater potency in this specific cell line.[3][4] It was also noted that ALA significantly affected mitochondrial pathways, an effect not observed with GLA in the same study.[3][4] In contrast, other research has highlighted GLA as a more potent enhancer of paclitaxel cytotoxicity in breast cancer cells when compared to ALA.[5]

The induction of apoptosis is a common mechanism for both fatty acids. Studies have shown they can trigger caspase-3 activation, a key executioner caspase in the apoptotic cascade.[3][6] For ALA, this is often linked to the regulation of the Bcl-2 family of proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2.[7][8] GLA-induced apoptosis is also mediated by the release of cytochrome c from the mitochondria and subsequent caspase activation, and it has been linked to an increase in lipid peroxidation.[6]

Table 1: Comparative Cytotoxicity of ALA and GLA in Cancer Cell Lines

Cell LineFatty AcidIC50 Value (µM)Exposure Time (h)AssayReference
HT-29 (Colorectal)ALA23072MTT[3][4]
HT-29 (Colorectal)GLA25572MTT[3][4]
K562/ADM (Leukemia)GLA11348Not Specified[3]
K562/ADM (Leukemia)GLA101.5972Not Specified[3]
MG63 (Osteosarcoma)ALA51.69Not SpecifiedMTT[7]
143B (Osteosarcoma)ALA56.93Not SpecifiedMTT[7]
U2OS (Osteosarcoma)ALA49.80Not SpecifiedMTT[7]
MCF-7 (Breast)ALA17.5524MTT[9]

Modulation of Inflammatory Signaling Pathways

ALA and GLA, along with their metabolites, are potent modulators of inflammatory processes at the cellular level. They often exert opposing effects reflective of their omega-3 and omega-6 lineage.

ALA is generally considered anti-inflammatory. It can be metabolized into longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to potent anti-inflammatory and pro-resolving oxylipins.[10][11] In cell studies, ALA has been shown to inhibit the expression of pro-inflammatory genes such as iNOS, COX-2, and TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[10] This inhibition is often mediated by blocking the activation of key inflammatory transcription factors like NF-κB and AP-1.[10][12]

GLA's role in inflammation is more complex. While it is an omega-6 fatty acid, it is metabolized to dihomo-gamma-linolenic acid (DGLA), which can be converted into anti-inflammatory prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid.[13][14] However, DGLA can also be converted to arachidonic acid (AA), the precursor to pro-inflammatory eicosanoids.[13] Despite this, many in vitro studies demonstrate GLA's anti-inflammatory potential. For instance, in RAW 264.7 macrophages, GLA was found to be a more potent inhibitor of LPS-induced inflammatory mediators than linoleic acid, significantly reducing the expression of iNOS and COX-2 by inhibiting NF-κB and AP-1 activation.[12]

Table 2: Comparative Effects on Inflammatory Markers in Macrophages (RAW 264.7)

MarkerTreatmentEffectPathway ImplicationReference
iNOS, COX-2, TNF-αALADose-dependent inhibitionBlocks NF-κB & MAPK activation[10]
iNOS, pro-IL-1β, COX-2GLASignificant inhibitionInactivation of NF-κB & AP-1[12]
NO ProductionGLASignificant inhibitionDownstream of iNOS reduction[12]
ERK1/2, JNK-1 Phos.GLASignificant reductionBlocks AP-1 activation pathway[12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by ALA and GLA.

cluster_ALA ALA Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs TLR4->MAPK NFkB NF-κB Activation MAPK->NFkB Inflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflam_Genes ALA α-Linolenic Acid (ALA) ALA->MAPK ALA->NFkB Inhibits A 1. Cell Culture (Select & grow cell line) B 2. Cell Seeding (Plate for experiment) A->B C 3. Treatment (Expose cells to ALA/GLA) B->C D 4. Incubation (24-72 hours) C->D E 5. Assay Performance D->E F Cell Viability (e.g., MTT) E->F G Apoptosis (e.g., Caspase Activity) E->G H Protein/Gene Expression (e.g., Western Blot/qPCR) E->H I 6. Data Acquisition (e.g., Plate Reader, Imager) F->I G->I H->I J 7. Statistical Analysis & Interpretation I->J

References

performance comparison of different capillary columns for methyl linolenate separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of fatty acid methyl esters (FAMEs), particularly isomers of methyl linolenate (C18:3), is critical. The choice of gas chromatography (GC) capillary column is paramount to achieving the desired resolution. This guide provides an objective comparison of different capillary columns, supported by experimental data, to aid in selecting the optimal column for your analytical needs.

The separation of FAMEs is influenced by the column's stationary phase, which dictates the separation mechanism based on analyte properties like carbon chain length, degree of unsaturation, and the configuration (cis/trans) and position of double bonds. Highly polar stationary phases are generally required for the challenging separation of geometric and positional isomers of polyunsaturated fatty acids (PUFAs) like this compound.

Performance Comparison of Key Capillary Columns

The performance of a capillary column for FAME analysis is primarily assessed by its ability to resolve critical pairs of isomers and the time required for the analysis. Three main categories of stationary phases are commonly employed: polyethylene glycol (wax), cyanopropyl, and ionic liquid phases.

  • Polyethylene Glycol (PEG) / Wax Columns: These columns, such as DB-FATWAX or FAMEWAX, are a common choice for routine FAME analysis.[1] They separate FAMEs primarily according to carbon chain length and the degree of unsaturation.[1] While effective for general profiling of saturated and unsaturated fatty acids, they are unable to separate geometric (cis/trans) isomers.[2]

  • Cyanopropyl Columns: For more complex samples requiring the resolution of isomers, cyanopropyl-based stationary phases are necessary.[2]

    • Mid-Polarity Cyanopropyl (e.g., DB-FastFAME, DB-23): These columns offer a balance of resolution and speed, providing excellent separation for many complex FAME mixtures and achieving some separation of cis/trans isomers in significantly reduced analysis times.[1][2] For instance, a DB-FastFAME column can separate a 37-component FAME mixture in just 8 minutes.[1]

    • High-Polarity Cyanopropyl (e.g., HP-88, CP-Sil 88, Rt-2560, SP-2560): These are the preferred columns for detailed cis/trans separations.[1][2] The high polarity provides the necessary selectivity to resolve complex mixtures of geometric and positional isomers.[3] However, achieving this high resolution often requires long columns (e.g., 100 meters) and extended analysis times, sometimes exceeding 70 minutes.[1] A drawback can be the co-elution of some FAMEs with different carbon chain lengths.[1]

  • Ionic Liquid (IL) Columns: Representing a class of extremely polar stationary phases, IL columns like the SLB-IL111 offer unique selectivity and are particularly powerful for separating challenging FAME isomers.[4][5] They have demonstrated the ability to provide baseline separation of geometric isomers of linoleic acid (C18:2) where traditional cyanopropyl columns could not.[4] IL columns are highly effective for profiling minor C18:3 isomers and can resolve isomers that co-elute even on highly polar cyanopropyl columns.[5][6] The elution pattern on IL columns can differ significantly from other phases, which can be leveraged for more comprehensive analysis of complex samples.[5]

Data Presentation: Column Performance Summary

Stationary Phase TypeRepresentative ColumnsKey StrengthsLimitationsTypical Analysis TimeReference
Polyethylene Glycol (Wax)DB-FATWAX UI, FAMEWAXGood for general FAME profiling (by carbon number and unsaturation).Does not separate cis/trans isomers.[2][7]Fast (sample dependent)[1]
Mid-Polarity CyanopropylDB-FastFAME, DB-23Excellent separation of complex mixtures with very fast run times; some cis/trans separation.[1][2]May not resolve all complex geometric isomers.< 10 minutes[1]
High-Polarity CyanopropylHP-88, CP-Sil 88, Rt-2560Excellent resolution of complex cis/trans and positional isomers.[1][2]Long analysis times; potential for carbon chain overlap.[1]> 60 minutes[1][8]
Ionic LiquidSLB-IL111, SLB-IL82Superior separation of geometric and positional isomers, including those unresolved on cyanopropyl columns.[4][5]Different elution patterns may require new method development.Variable, often long for high resolution.[6][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental conditions for different column types used in FAME analysis.

Protocol 1: High-Resolution Separation on a High-Polarity Cyanopropyl Column (Rt-2560)

  • Column: Rt-2560, 100 m, 0.25 mm ID, 0.20 µm film thickness.[10]

  • Sample: Food Industry FAME Mix.[10]

  • Carrier Gas: Helium, constant flow.[10]

  • Oven Program: 100 °C (hold 4 min), ramp to 240 °C at 3 °C/min, hold 15 min.

  • Injector: 225 °C, Split injection.

  • Detector: Flame Ionization Detector (FID) at 285 °C.[10]

Protocol 2: Fast Separation on a Wax Column (FAMEWAX)

  • Column: FAMEWAX, 30 m, 0.32 mm ID, 0.25 µm film thickness.[10]

  • Sample: Ocean Nutrition Sample.[10]

  • Carrier Gas: Hydrogen, constant flow at 62 cm/sec linear velocity.[10]

  • Oven Program: 195 °C, ramp to 240 °C at 5 °C/min, hold 1 min.[10]

  • Injector: 250 °C, Split ratio 150:1.[10]

  • Detector: FID at 250 °C.[10]

Protocol 3: Isomer-Specific Separation on an Ionic Liquid Column (SLB-IL111)

  • Column: SLB-IL111, 100 m.[6]

  • Sample: Linseed Oil FAMEs.[6]

  • Carrier Gas: Hydrogen.

  • Oven Program: 163 °C (hold 32 min), ramp to 205 °C at 10 °C/min, hold 38 min.[6]

  • Injector: 250 °C, Split injection.

  • Detector: Mass Spectrometer (MS).[6]

Visualizing the Workflow

The general process for analyzing this compound involves several key stages, from preparing the sample to analyzing the chromatographic data.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction (from sample matrix) Saponification Saponification (to free fatty acids) Lipid_Extraction->Saponification Derivatization Methylation (to FAMEs) Saponification->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Inject FAMEs Column_Separation Capillary Column Separation GC_Injection->Column_Separation Detection Detection (FID or MS) Column_Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal Output Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Experimental workflow for the GC analysis of fatty acid methyl esters (FAMEs).

References

Distinguishing Methyl Linolenate Isomers: A Comparative Fragmentation Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of fatty acid isomers is a critical challenge in lipidomics, with significant implications for understanding biological processes and developing therapeutics. Among these, the isomers of methyl linolenate (C18:3), an essential omega-3 fatty acid methyl ester, present a particular analytical hurdle due to their structural similarities. This guide provides an objective comparison of their fragmentation patterns in mass spectrometry, supported by experimental data, to aid in their differentiation.

Executive Summary

Standard electron ionization mass spectrometry (EI-MS) at 70 eV is generally insufficient for discriminating between the geometrical isomers of this compound. However, low-energy EI-MS, particularly at 30 eV, reveals distinct fragmentation patterns that enable their differentiation. The geometry of the central double bond is a key determinant of the resulting mass spectrum, with isomers containing a cis central double bond predominantly forming a base peak at m/z 79, while those with a trans central double bond exhibit a base peak at m/z 95. This guide details the characteristic fragment ions and their relative abundances for various this compound isomers, providing a framework for their identification.

Comparative Fragmentation Data

The following tables summarize the key diagnostic ions and their relative abundances for different this compound isomers, facilitating their distinction.

Table 1: Key Diagnostic Ions for α-Linolenic Acid (ALA) and γ-Linolenic Acid (GLA) Methyl Esters

m/zIon Typeα-Linolenic Acid (ω-3)γ-Linolenic Acid (ω-6)
79[C6H7]+
108ω ion
150ω ion
194α ion
236α ion
261[M-31]+
292[M]+

Citation:[1]

Table 2: Relative Abundance of Key Fragment Ions for Geometrical Isomers of α-Linolenic Acid Methyl Ester at 30 eV

Isomer (Double Bond Geometry at C9, C12, C15)Base Peak (m/z)Relative Intensity of m/z 79Relative Intensity of m/z 95Relative Intensity of ω ion (m/z 108)Relative Intensity of α ion (m/z 236)
cis, cis, cis (ccc)79100LowApparentApparent
cis, cis, trans (cct)79100LowApparentApparent
cis, trans, cis (ctc)95Low100WeakenedDisappears
cis, trans, trans (ctt)95Low100WeakenedDisappears
trans, cis, cis (tcc)79100LowApparentApparent
trans, cis, trans (tct)79100LowApparentApparent
trans, trans, cis (ttc)95Low100WeakenedDisappears
trans, trans, trans (ttt)67LowHighWeakenedDisappears

Data compiled from:[1][2][3]

Experimental Protocols

The differentiation of this compound isomers is typically achieved using gas chromatography coupled with low-energy electron ionization mass spectrometry (GC-EI-MS).

1. Sample Preparation:

  • Fatty acids are converted to their fatty acid methyl esters (FAMEs) to improve volatility for gas chromatography. A common method is transesterification using methanolic HCl or BF3-methanol.

2. Gas Chromatography (GC):

  • Column: A long, polar capillary column, such as a BPX-70 (120 m × 0.25 mm × 0.25 μm), is used to achieve separation of the isomers.[1]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: Split injection is commonly employed.

  • Temperature Program: A suitable temperature gradient is crucial for resolving the isomers. For example, an initial oven temperature of 163°C held for 32 minutes, followed by a ramp of 10°C/min to 205°C and held for 38 minutes.[4]

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 30 eV is optimal for differentiating geometrical isomers.[2][3] Standard 70 eV can be used for general identification but lacks isomer specificity.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

  • Data Analysis: The mass spectra of the eluting peaks are recorded. Identification of isomers is based on the characteristic fragmentation patterns and relative abundances of key ions as detailed in the tables above. Principal component analysis (PCA) can be employed to model the complex variations in m/z intensities across the isomers for more robust differentiation.[2][3]

Visualization of Fragmentation Pathways and Workflow

The following diagrams illustrate the key fragmentation pathways and the general experimental workflow for the analysis of this compound isomers.

Fragmentation_Pathways cluster_alpha α-Linolenic Acid Methyl Ester cluster_gamma γ-Linolenic Acid Methyl Ester ALA_M [C18H30O2]+• m/z 292 ALA_omega ω ion [C8H12]+• m/z 108 ALA_M->ALA_omega Cleavage at C13-C14 ALA_alpha α ion [C16H24O2]+• m/z 236 ALA_M->ALA_alpha Cleavage at C10-C11 ALA_79 [C6H7]+ m/z 79 ALA_M->ALA_79 Complex Rearrangement (favored by cis-12 double bond) GLA_M [C18H30O2]+• m/z 292 GLA_omega ω ion [C11H18]+• m/z 150 GLA_M->GLA_omega Cleavage at C10-C11 GLA_alpha α ion [C13H20O2]+• m/z 194 GLA_M->GLA_alpha Cleavage at C7-C8 GLA_79 [C6H7]+ m/z 79 GLA_M->GLA_79

Caption: Key fragmentation pathways of α- and γ-linolenic acid methyl esters.

Experimental_Workflow Sample Lipid Sample Esterification FAME Derivatization Sample->Esterification GC Gas Chromatography Separation (Polar Column) Esterification->GC MS Low-Energy (30 eV) EI-MS GC->MS Data_Analysis Mass Spectral Analysis (Fragmentation Pattern & Ion Abundance) MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: General experimental workflow for isomer analysis.

Conclusion

The differentiation of this compound isomers by mass spectrometry is achievable through the application of low-energy electron ionization. By carefully analyzing the fragmentation patterns, particularly the base peak and the relative abundances of diagnostic α and ω ions, researchers can confidently identify specific geometrical and positional isomers. The methodologies and data presented in this guide provide a robust foundation for the accurate characterization of these critical lipid molecules in various research and development settings.

References

Safety Operating Guide

Proper Disposal of Methyl Linolenate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Methyl linolenate, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires adherence to standard laboratory chemical waste procedures to ensure safety and regulatory compliance.[1][2][3] This guide provides detailed, step-by-step instructions for the proper disposal of this compound and its containers, promoting a safe and efficient laboratory environment.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side shields and suitable chemical-resistant gloves.[2][4] In case of a spill, prevent the substance from entering drains and ventilate the affected area.[4] Collect the spilled material with an inert absorbent and place it in a suitable, closed container for disposal.[5]

Quantitative Data for Disposal Considerations

The following table summarizes the key physical and chemical properties of this compound that inform its safe disposal.

PropertyValueImplication for Disposal
GHS Classification Not a hazardous substance or mixtureDoes not meet criteria for ignitability, corrosivity, reactivity, or toxicity under standard conditions.
Flash Point 113 °C (235.4 °F)Low flammability; not considered an ignitable hazardous waste.[1]
Boiling Point 182 °C (359.6 °F)Low volatility at standard room temperature.[1]
Density 0.895 g/cm³ at 20 °C (68 °F)Denser than water.[1]
Water Solubility Not miscible or difficult to mixShould not be disposed of down the drain.[1][6]
Hazardous Decomposition No dangerous decomposition products knownStable under normal conditions of use and storage.[1]

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Collection:

  • Treat all waste this compound as a chemical waste product.

  • Do not mix this compound waste with other solvent waste streams unless confirmed to be compatible.

  • Collect waste this compound in a dedicated, properly sealed container.

2. Container Selection and Labeling:

  • Use a container made of a material compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]

  • The container must have a leak-proof, screw-on cap.[8]

  • Affix a "Hazardous Waste" label to the container as soon as waste is added.[9] While this compound is not classified as hazardous, this is a best practice for all chemical waste in a laboratory setting.[10]

  • The label must include:

    • The full chemical name: "this compound".[7] Do not use abbreviations.[7]

    • The quantity of waste.[7]

    • The date of waste generation.[7]

    • Your name, department, and room number.[7]

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area.

  • Use secondary containment, such as a lab tray, to capture any potential leaks.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]

  • Keep the waste container closed except when adding waste.[8][9]

4. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[5][7][11]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your chemical waste.[7]

  • Follow your institution's specific procedures for waste collection requests.

Disposal of Empty this compound Containers

For containers that once held this compound:

  • Ensure the container is as empty as possible, with all pourable liquid removed.

  • Since this compound is not classified as an acute hazardous waste, triple rinsing is a best practice but may not be strictly required by all local regulations.[10] However, to ensure the container is free of chemical residue, it is recommended.

  • If you choose to rinse, use a small amount of a suitable solvent. Collect the rinsate as chemical waste and add it to your this compound waste container.

  • Deface or remove the original product label.[10]

  • Dispose of the empty, de-labeled container in the regular trash or as directed by your EHS office.[10]

Experimental Protocols

The determination of a substance's hazardous characteristics for disposal purposes is typically based on standardized EPA test methods. For instance, ignitability is often determined using a Pensky-Martens Closed Cup Tester (ASTM D93) to measure the flash point. Corrosivity can be assessed by measuring the pH or by its corrosion rate on steel (NACE Standard TM0169). Toxicity is often evaluated using the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill leaching.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_container Empty Container Disposal start This compound Waste Generated collect Collect in a compatible, sealed container start->collect empty_container Container is Empty start->empty_container If container is empty label_container Label container with: - Full Chemical Name - Quantity - Date - PI Information collect->label_container store Store in secondary containment in a designated area label_container->store drain Pour down the drain? store->drain contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup no_drain NO (Insoluble in water) drain->no_drain Is it water soluble and approved for drain disposal? trash Dispose in regular trash? no_trash NO (Liquid chemical waste) trash->no_trash Is it a non-hazardous solid? no_drain->trash no_trash->contact_ehs deface_label Deface or remove original label empty_container->deface_label dispose_container Dispose of container in regular trash deface_label->dispose_container

Caption: Decision workflow for the proper disposal of this compound waste and containers.

References

Personal protective equipment for handling Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl Linolenate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and recommendations are designed to ensure safe laboratory practices and proper disposal, fostering a secure research environment.

This compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn to prevent direct contact with this compound. The following table summarizes the recommended PPE for handling this substance.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety Goggles or GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU) to protect against splashes.[2][3]
Skin Protection Laboratory CoatWear a standard laboratory coat to protect street clothing and provide an additional layer of protection.
GlovesHandle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not needed.[1] For nuisance exposures or in emergency situations, use a NIOSH-approved respirator.[1][3]

Operational Plan: Handling and Use

Follow these step-by-step procedures for the safe handling and use of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Work in a well-ventilated area. Standard laboratory ventilation is typically sufficient.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible.

  • Review SDS: Before starting any work, review the Safety Data Sheet (SDS) for this compound.

Handling Procedure
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the substance, do so carefully to avoid splashing or generating mists.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the work area. Avoid breathing vapors or mists.[4]

  • Skin Contact: Avoid contact with skin and eyes.[5] In case of accidental contact, wash the affected area with soap and plenty of water.[3]

  • Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[6]

Accidental Release Measures
  • Minor Spills: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[4][6] Place the absorbed material into a suitable, closed container for disposal.[3]

  • Major Spills: In the event of a large spill, evacuate the area. Contain the spill to prevent it from entering drains.[3][4]

  • Ventilation: Ensure the area is well-ventilated during cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to ensure environmental safety and regulatory compliance.

Waste Collection
  • Unused Product: Collect any surplus or non-recyclable solutions for disposal.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves) should be collected in a sealed container.

Disposal Procedure
  • Licensed Disposal Company: Dispose of the chemical waste through a licensed disposal company.[2]

  • Regulatory Compliance: All waste disposal must be handled in accordance with local, state, and federal regulations.[4]

  • Packaging: Dispose of contaminated packaging as unused product.[2] Do not reuse empty containers.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Handling this compound prep 1. Preparation ppe Don PPE prep->ppe Ensure safety measures handling 2. Handling & Use ppe->handling use Perform Experiment handling->use spill Accidental Spill? use->spill cleanup Spill Cleanup spill->cleanup Yes disposal 3. Disposal spill->disposal No cleanup->disposal waste_collection Collect Waste disposal->waste_collection dispose Dispose via Licensed Company waste_collection->dispose Follow regulations

Caption: Logical workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Linolenate
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Reactant of Route 2
Methyl Linolenate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。